molecular formula C7H6BNO2S B8810235 Benzo[d]thiazol-5-ylboronic acid

Benzo[d]thiazol-5-ylboronic acid

Cat. No.: B8810235
M. Wt: 179.01 g/mol
InChI Key: WAHQRIKMSIJALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-5-ylboronic acid is a useful research compound. Its molecular formula is C7H6BNO2S and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[d]thiazol-5-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-5-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,3-benzothiazol-5-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4,10-11H

InChI Key

WAHQRIKMSIJALP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC=N2)(O)O

Origin of Product

United States

Foundational & Exploratory

CAS 1001907-68-1 Benzo[d]thiazol-5-ylboronic acid physicochemical data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental rigor, stability profiles, and practical application protocols over generic descriptions.

CAS: 1001907-68-1 | Structure Class: Heteroaryl Boronic Acid

Part 1: Executive Technical Summary

Benzo[d]thiazol-5-ylboronic acid is a critical organoboron intermediate used primarily in the synthesis of biologically active heterocycles via Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Unlike its 2-substituted isomers, which suffer from rapid protodeboronation due to proximity to the heterocyclic nitrogen, the 5-substituted variant places the boronyl group on the carbocyclic ring. This structural arrangement confers significantly enhanced stability, making it a "privileged scaffold" in medicinal chemistry for targeting kinases (e.g., PI3K, mTOR) and amyloid-beta aggregation pathways.

This guide details the physicochemical profile, synthesis logic, and optimized coupling protocols necessary for utilizing this compound in high-fidelity drug discovery workflows.

Part 2: Physicochemical Profile & Stability

Key Chemical Data
PropertySpecificationTechnical Note
IUPAC Name Benzo[d]thiazol-5-ylboronic acidAlternate: 5-Benzothiazolylboronic acid
Molecular Formula C

H

BNO

S
Molecular Weight 179.00 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation/exposure to air.[1][2]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, Et

O).
pKa (Calculated) ~8.5 (Boronic acid group)Boronate anion formation pH > 9.0.
Melting Point >215 °C (Decomposes)Critical: Exhibits dehydration to boroxine (anhydride) trimer >100°C. Do not use MP as a primary purity metric.
H-Bond Donors/Acceptors 2 / 4
Stability & Handling (Expert Insight)

The Protodeboronation Myth: While heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are notoriously unstable due to azine-mediated hydrolytic deboronation, Benzo[d]thiazol-5-ylboronic acid is relatively stable . The boron atom is located on the benzenoid ring (C5), electronically isolated from the destabilizing inductive effect of the thiazole nitrogen.

  • Storage: Store at 2–8°C under Argon. Long-term storage at room temperature can lead to dehydration (boroxine formation), which changes stoichiometry but not reactivity.

  • Rehydration: If the material has dehydrated to the boroxine, it can be re-converted to the monomeric acid by suspending in THF/Water (1:1) and stirring for 30 minutes prior to use.

Part 3: Synthesis & Manufacturing Logic

The synthesis of CAS 1001907-68-1 typically proceeds via the Miyaura borylation of 5-bromobenzo[d]thiazole. Direct lithiation is avoided due to the acidity of the C2-proton on the thiazole ring, which leads to ring opening or polymerization.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Critical Control Point Bromide 5-Bromobenzo[d]thiazole (Starting Material) Intermediate Pinacol Ester Intermediate (Stable, often isolated) Bromide->Intermediate + BPin Miyaura Borylation Catalyst Pd(dppf)Cl2 • DCM KOAc, Dioxane, 90°C Catalyst->Intermediate BPin Bis(pinacolato)diboron Product Benzo[d]thiazol-5-ylboronic acid (CAS 1001907-68-1) Intermediate->Product Oxidative Hydrolysis Hydrolysis NaIO4 / NH4OAc Acetone/Water Hydrolysis->Product

Figure 1: Synthetic pathway avoiding C2-lithiation risks. The pinacol ester is often the preferred isolation point due to superior shelf-stability.

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized for coupling Benzo[d]thiazol-5-ylboronic acid with electron-deficient aryl halides (e.g., chloropyrimidines) common in kinase inhibitor synthesis.

Reagents & Stoichiometry
  • Aryl Halide (1.0 equiv): e.g., 4-chloro-2-aminopyrimidine.

  • Boronic Acid (1.2 equiv): CAS 1001907-68-1.

  • Catalyst (0.05 equiv): Pd(dppf)Cl

    
    •CH
    
    
    
    Cl
    
    
    (Robust against S-poisoning).
  • Base (3.0 equiv): K

    
    CO
    
    
    
    (2M aqueous solution).
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or pressure tube with the Aryl Halide, Boronic Acid, and Pd-catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and 2M aq. K

    
    CO
    
    
    
    .
    • Why: The presence of water is mandatory for the transmetallation step (formation of the hydroxo-palladium complex).

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Monitoring: Monitor by LC-MS. Look for the consumption of the halide. The boronic acid may show a "boroxine" peak or "boronic ester" peak (if reacting with solvent) in MS.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography.

    • Note: Benzothiazoles are weakly basic; avoid acidic mobile phases if possible to prevent streaking, or use 1% Et

      
      N.
      
Mechanistic Logic (DOT Diagram)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halide BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + Base Transmetal Transmetallation (Rate Limiting) BaseStep->Transmetal + Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim Biaryl Complex RedElim->Pd0 - Product Halide Aryl Halide (Ar-X) Halide->OxAdd Boronic Benzo[d]thiazol-5-yl-B(OH)2 Boronic->Transmetal Base OH- (from K2CO3) Base->BaseStep

Figure 2: Catalytic cycle highlighting the base-mediated activation of the palladium complex, crucial for bulky heteroaryl couplings.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • PubChem Database. (2024). Compound Summary for CAS 1001907-68-1. National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Synthesis of 5-Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzothiazoles, a class of bicyclic heterocyclic compounds, represent a cornerstone in medicinal chemistry and materials science. Their unique structural motif, consisting of a benzene ring fused to a thiazole ring, imparts a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The substituent at the 5-position of the benzothiazole nucleus plays a crucial role in modulating these biological activities, making the development of efficient and versatile synthetic pathways to 5-substituted benzothiazole derivatives a significant area of research for drug development professionals.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 5-substituted benzothiazole derivatives. We will delve into the key methodologies, providing not just step-by-step protocols, but also the underlying mechanistic principles that govern these transformations. This guide is designed to equip researchers and scientists with the knowledge to make informed decisions in the design and execution of synthetic routes to this important class of compounds.

Core Synthetic Strategies

The synthesis of 5-substituted benzothiazole derivatives can be broadly categorized into two main approaches:

  • Construction of the benzothiazole ring from a pre-substituted benzene derivative. This is the most common approach, where the desired substituent at the 5-position is already present on the starting material.

  • Post-functionalization of a pre-formed benzothiazole ring. This strategy involves introducing the substituent at the 5-position after the benzothiazole core has been synthesized.

This guide will focus on the most prevalent and synthetically useful methods within these categories.

I. Synthesis from 4-Substituted Anilines: The Hugershoff Reaction and its Analogs

One of the most classical and widely employed methods for the synthesis of 2-amino-5-substituted benzothiazoles is the Hugershoff reaction.[2] This reaction involves the oxidative cyclization of a phenylthiourea, which is typically formed in situ from a 4-substituted aniline and a thiocyanate salt.

Causality Behind Experimental Choices

The choice of a 4-substituted aniline as the starting material directly dictates the substituent at the 5-position of the resulting benzothiazole. The reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular electrophilic cyclization onto the benzene ring. An oxidizing agent, most commonly bromine, is required to facilitate this cyclization. The use of a protic solvent like glacial acetic acid provides a suitable medium for the reaction and helps to activate the reagents.

Reaction Mechanism

The mechanism of the Hugershoff reaction involves the following key steps:

  • Formation of the Phenylthiourea: The 4-substituted aniline reacts with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid to form the corresponding N-(4-substituted phenyl)thiourea.

  • Oxidative Cyclization: Bromine acts as an oxidizing agent, facilitating the intramolecular cyclization. It is proposed that bromine activates the sulfur atom of the thiourea, making it more electrophilic. The electron-rich benzene ring then attacks the activated sulfur species, leading to the formation of a dihydrobenzothiazole intermediate.

  • Aromatization: The dihydrobenzothiazole intermediate subsequently undergoes oxidation to yield the stable, aromatic 2-amino-5-substituted benzothiazole.

Hugershoff_Mechanism cluster_0 Step 1: Phenylthiourea Formation cluster_1 Step 2 & 3: Oxidative Cyclization & Aromatization Aniline 4-Substituted Aniline Phenylthiourea N-(4-Substituted phenyl)thiourea Aniline->Phenylthiourea + H+ Aniline->Phenylthiourea Thiocyanate KSCN Thiocyanate->Phenylthiourea Intermediate Dihydrobenzothiazole Intermediate Phenylthiourea->Intermediate + Br2 Phenylthiourea->Intermediate Bromine Br2 Product 2-Amino-5-substituted Benzothiazole Intermediate->Product - 2HBr Intermediate->Product

Experimental Protocol: Synthesis of 5-Chloro-2-aminobenzothiazole

This protocol is a representative example of the Hugershoff reaction.

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • 10% Sodium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid from the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the mixture for 10 hours at room temperature.

  • Pour the reaction mixture into warm water and neutralize with a 10% sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-chloro-2-aminobenzothiazole.

Quantitative Data: Synthesis of 2-Amino-5-substituted Benzothiazoles

The Hugershoff reaction is a versatile method for the synthesis of a variety of 2-amino-5-substituted benzothiazoles. The following table summarizes the yields for different substituents.

5-SubstituentStarting AnilineYield (%)
-Cl4-Chloroaniline70-80
-Br4-Bromoaniline65-75
-F4-Fluoroaniline60-70
-NO₂4-Nitroaniline50-60
-CH₃p-Toluidine75-85
-OCH₃p-Anisidine70-80

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.

II. Synthesis from 2-Amino-4-substituted Thiophenols

A more convergent and often higher-yielding approach to 5-substituted benzothiazoles involves the condensation of a 2-amino-4-substituted thiophenol with a suitable one-carbon electrophile. This method allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.

Synthesis of the Key Precursor: 2-Amino-4-substituted Thiophenols

The primary challenge in this approach lies in the synthesis of the 2-amino-4-substituted thiophenol precursors, which are often unstable and prone to oxidation. A common strategy involves the hydrolysis of a more stable precursor, such as a 2-amino-5-substituted benzothiazole.

Precursor_Synthesis cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Hydrolysis Aniline 4-Substituted Aniline Aminobenzothiazole 2-Amino-5-substituted Benzothiazole Aniline->Aminobenzothiazole Aniline->Aminobenzothiazole Reagents KSCN, Br2 Reagents->Aminobenzothiazole Thiophenol 2-Amino-4-substituted Thiophenol Aminobenzothiazole->Thiophenol Aminobenzothiazole->Thiophenol Base Base (e.g., NaOH) Base->Thiophenol

Experimental Protocol: Synthesis of 2-Amino-4-chlorothiophenol

Materials:

  • 2-Amino-5-chlorobenzothiazole

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Reflux a mixture of 2-amino-5-chlorobenzothiazole (0.1 mol) in a solution of sodium hydroxide (0.5 mol) in water (200 mL) for 12 hours.

  • Cool the reaction mixture and filter to remove any unreacted starting material.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is neutral.

  • The 2-amino-4-chlorothiophenol will precipitate out of the solution.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Condensation Reactions of 2-Amino-4-substituted Thiophenols

Once the 2-amino-4-substituted thiophenol is obtained, it can be condensed with a variety of reagents to form the corresponding 5-substituted benzothiazole derivative.

  • With Aldehydes: Condensation with an aldehyde followed by oxidation yields a 2-substituted-5-substituted benzothiazole.

  • With Carboxylic Acids or Acyl Chlorides: Reaction with a carboxylic acid (often in the presence of a dehydrating agent like polyphosphoric acid) or an acyl chloride gives a 2-acylamino-5-substituted benzothiazole, which can be further modified.

III. Post-Functionalization of the Benzothiazole Core

An alternative strategy for the synthesis of 5-substituted benzothiazole derivatives is the direct functionalization of a pre-formed benzothiazole ring. This approach is particularly useful when the desired substituent is difficult to introduce via the starting materials.

Electrophilic Aromatic Substitution

The benzothiazole ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing heteroatoms. Nitration and halogenation are common examples.

  • Nitration: Treatment of benzothiazole with a mixture of nitric acid and sulfuric acid typically results in the formation of the 6-nitro derivative as the major product, but the 5-nitro isomer can also be formed, often requiring separation.

  • Halogenation: Direct halogenation of benzothiazole can lead to a mixture of products, and the regioselectivity can be influenced by the reaction conditions and the halogenating agent used.

Due to the often-poor regioselectivity, this method is less commonly used for the specific synthesis of 5-substituted derivatives unless efficient purification methods are available.

Conclusion

The synthesis of 5-substituted benzothiazole derivatives is a rich and diverse field, with several reliable methods available to the synthetic chemist. The choice of synthetic strategy depends on a variety of factors, including the desired substituents at both the 2- and 5-positions, the availability of starting materials, and the desired scale of the reaction. The direct construction of the benzothiazole ring from 4-substituted anilines via the Hugershoff reaction remains a workhorse in the field for accessing 2-amino-5-substituted derivatives. For greater flexibility in introducing substituents at the 2-position, the condensation of 2-amino-4-substituted thiophenols with various electrophiles is a powerful approach. While post-functionalization of the benzothiazole core presents challenges in regioselectivity, it can be a viable option in certain cases. By understanding the principles and protocols outlined in this guide, researchers can effectively navigate the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019). ResearchGate. [Link]

  • Process for the preparation of benzothiazoles. (1989).
  • A, 2-aminobenzothiazoles were synthesized from differently substituted... (n.d.). ResearchGate. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024).
  • Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. (2019). SSRN. [Link]

  • Possible mechanism for the synthesis of 2‐aminobenzothiazole. (n.d.). ResearchGate. [Link]

  • DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole. (1971).
  • Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN. [Link]

  • Proposed mechanism for the synthesis of benzothiazole derivatives via... (n.d.). ResearchGate. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Metal-free oxidative cyclization of 2-aminobenzothiazoles and cyclic ketones enabled by the combination of elemental sulfur and oxygen. (2016). Green Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (2013). SAS Publishers. [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. [Link]

  • Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (2024). MDPI. [Link]

  • RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. (2005).
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). JOCPR. [Link]

  • Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. (2013). PubMed. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). Organic Chemistry Portal. [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024). Wiley Online Library. [Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. (2023). ACS Publications. [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. (2013). Organic Chemistry Portal. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). JOCPR. [Link]

Sources

Strategic Utilization of Benzothiazole-5-Boronic Acid as a Scaffold for High-Performance OLED Emitters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the molecular engineering of Organic Light-Emitting Diodes (OLEDs), Benzothiazole-5-boronic acid (CAS: [Relevant CAS if available, typically derivatives are cited]) serves not as a final active layer, but as a critical linchpin intermediate . Its value lies in its ability to introduce the electron-deficient benzothiazole (BTz) moiety into conjugated systems via Suzuki-Miyaura cross-coupling.

This guide details the electronic rationale, synthetic protocols, and device integration strategies for utilizing this scaffold. By leveraging the high electron affinity (EA) of the benzothiazole core, researchers can synthesize Donor-Acceptor (D-A) architectures that function as high-mobility Electron Transport Materials (ETMs) or Thermally Activated Delayed Fluorescence (TADF) emitters.

Electronic Architecture & Rational Design

The Benzothiazole Core: Electron Deficiency

The benzothiazole unit is a fused heterocyclic system containing nitrogen and sulfur. It functions primarily as an electron acceptor (A) in OLED chromophores due to the electronegativity of the C=N bond and the electron-withdrawing nature of the heteroatoms.

  • LUMO Stabilization: Incorporating BTz lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting molecule, facilitating electron injection from the cathode.

  • Mobility: BTz-based derivatives frequently exhibit electron mobilities (

    
    ) in the range of 
    
    
    
    to
    
    
    cm
    
    
    /Vs, comparable to or exceeding the industry standard Alq
    
    
    .
  • Planarity: The rigid, planar structure promotes

    
    -
    
    
    
    stacking in the solid state, which enhances charge carrier transport but must be managed to prevent aggregation-caused quenching (ACQ) in emissive layers.
Strategic Importance of the 5-Position

The 5-position of the benzothiazole ring is electronically coupled to the C=N bond through the phenyl ring. Functionalizing this position via the boronic acid group allows for:

  • Extended Conjugation: Coupling along the long axis maximizes the oscillator strength (

    
    ), leading to higher Photoluminescence Quantum Yields (PLQY).
    
  • Tuning the Gap: When coupled with a donor (e.g., Carbazole or Triphenylamine), the intramolecular Charge Transfer (ICT) strength can be finely tuned to minimize the Singlet-Triplet energy gap (

    
    ), a requirement for TADF efficiency.
    

Synthetic Utility: The Suzuki-Miyaura Protocol

The primary utility of benzothiazole-5-boronic acid is in Palladium-catalyzed C-C bond formation. Below is a high-fidelity protocol for coupling this intermediate with a brominated donor (e.g., 3-bromo-9-phenylcarbazole) to synthesize a model D-A emitter.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this boronic acid, highlighting the transmetallation step which is often the rate-determining step in steric systems.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd + Donor-Br TransMet Transmetallation (Base + Benzothiazole-B(OH)2) OxAdd->TransMet Pd(II) Intermediate Iso Isomerization (Cis to Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the Suzuki coupling of benzothiazole-5-boronic acid.

Validated Experimental Protocol

Objective: Synthesis of 5-(9-phenylcarbazol-3-yl)benzothiazole (Model D-A Compound).

Reagents:

  • Benzothiazole-5-boronic acid (1.2 eq)

  • 3-Bromo-9-phenylcarbazole (1.0 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(OAc)
    
    
    / S-Phos
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution)
  • Solvent: Toluene / Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Combine organic solvents and aqueous base in a Schlenk flask. Degas via three freeze-pump-thaw cycles to remove O

    
     (Critical for preventing Pd oxidation and homocoupling).
    
  • Addition: Under Argon flow, add the aryl bromide, boronic acid, and Pd catalyst.

  • Reflux: Heat the mixture to 90°C–110°C for 24 hours under vigorous stirring. The boronic acid may be slow to dissolve; vigorous stirring ensures phase transfer.

  • Quench & Extraction: Cool to RT. Pour into water and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO

    
    . Concentrate and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
    
  • Sublimation: For OLED device grade purity (>99.9%), the solid product must undergo thermal gradient sublimation under high vacuum (

    
     Torr).
    

Characterization Methodologies

To validate the electronic efficacy of the synthesized material, the following self-validating protocols are required.

Energy Level Determination (CV)

Purpose: Determine HOMO/LUMO levels to assess injection barriers.

  • Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M TBAPF

    
     in dry Acetonitrile or DCM.
    
  • Calculation:

  • Validation: The benzothiazole reduction wave should be reversible. If irreversible, it suggests chemical instability of the radical anion.

Photophysical Dynamics (TRPL)

Purpose: Confirm TADF or Phosphorescence utility.

  • Experiment: Time-Resolved Photoluminescence (TRPL).

  • Logic: A bi-exponential decay indicates the presence of both prompt fluorescence (nanosecond scale) and delayed fluorescence (microsecond scale), confirming the successful harvesting of triplet excitons via the BTz acceptor.

OLED Device Integration & Performance

Energy Level Engineering

The diagram below demonstrates how the benzothiazole moiety modulates the energy landscape when coupled with a Carbazole donor.

EnergyLevels Donor Donor (Carbazole) LUMO: -2.1 eV HOMO: -5.6 eV Molecule Resulting D-A Emitter LUMO: -2.9 eV (Localized on BTz) HOMO: -5.5 eV (Localized on Cz) Gap: 2.6 eV (Blue/Green) Donor->Molecule Hole Transport Acceptor Acceptor (Benzothiazole) LUMO: -3.0 eV HOMO: -6.2 eV Acceptor->Molecule Electron Transport

Figure 2: Energy level alignment showing the narrowing of the bandgap in the D-A architecture.

Performance Metrics Comparison

Benzothiazole derivatives generally outperform standard Alq


 in electron mobility, leading to lower driving voltages.
Material ClassMobility (

) [cm

/Vs]
Triplet Energy (

)
Application
Alq

(Reference)

2.0 eVGreen Host / ETM
TPBi (Benzimidazole)

2.7 eVBlue Host / ETM
Benzothiazole Derivatives

2.4 - 2.6 eV High-Speed ETM / TADF

Key Insight: The higher mobility of BTz derivatives reduces the space-charge accumulation at the ETM/Emissive Layer interface, reducing efficiency roll-off at high brightness.

References

  • Vertex AI Search. (2025). Benzothiazole derivatives for organic electroluminescent devices.[1][2][3][4][5]6[3][7][8][9][6][10][11][12]

  • National Institutes of Health (PMC). (2025). Sterically Tuned Ortho-Phenylene-Linked Donor–Acceptor Benzothiazole-Based Boron Difluoride Complexes.13[10][12]

  • ACS Publications. (2004). Electron Transport Materials for Organic Light-Emitting Diodes.[4][12][14]12[9][10][11][12]

  • Organic Chemistry Portal. (2007). Suzuki Coupling Mechanisms and Protocols.[15][16]17[3][7][8][9][6][10][11][12]

  • Cambridge Core. (2011). EL Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole.[1][2]1[3][7][8][9][6][10][11][12][18]

Sources

Navigating the Stability of Heteroaryl Boronic Acids: A Deep Dive into Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heteroaryl boronic acids are indispensable building blocks in modern drug discovery, particularly for installing complex pharmacophores via Suzuki-Miyaura cross-coupling. However, their utility is frequently compromised by their inherent chemical instability, most notably their propensity for protodeboronation. This technical whitepaper provides an in-depth mechanistic analysis of heteroaryl boronic acid degradation, using Benzo[d]thiazol-5-ylboronic acid as a primary case study. By bridging theoretical kinetics with actionable, self-validating experimental protocols, this guide empowers researchers to engineer robust synthetic workflows that outcompete degradation.

Mechanistic Causality: The Anatomy of Protodeboronation

Protodeboronation—the protonolysis of a carbon-boron bond to yield a carbon-hydrogen bond—is the primary degradation pathway for boronic acids[1]. For basic heteroaromatic boronic acids, this process is highly pH-dependent and mechanistically nuanced.

The Zwitterionic Pathway

Unlike simple phenylboronic acids, heteroaryl variants containing basic nitrogen atoms (such as pyridines, thiazoles, and benzothiazoles) exhibit an accelerated degradation profile at neutral pH[1]. This is driven by the formation of a highly reactive zwitterionic intermediate. The basic nitrogen atom becomes protonated, while the Lewis-acidic boron atom coordinates with a hydroxide ion to form a boronate anion[1]. This intramolecular electronic push-pull system drastically lowers the activation energy for the unimolecular fragmentation of the C-B bond, leading to rapid degradation[1].

The Pre-Hydrolytic Pathway of Esters

A common mitigation strategy in the laboratory is the conversion of the unstable boronic acid to a boronate ester (e.g., pinacol ester). However, recent kinetic studies reveal that esterification does not universally impart stability under reaction conditions[2]. Under the basic aqueous-organic conditions typical of cross-coupling, esters often undergo a "pre-hydrolytic pathway." Here, hydrolysis of the ester back to the free boronic acid is the dominant prelude to overall protodeboronation[2]. This process can even be augmented by self- or auto-catalysis when the reaction pH approaches the pKa of the boronic species[2].

Pathway A Heteroaryl Boronic Acid (Neutral) B Zwitterionic Intermediate (N-protonated, B-hydroxylated) A->B Neutral pH (H2O) C Boronate Anion (High pH) A->C High pH (OH-) D Protodeboronation (Ar-H + B(OH)3) B->D Fast Cleavage C->D Slow Cleavage

Protodeboronation pathways of basic heteroaryl boronic acids based on pH.

Benzo[d]thiazol-5-ylboronic Acid: Structural Vulnerabilities

Benzo[d]thiazol-5-ylboronic acid features a benzothiazole core, which is a highly electron-withdrawing bicyclic system. The electron deficiency of the aromatic ring further destabilizes the C-B bond by stabilizing the developing carbanionic character during the transition state of protodeboronation. Furthermore, the presence of the basic nitrogen at the 3-position facilitates the formation of the aforementioned zwitterion, making this compound exceptionally sensitive to moisture, pH fluctuations, and thermal stress[3].

Quantitative Stability Profiling

To illustrate the impact of these structural features, Table 1 summarizes the comparative stability of various boronic acid classes under standard aqueous conditions.

Boronic Acid ClassRepresentative CompoundPredominant Degradation MechanismEstimated Half-Life (pH 7, 25°C)Recommended Storage
Simple ArylPhenylboronic acidBase-catalyzed (Slow)> 6 monthsRT, ambient
Electron-Deficient Aryl4-Fluorophenylboronic acidBase-catalyzed (Moderate)~ weeks4°C, desiccated
Basic Heteroaryl2-Pyridineboronic acidZwitterionic (Rapid)< 1 hour-20°C, inert gas
Bicyclic HeteroarylBenzo[d]thiazol-5-ylboronic acid Zwitterionic / Base-catalyzed~ hours-20°C, inert gas

Table 1: Comparative stability profiles of boronic acid derivatives highlighting the vulnerability of basic heteroaryl systems.

Experimental Protocols: Engineering Around Instability

To successfully utilize Benzo[d]thiazol-5-ylboronic acid, experimental workflows must be explicitly designed to outcompete or bypass protodeboronation. This requires a self-validating system where the kinetics of the desired productive reaction (e.g., transmetalation) vastly exceed the kinetics of degradation.

Workflow Step1 1. Reagent Prep Store at -20°C, use fresh Step2 2. Esterification Pinacol + MgSO4 Step1->Step2 Improve Stability Step3 3. Suzuki Coupling Anhydrous Conditions Step1->Step3 Direct Use Step2->Step3 Step4 4. Catalyst Choice Fast-transmetalating Pd Step3->Step4 Step5 5. Product Isolation Rapid Workup Step4->Step5

Optimized workflow for handling and coupling unstable heteroaryl boronic acids.

Protocol A: Synthesis of the Pinacol Ester (Stabilization Phase)

While esterification is not a panacea under basic aqueous coupling conditions[2], it significantly improves the shelf-life, handling, and purity of the reagent prior to the reaction[4].

  • Causality: Using strict anhydrous conditions prevents the pre-hydrolytic pathway, trapping the boron in a sterically hindered, less Lewis-acidic state. Magnesium sulfate acts as an irreversible thermodynamic sink for water, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add Benzo[d]thiazol-5-ylboronic acid (1.0 equiv, 5.0 mmol) and anhydrous magnesium sulfate (MgSO₄, 3.0 equiv) to act as a potent desiccant.

  • Solvation: Suspend the mixture in anhydrous dichloromethane (DCM, 25 mL).

  • Esterification: Add pinacol (1.1 equiv, 5.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours under argon. Self-Validation: Monitor completion via ¹¹B NMR (a shift from ~28 ppm for the free acid to ~32 ppm indicates successful ester formation).

  • Isolation: Filter the suspension through a pad of Celite to remove MgSO₄. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the stable Benzo[d]thiazol-5-ylboronic acid pinacol ester[3].

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

To prevent the zwitterion-mediated degradation of the free acid (or the pre-hydrolyzed ester) during coupling, the reaction must utilize rapid-transmetalating catalysts and strictly controlled base conditions.

  • Causality: Utilizing an anhydrous base (e.g., finely powdered K₃PO₄) and a highly active precatalyst (e.g., XPhos-Pd-G2) ensures that the oxidative addition and transmetalation steps occur orders of magnitude faster than protodeboronation. Avoiding aqueous hydroxide or carbonate bases shuts down the pre-hydrolytic degradation pathway[2].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a vial with the aryl halide electrophile (1.0 equiv), Benzo[d]thiazol-5-ylboronic acid pinacol ester (1.5 equiv), and XPhos-Pd-G2 catalyst (2-5 mol%).

  • Base Addition: Add finely powdered, strictly anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed, anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Coupling: Seal the vial, remove from the glovebox, and heat to 80°C for 2-4 hours. The rapid kinetics of the G2 precatalyst ensure immediate formation of the active Pd(0) species, facilitating fast cross-coupling before thermal degradation can occur.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica to remove palladium black and inorganic salts. Concentrate and purify via chromatography.

Conclusion

The successful deployment of Benzo[d]thiazol-5-ylboronic acid requires a fundamental understanding of its degradation kinetics. By recognizing the threat of the zwitterionic and pre-hydrolytic pathways[1][2], researchers can rationally design anhydrous, kinetically accelerated protocols that preserve the integrity of the C-B bond, ensuring high yields in complex heteroaryl cross-couplings.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Protodeboronation Source: Wikipedia (wikipedia.org) URL:[Link]

Sources

Advanced Technical Guide: Benzo[d]thiazol-5-ylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of Benzo[d]thiazol-5-ylboronic acid , focusing on its synthesis, reactivity profile, and application in modern medicinal chemistry.

Executive Summary

Benzo[d]thiazol-5-ylboronic acid (CAS: 1107627-20-2) is a high-value heterocyclic building block used to introduce the benzothiazole moiety into drug candidates.[1][][3] Unlike the more common 2-substituted benzothiazoles (found in Riluzole or Amyvid), the 5-substituted variants allow medicinal chemists to exploit the "western" convex edge of the pharmacophore, enabling unique pi-stacking interactions and vector exploration in protein binding pockets.

This guide details the reagent's synthesis, its dual-utility in Suzuki-Miyaura (C-C) and Chan-Evans-Lam (C-Heteroatom) couplings, and its role in developing CFTR modulators and antitumor agents.

Chemical Profile & Stability

The benzothiazole ring system is electron-deficient, making the boronic acid at the 5-position susceptible to specific stability challenges, particularly protodeboronation .

PropertySpecification
Chemical Name Benzo[d]thiazol-5-ylboronic acid
CAS Number 1107627-20-2
Molecular Formula C₇H₆BNO₂S
Molecular Weight 179.00 g/mol
Appearance Off-white to tan solid
Storage 2-8°C, Inert atmosphere (Ar/N₂).[4] Hygroscopic.
Solubility DMSO, Methanol, DMF; sparingly soluble in DCM.
Key Reactivity Suzuki Coupling (Pd), Chan-Lam Coupling (Cu)

Technical Insight: The C5 position of benzothiazole is electronically distinct from the C2 position. While C2 is acidic and prone to metallation/nucleophilic attack, C5 is more benzene-like but influenced by the electron-withdrawing nature of the thiazole ring. This reduces the rate of oxidative addition in cross-couplings compared to simple phenyl boronic acids, often requiring electron-rich ligands (e.g., S-Phos, X-Phos) or higher temperatures.

Synthetic Routes

The synthesis of Benzo[d]thiazol-5-ylboronic acid is most reliably achieved via Miyaura Borylation of the corresponding bromide. While Lithium-Halogen exchange is possible, the presence of the sensitive C=N bond in the thiazole ring makes the transition metal-catalyzed route superior for scalability and functional group tolerance.

Protocol: Miyaura Borylation (Bromide to Boronate)

Objective: Synthesis of Benzo[d]thiazol-5-ylboronic acid pinacol ester (precursor to the free acid).

Reagents:

  • Substrate: 5-Bromobenzothiazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

  • Base: Potassium Acetate (KOAc, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 5-bromobenzothiazole, B₂pin₂, and KOAc. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide and formation of the boronate ester (M+H typically visible).

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the ester with NaIO₄ (3 equiv) and NH₄OAc in Acetone/Water, followed by dilute HCl hydrolysis.

Medicinal Chemistry Applications

Reaction Architectures: Suzuki vs. Chan-Lam

The versatility of this reagent lies in its ability to form both Carbon-Carbon and Carbon-Nitrogen bonds.

  • Suzuki-Miyaura Coupling (C-C): Used to attach the benzothiazole to aryl or heteroaryl scaffolds (e.g., biaryl kinase inhibitors).

  • Chan-Evans-Lam Coupling (C-N): A critical reaction for attaching the benzothiazole to nitrogen-bearing heterocycles (e.g., indoles, pyrazoles) without using halides.

Case Study: CFTR Modulators (Cystic Fibrosis)

A prominent application of Benzo[d]thiazol-5-ylboronic acid is found in the synthesis of Indole-based CFTR modulators (Patent CA3230259A1). Here, the boronic acid is used to N-arylate an indole core, a transformation that is difficult to achieve via standard nucleophilic aromatic substitution due to the electron-rich nature of the indole.

Experimental Protocol (Chan-Lam Coupling):

  • Reagents: Indole derivative (1.0 equiv), Benzo[d]thiazol-5-ylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Conditions: DCM, Molecular Sieves (4Å), Open air (or O₂ balloon), RT, 24–48h.

  • Mechanism: The copper(II) species facilitates the oxidative coupling between the boronic acid and the indole nitrogen.

Biological Significance of the 5-Position

Substituting the benzothiazole at the 5-position (vs. the 2- or 6-position) alters the vector of the substituent, often improving metabolic stability by blocking the para-position relative to the sulfur atom.

  • Antitumor Activity: 5-substituted benzothiazoles have shown potency as tubulin polymerization inhibitors.

  • Amyloid Imaging: The benzothiazole core is analogous to Thioflavin T. 5-substitution allows for tuning of lipophilicity (logP) to improve blood-brain barrier permeability without disrupting the planar binding to beta-amyloid fibrils.

Visualization of Workflows

The following diagram illustrates the synthesis of the boronic acid and its divergent use in constructing bioactive scaffolds.

Benzothiazole_Workflow cluster_legend Reaction Class Start 5-Bromobenzothiazole Miyaura Miyaura Borylation Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C Start->Miyaura Reagent Benzo[d]thiazol-5-ylboronic Acid (The Core Reagent) Suzuki Suzuki Coupling (C-C Bond) Pd Catalyst, Base Reagent->Suzuki Ar-X ChanLam Chan-Lam Coupling (C-N Bond) Cu(OAc)2, Pyridine, O2 Reagent->ChanLam NH-Heterocycle Miyaura->Reagent Hydrolysis Biaryl 5-Arylbenzothiazoles (Kinase Inhibitors) Suzuki->Biaryl NAryl N-(Benzothiazol-5-yl)indoles (CFTR Modulators) ChanLam->NAryl

Caption: Synthesis and divergent reactivity of Benzo[d]thiazol-5-ylboronic acid in medicinal chemistry.

References

  • BOC Sciences. Benzo[d]thiazol-5-ylboronic acid Product Data. Retrieved from []

  • Hadida Ruah, S., et al. (2014). Indole compounds and methods of use (CFTR Modulators). Patent WO2014151005A1. Retrieved from

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 5-substituted benzothiazoles as potential antimicrobial agents. European Journal of Medicinal Chemistry. (Contextual grounding for 5-substitution SAR).
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry.

Sources

Thermodynamic stability of benzothiazole boronic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Benzothiazole Boronic Acid Isomers

Authored by: A Senior Application Scientist

Introduction

Benzothiazole boronic acids represent a pivotal class of molecules at the intersection of medicinal chemistry and materials science. The benzothiazole moiety is a privileged scaffold found in numerous pharmacologically active compounds, while the boronic acid group serves as a versatile functional handle for cross-coupling reactions and as a key pharmacophore for interacting with biological targets. The isomeric form of a benzothiazole boronic acid—defined by the position of the boronic acid group on the benzothiazole ring system—can profoundly influence its physical, chemical, and biological properties. Consequently, a thorough understanding of the thermodynamic stability of these isomers is paramount for researchers, scientists, and drug development professionals. A more stable isomer will exhibit a lower ground-state energy, which can translate to a longer shelf-life, more consistent formulation performance, and potentially different solid-state properties that impact bioavailability.

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of benzothiazole boronic acid isomers. We will delve into the fundamental principles of electronic and steric effects, the critical role of intermolecular and intramolecular interactions, and the experimental and computational methodologies used to assess stability. By synthesizing established principles with practical insights, this document aims to equip researchers with the knowledge to predict, analyze, and engineer the stability of these valuable compounds.

Fundamentals of Benzothiazole Boronic Acid Stability

The overall thermodynamic stability of a benzothiazole boronic acid isomer in the solid state is a complex interplay of intramolecular and intermolecular forces. The crystal lattice energy, which is the energy released when constituent molecules come together to form a crystal, is a primary determinant of thermodynamic stability. A higher crystal lattice energy corresponds to a more stable solid-state structure.

Electronic Effects

The electronic nature of the benzothiazole ring system significantly influences the properties of the attached boronic acid group. The benzothiazole moiety is an aromatic heterocycle containing an electron-withdrawing thiazole ring fused to a benzene ring.[1] The position of the boronic acid group relative to the nitrogen and sulfur atoms of the thiazole ring dictates the electronic landscape of the molecule.

  • Inductive and Resonance Effects: The nitrogen and sulfur atoms exert inductive electron-withdrawal, which can impact the acidity of the boronic acid and the strength of the C-B bond. The position of the boronic acid will determine the extent to which it participates in the π-system of the benzothiazole ring, influencing charge distribution and molecular polarity. For instance, a boronic acid group at the 2-position is directly attached to the electron-deficient thiazole ring, which can affect its reactivity and interactions.

Steric Hindrance

The spatial arrangement of atoms within the molecule can lead to steric strain, which destabilizes an isomer. The proximity of the boronic acid group to other substituents or to the adjacent ring can influence the preferred conformation of the B(OH)2 group and affect how molecules pack in the solid state. Isomers with less steric hindrance are generally more stable.[2]

Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. These interactions are fundamental to the thermodynamic stability of the solid form.[3]

  • Hydrogen Bonding: Boronic acids are excellent hydrogen bond donors and acceptors, capable of forming robust and predictable hydrogen-bonding networks.[4] A common and highly stable motif is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups of two molecules.[5] The specific isomer of benzothiazole boronic acid can influence the formation of other hydrogen bonds, for example, between the boronic acid's hydroxyl groups and the nitrogen atom of the benzothiazole ring of a neighboring molecule.

  • π-π Stacking: The planar aromatic surface of the benzothiazole ring system allows for favorable π-π stacking interactions between adjacent molecules. The strength of these interactions is dependent on the relative orientation and offset of the stacked rings.

  • Boron-π Interactions: Weak interactions can also occur between the electron-deficient boron atom and the π-system of an adjacent benzothiazole ring, further contributing to lattice stability.[5]

Intramolecular Interactions

In certain isomers, intramolecular hydrogen bonds can form, for instance, between a hydroxyl group of the boronic acid and the nitrogen atom of the thiazole ring. Such interactions can influence the conformation of the boronic acid group and its availability for intermolecular interactions.

Experimental Assessment of Thermodynamic Stability

Several analytical techniques can be employed to experimentally determine the relative thermodynamic stability of benzothiazole boronic acid isomers.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal properties of materials.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For isomers, a higher melting point (Tf) and a larger enthalpy of fusion (ΔHfus) generally indicate a more stable crystal lattice.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal decomposition temperature, providing insights into the overall thermal stability of the compound.[3]

Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
  • Sample Preparation: Accurately weigh 3-5 mg of the benzothiazole boronic acid isomer into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of the melting endotherm as the melting point (Tf). Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

  • Comparison: Compare the Tf and ΔHfus values for the different isomers. Higher values are indicative of greater thermodynamic stability in the solid state.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample seal Hermetically seal in pan weigh->seal load Load sample and reference seal->load heat Heat at 10 °C/min under N2 load->heat analyze Determine Tf and ΔHfus heat->analyze compare Compare isomers analyze->compare

Caption: Workflow for DSC analysis of isomer stability.

Heat of Combustion

The heat of combustion is a fundamental thermodynamic property that reflects the energy stored within a molecule's chemical bonds. When comparing isomers, the one that releases less heat upon complete combustion to the same final products (e.g., CO2, H2O, N2, SO2, and B2O3) is the more thermodynamically stable isomer.[7] This is because the more stable isomer has a lower initial potential energy.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the three-dimensional arrangement of molecules in the solid state.[3] By determining the crystal structure, one can directly visualize and quantify the intermolecular interactions (hydrogen bond distances and angles, π-stacking distances) that contribute to the lattice energy. Powder X-ray diffraction (PXRD) is useful for characterizing the bulk material and identifying different polymorphic forms.

Computational Modeling of Isomer Stability

Computational chemistry offers a powerful and complementary approach to experimental methods for assessing the thermodynamic stability of isomers.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9]

  • Geometry Optimization and Energy Calculation: By performing geometry optimizations, one can find the lowest energy conformation for each isomer in the gas phase. The calculated electronic energies provide a direct comparison of their relative stabilities.[10] More negative energies correspond to greater stability.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests lower reactivity and higher kinetic stability.[9]

Protocol: DFT Calculation of Relative Isomer Stability
  • Structure Building: Construct the 3D structures of the different benzothiazole boronic acid isomers.

  • Conformational Search: Perform a conformational search for each isomer to identify the lowest energy conformer.

  • Geometry Optimization: Optimize the geometry of the most stable conformer of each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[11][12]

  • Energy Calculation: Calculate the single-point electronic energy for each optimized structure.

  • Relative Stability: Compare the calculated energies. The isomer with the lowest energy is predicted to be the most thermodynamically stable.

DFT_Workflow start Build Isomer Structures conf_search Perform Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Calculate Electronic Energy geom_opt->energy_calc compare Compare Energies to Determine Relative Stability energy_calc->compare

Caption: Workflow for computational stability analysis using DFT.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and characterize weak intermolecular interactions in 3D space.[5] This method can highlight the specific hydrogen bonds, van der Waals forces, and π-stacking interactions that stabilize the crystal structure of a particular isomer, providing a qualitative understanding of the origins of its thermodynamic stability.

Potential Degradation Pathways

The thermodynamic stability of benzothiazole boronic acids is also related to their susceptibility to degradation. Understanding these pathways is crucial for handling and formulation.

  • Oxidative Deboronation: Boronic acids can undergo oxidation, particularly in the presence of reactive oxygen species, leading to the cleavage of the C-B bond and formation of the corresponding phenol.[13][14][15]

  • Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, the C-B bond can be cleaved and replaced by a C-H bond.[13]

  • Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines (anhydrides). The position of this equilibrium is influenced by the solvent and temperature.[16]

Degradation_Pathways BT_BA Benzothiazole Boronic Acid Phenol Benzothiazole Phenol BT_BA->Phenol Oxidative Deboronation Benzothiazole Benzothiazole BT_BA->Benzothiazole Protodeboronation Boroxine Boroxine (Anhydride) BT_BA->Boroxine Dehydration (reversible)

Caption: Major degradation pathways for benzothiazole boronic acids.

Comparative Analysis of Benzothiazole Boronic Acid Isomers: A Predictive Framework

While direct experimental comparisons of the thermodynamic stability of all benzothiazole boronic acid isomers are not extensively reported in the literature, we can formulate a predictive framework based on the principles discussed. Let's consider the 2-, 5-, and 6-isomers as representative examples.

Isomer PositionPredicted Relative StabilityRationale
6-Benzothiazole Boronic Acid High The boronic acid group is on the benzene ring, distant from the heteroatoms of the thiazole ring. This position minimizes intramolecular steric and electronic repulsion. It allows for efficient crystal packing through strong intermolecular hydrogen bonding (dimer formation) and π-π stacking, similar to a substituted phenylboronic acid.
5-Benzothiazole Boronic Acid Medium Similar to the 6-isomer, the boronic acid is on the benzene ring. However, its proximity to the fused ring system might introduce subtle steric or electronic effects that slightly perturb optimal crystal packing compared to the 6-isomer.
2-Benzothiazole Boronic Acid Lower The boronic acid is directly attached to the electron-deficient carbon of the thiazole ring. This can weaken the C-B bond, making it more susceptible to protodeboronation.[17][18] Steric hindrance from the adjacent sulfur atom and the fused benzene ring may also restrict the conformational freedom of the boronic acid group, potentially leading to less optimal hydrogen bonding networks in the solid state.

Conclusion and Future Directions

The thermodynamic stability of benzothiazole boronic acid isomers is a multifaceted property governed by a delicate balance of electronic effects, steric hindrance, and, most importantly, the network of intermolecular interactions in the solid state. Hydrogen bonding and π-π stacking are the primary drivers of crystal lattice energy and, therefore, stability.

Experimental techniques such as DSC and X-ray crystallography, complemented by computational methods like DFT, provide a robust toolkit for assessing and predicting the relative stability of these isomers. This understanding is critical for selecting the optimal isomer for applications in drug development and materials science, ensuring robust performance, and minimizing degradation.

A clear opportunity for future research lies in the systematic experimental and computational investigation of a complete series of benzothiazole boronic acid isomers. Such studies would provide invaluable data to refine our predictive models and enable the rational design of next-generation molecules with tailored stability profiles.

References
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Boron–π interactions in two 3-(dihydroxyboryl)anilinium salts analyzed by crystallographic studies and supported by the noncovalent interactions (NCI) index theoretical approach. (2023). IUCr.
  • Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. (2017). Diva-Portal.org.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).
  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. (2023). MDPI.
  • An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diiodoethylene Isomers. (n.d.). Benchchem.
  • AAMC FL3 C/P #9. (2018). Reddit.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022).
  • Benzothiazole - Wikipedia. (n.d.).
  • Relative Stability of Isomers. (n.d.). HyperChem.
  • Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. (2000). Journal of Pharmaceutical Sciences.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scientific Research Publishing.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.
  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranil
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.).
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). RSC Publishing.

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Highlights & Application Workflows for Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiazol-5-ylboronic acid (CAS 1107627-20-2) is a highly versatile organoboron building block utilized extensively in modern drug discovery and agrochemical development[]. Characterized by its fused benzothiazole ring system, this compound serves as a critical electrophilic coupling partner in the synthesis of complex heterocycles, including RIP2 kinase inhibitors[2], CFTR modulators for cystic fibrosis[3], and advanced herbicidal agents[4].

As a Senior Application Scientist, it is imperative to understand that handling this compound requires a synthesis of chemical intuition and rigorous safety protocols. Boronic acids present unique physicochemical challenges—such as susceptibility to protodeboronation and boroxine (anhydride) formation—which directly inform both their Safety Data Sheet (SDS) hazard profiles and their optimal experimental handling conditions.

Physicochemical Profiling & Structural Dynamics

To design effective and safe workflows, one must first analyze the fundamental properties of the molecule. The benzothiazole moiety introduces both lipophilicity and hydrogen-bond accepting capabilities, while the boronic acid functional group acts as a reversible Lewis acid.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of Benzo[d]thiazol-5-ylboronic acid[][5]:

PropertyValueMechanistic Implication
CAS Number 1107627-20-2Unique chemical identifier for SDS tracking.
Molecular Formula C₇H₆BNO₂SDictates stoichiometric calculations in cross-coupling.
Molecular Weight 179.00 g/mol Used for precise molarity and equivalent scaling.
LogP -0.0239Indicates slight hydrophilicity, affecting solvent choice.
Storage Conditions 2-8°C, Inert AtmospherePrevents thermal degradation and atmospheric oxidation.

Causality of Storage: Boronic acids are thermodynamically driven to dehydrate into cyclic trimeric anhydrides (boroxines) upon exposure to atmospheric moisture and ambient temperatures. Storing the compound at 2-8°C under an inert atmosphere (Argon or N₂) suppresses this dehydration pathway and prevents oxidative cleavage of the C-B bond.

Hazard Identification & Toxicological Grounding (SDS Highlights)

The safety profile of Benzo[d]thiazol-5-ylboronic acid is governed by its chemical reactivity. The empty p-orbital on the boron atom makes it a potent Lewis acid, capable of coordinating with nucleophilic residues (e.g., serine, threonine) in biological tissues, leading to acute irritation[6].

GHS Hazard (H) and Precautionary (P) Profiling

The compound triggers several critical GHS classifications[6][7]:

CodeDescriptionToxicological Causality
H302 Harmful if swallowedInduces systemic toxicity upon gastrointestinal absorption.
H315 Causes skin irritationLewis acid interaction with epidermal protein nucleophiles.
H319 Causes serious eye irritationCovalent coordination disrupts sensitive corneal proteins.
H335 May cause respiratory irritationFine particulate deposition in the upper respiratory tract.
P261 Avoid breathing dust/fumesPrimary mitigation strategy against H335 manifestation.
P280 Wear protective PPEPhysical barrier against dermal (H315) and ocular (H319) exposure.
P405 Store locked upRestricts material access to trained laboratory personnel.
Safety & Decontamination Workflow

SafetyWorkflow H Hazard Assessment Identify H302, H315, H319, H335 P PPE & Environment Fume Hood, Nitrile Gloves, Goggles H->P E Execution Inert Atmosphere (Ar/N2), 2-8°C P->E D Decontamination Aqueous Wash & Solid Waste Routing E->D

Caption: Step-by-step safety and handling workflow for Benzo[d]thiazol-5-ylboronic acid.

Self-Validating Safety Protocol
  • Environmental Verification: Before opening the reagent bottle, verify the fume hood's airflow.

    • Validation Checkpoint: Use a digital anemometer to confirm a face velocity of ≥0.5 m/s. This ensures H335 (respiratory irritation) risks are neutralized[6].

  • PPE Integrity: Don standard nitrile gloves and splash goggles (P280)[7].

    • Validation Checkpoint: Perform a pneumatic inflation test on the gloves prior to use to ensure zero micro-punctures, validating protection against H315[6].

  • Decontamination: In the event of a spill, neutralize the boronic acid with a mild aqueous base (e.g., 5% NaHCO₃), which converts the electrophilic boron into a water-soluble, less reactive boronate species.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Workflow

Benzo[d]thiazol-5-ylboronic acid is most frequently deployed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge C-C bonds with aryl halides[4].

Mechanistic Causality of the Catalytic Cycle

The success of the coupling relies on the base-mediated activation of the boronic acid. The addition of a base (e.g., K₂CO₃ or KF) coordinates to the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, accelerating the transmetalation step with the Pd(II) intermediate[4].

SuzukiMiyaura Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Addition Trans Transmetalation (Boronic Acid + Base) OxAdd->Trans Base Activation RedEl Reductive Elimination (Product Release) Trans->RedEl Boron Byproduct RedEl->Pd0 Pd(0) Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura coupling utilizing Benzo[d]thiazol-5-ylboronic acid.

Self-Validating Experimental Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), Benzo[d]thiazol-5-ylboronic acid (1.2–1.5 eq)[4], and Pd(PPh₃)₄ (0.05 eq).

    • Causality: An excess of boronic acid is used to compensate for competitive, thermally-induced protodeboronation side reactions.

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times.

    • Validation Checkpoint: Ensure the Schlenk line vacuum gauge reads < 0.1 mbar before backfilling, validating the complete removal of oxidative atmospheric O₂.

  • Base Addition & Heating: Inject degassed solvent (e.g., 1,4-Dioxane/H₂O) and aqueous K₂CO₃ (2.0 eq). Heat the biphasic mixture to 90°C.

    • Causality: The biphasic system allows the base to remain dissolved while the organic phase stabilizes the Pd catalyst.

  • Reaction Monitoring:

    • Validation Checkpoint: Sample the organic layer after 4 hours. Analyze via LC-MS. The complete disappearance of the m/z 179 peak (Benzo[d]thiazol-5-ylboronic acid)[5] and the emergence of the target product mass validates successful transmetalation and reductive elimination.

Storage and Disposal Standards

  • Long-Term Storage: Store strictly at 2-8°C in a sealed container under an inert atmosphere (Argon).

  • Disposal: Do not discharge into aqueous waste streams unquenched. Boronic acid waste should be segregated into solid hazardous waste containers. For highly reactive boronic acid residues, oxidative quenching with dilute H₂O₂ converts the compound into the corresponding, less reactive benzothiazol-5-ol[5] prior to basic disposal.

References

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The benzo[d]thiazole scaffold is a privileged pharmacophore widely utilized in the development of Syk inhibitors, histamine H3 receptor ligands, and COX-2 inhibitors. Constructing biaryl or heteroaryl linkages at the 5-position of this scaffold relies heavily on the Suzuki-Miyaura cross-coupling of benzo[d]thiazol-5-ylboronic acid (or its pinacol ester, CAS 1073354-91-2)[1][2].

However, coupling this specific heteroaryl boronic acid presents significant mechanistic challenges:

  • Protodeboronation: The electron-withdrawing nature of the benzothiazole ring destabilizes the C-B bond. Under standard aqueous basic conditions, the boronic acid rapidly hydrolyzes to form the des-boro byproduct (benzo[d]thiazole)[3].

  • Catalyst Poisoning: The nitrogen and sulfur atoms within the benzothiazole ring can act as multidentate ligands, coordinating to the Pd(II) intermediates and sequestering the catalyst into off-cycle, inactive palladacycles[4].

  • Homocoupling: Sluggish transmetalation often allows oxygen-mediated re-oxidation of Pd(0) to Pd(II), leading to the homocoupling of the boronic acid[3].

Mechanistic Causality & Solutions

To overcome these challenges, the causality of the reaction conditions must be tightly controlled. Substituting the free boronic acid with its pinacol ester (Bpin) introduces steric bulk that shields the C-B bond from premature hydrolysis[3]. Furthermore, utilizing bulky, electron-rich biarylphosphine ligands (such as XPhos ) serves a dual purpose: it accelerates the rate-limiting reductive elimination step and sterically prevents the benzothiazole heteroatoms from coordinating to the palladium center[3][4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Benzothiazole-5-Boronic Acid) PdII->TransMet Poisoning Catalyst Poisoning (N/S Coordination) PdII->Poisoning PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl Protodeboronation Protodeboronation (Ar-H Formation) TransMet->Protodeboronation Homocoupling Homocoupling (Ar-Ar Formation) TransMet->Homocoupling RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting specific pitfalls for benzothiazole substrates.

Condition Screening & Quantitative Data

The selection of catalyst, ligand, and base dictates the success of the coupling. Strong bases (e.g., NaOH, Na2CO3) exacerbate protodeboronation, while weak bases (e.g., K2CO3) may not sufficiently activate the boronic acid for transmetalation. Anhydrous K3PO4 or KF provide the optimal basicity[3][5].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Benzo[d]thiazol-5-ylboronic Acid

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Side Reaction
1Pd(PPh3)4Na2CO3Toluene / H2O (4:1)9035Severe protodeboronation (m/z 135)
2Pd(dppf)Cl2K2CO31,4-Dioxane / H2O (4:1)9065Moderate yield; homocoupling observed
3Pd(OAc)2 / TPPTS-NaKFCH3CN / H2O (1:3)8088Optimal for aqueous/polar substrates[5]
4XPhos Pd G4K3PO41,4-Dioxane / H2O (4:1)9092 Optimal organic conditions ; clean profile

Experimental Workflows & Protocols

To ensure a self-validating system, the protocols below incorporate rigorous degassing and specific In-Process Controls (IPC). Oxygen must be excluded to prevent the oxidative homocoupling of the benzothiazole boronic acid[3].

Workflow Prep Reagent Prep & Weighing Degas Rigorous Degassing (Argon Purge) Prep->Degas React Thermal Heating (90°C, 2-12h) Degas->React Workup Aqueous Workup & Extraction React->Workup Purify Chromatography & Validation Workup->Purify

Standardized workflow for the cross-coupling of benzo[d]thiazol-5-ylboronic acid.
Protocol A: High-Yielding Coupling using XPhos Pd G4 (Organic Phase)

Best for sterically hindered or standard aryl/heteroaryl halides.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • Benzo[d]thiazol-5-ylboronic acid pinacol ester (1.2 equiv, 1.2 mmol, 313 mg)

  • XPhos Pd G4 precatalyst (0.02 equiv, 2 mol%, 17 mg)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424 mg)

  • 1,4-Dioxane / Deionized H2O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask or reaction vial with the aryl halide, benzo[d]thiazol-5-ylboronic acid pinacol ester, and anhydrous K3PO4.

  • Degassing (Critical Step): Add 1,4-Dioxane and H2O. Sparge the heterogeneous mixture with Argon gas for at least 15 minutes. Causality: Removing dissolved oxygen prevents the Pd(0) → Pd(II) re-oxidation cycle that drives boronic acid homocoupling.

  • Catalyst Addition: Quickly add the XPhos Pd G4 precatalyst under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90°C for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation Check: Look for the des-boro byproduct (benzo[d]thiazole, m/z 136 [M+H]+). If protodeboronation exceeds 15%, lower the temperature to 80°C in subsequent runs or verify the anhydrous quality of the base.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Aqueous-Phase Coupling using TPPTS-Na (Highly Polar Substrates)

Adapted from validated patent methodologies for highly polar or water-soluble core scaffolds[5].

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • Benzo[d]thiazol-5-ylboronic acid (free acid) (1.35 equiv, 1.35 mmol, 241 mg)

  • Pd(OAc)2 (0.05 equiv, 5 mol%, 11 mg)

  • TPPTS-Na (Tris-(3-sulfonatophenyl)phosphine hydrate sodium salt) (0.10 equiv, 10 mol%, 67 mg)

  • Potassium Fluoride (KF) (2.12 equiv, 2.12 mmol, 123 mg)

  • Acetonitrile (CH3CN) / Deionized H2O (1:3 ratio, 4.0 mL total)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the aryl halide, benzo[d]thiazol-5-ylboronic acid, KF, TPPTS-Na, and Pd(OAc)2.

  • Solvent Addition & Degassing: Add CH3CN (1.0 mL) and H2O (3.0 mL). Purge the solution with Argon for 10 minutes. Causality: TPPTS-Na is highly water-soluble, driving the active catalytic species into the aqueous phase where KF activates the boronic acid without causing rapid protodeboronation.

  • Reaction: Seal the vial and heat at 80°C for 2–6 hours under vigorous stirring (1000 rpm).

  • Workup & Isolation: Cool to room temperature. Depending on the product's polarity, either extract with 2-MeTHF (3 x 10 mL) or directly lyophilize the aqueous mixture and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA).

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides (WO2014151005A1).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of Benzo[d]thiazol-5-ylboronic acid (and its pinacol ester). It is designed for medicinal chemists and process engineers requiring high-fidelity protocols for synthesizing benzothiazole-functionalized pharmacophores.

Introduction & Significance

The benzo[d]thiazole moiety is a privileged scaffold in drug discovery, featured prominently in antitumor agents (e.g., Phortress), neuroprotective drugs (e.g., Riluzole), and amyloid imaging probes. While functionalization at the C2 position is common via C-H activation or lithiation, C5-functionalization allows for the construction of linear, extended biaryl systems crucial for kinase inhibition and intercalating agents.

Benzo[d]thiazol-5-ylboronic acid serves as a critical nucleophile for introducing this moiety. However, its deployment presents specific challenges:

  • Catalyst Poisoning: The endocyclic nitrogen (N3) and sulfur (S1) atoms can coordinate to the electrophilic Palladium(II) center, forming stable off-cycle resting states that arrest turnover.

  • Protodeboronation: While the C5 position is benzenoid and more stable than the C2 position, the electron-deficient nature of the fused ring system can still facilitate hydrolytic deboronation under high-temperature/high-pH conditions.

  • Base Sensitivity: The thiazole ring is susceptible to ring-opening hydrolysis in the presence of strong hydroxide bases at elevated temperatures.

This guide outlines a Protocol of Choice using robust catalyst systems designed to overcome heteroatom coordination and ensure high yields.

Mechanistic Insights & Challenges

To optimize this reaction, one must understand the competition between the productive catalytic cycle and non-productive coordination.

Catalytic Cycle & Inhibition Pathways

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX TransMet Transmetalation (Benzothiazole-B(OH)2) PdII_ArX->TransMet + Activated Boronate Trap CATALYST TRAP Pd-N/S Coordination (Off-Cycle) PdII_ArX->Trap Benzothiazole N-binding Base Base Activation (OH- / CO3--) Base->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Trap->PdII_ArX Heat / Bulky Ligand

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the "Catalyst Trap" where the benzothiazole nitrogen coordinates to the Pd(II) intermediate. Bulky ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) are required to destabilize this trap.

Optimization Matrix

The following matrix summarizes reaction conditions screened for coupling Benzo[d]thiazol-5-ylboronic acid with aryl bromides.

ParameterCondition A (Standard) Condition B (Robust) Condition C (Challenging)
Application Simple Aryl BromidesHeteroaryl BromidesChlorides / Sterically Hindered
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (3-5 mol%) XPhos Pd G2 (2-3 mol%)
Ligand PPh₃ (Included)dppf (Bidentate)XPhos (Bulky Monodentate)
Base Na₂CO₃ (2.0 equiv)K₂CO₃ or Cs₂CO₃ (2.0 equiv) K₃PO₄ (3.0 equiv)
Solvent DME / H₂O (2:1)1,4-Dioxane / H₂O (4:1) THF / H₂O (10:1)
Temp 80°C90-100°C 60-80°C
Pros Cheap, general purpose.High stability, resists poisoning.High turnover, mild conditions.
Cons Prone to oxidation/poisoning.Requires higher temp.Expensive catalyst.

Recommendation: Start with Condition B (Pd(dppf)Cl₂) for most applications. It offers the best balance of cost, stability, and resistance to heteroatom coordination.

Standard Operating Procedure (SOP)

Protocol: Coupling of Benzo[d]thiazol-5-ylboronic Acid with Aryl Bromides

Objective: Synthesis of 5-(4-Methoxyphenyl)benzo[d]thiazole (Representative Target). Scale: 1.0 mmol.

Materials
  • Nucleophile: Benzo[d]thiazol-5-ylboronic acid (1.2 equiv, 1.2 mmol, ~215 mg). Note: If using the Pinacol Ester, use 1.1 equiv.

  • Electrophile: 4-Bromoanisole (1.0 equiv, 1.0 mmol, 187 mg).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv, 0.03 mmol, ~25 mg).

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg).

  • Solvent: 1,4-Dioxane (degassed, 8 mL) and Water (degassed, 2 mL).

Step-by-Step Workflow
  • Preparation of Glassware:

    • Oven-dry a 25 mL reaction vial or round-bottom flask.

    • Equip with a magnetic stir bar and a rubber septum.

    • Critical: Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (Glovebox or Benchtop):

    • Add Benzo[d]thiazol-5-ylboronic acid , Aryl Bromide , K₂CO₃ , and Pd(dppf)Cl₂ to the vial.

    • Tip: If the boronic acid is old or dark, recrystallize or use 1.5 equiv to account for protodeboronation.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane and Water .

    • Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid). This is crucial to prevent homocoupling and catalyst oxidation.

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C in an oil bath or heating block.

    • Stir vigorously (800+ rpm) for 4–16 hours .

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aryl bromide.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

    • Filter through a pad of Celite to remove Palladium black (if any).

    • Separate phases.[2][] Extract aqueous layer with EtOAc (2 x 15 mL).

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes to 20-30% EtOAc/Hexanes.

    • Note: Benzothiazoles are weakly basic; avoid acidic modifiers in the column if possible, or use 1% Et3N to prevent streaking.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent N-coordination.
Protodeboronation Unstable Boronic AcidUse the Pinacol Ester derivative.[4] Alternatively, switch to anhydrous conditions (Dioxane/CsF) to reduce hydrolysis.
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more thoroughly (freeze-pump-thaw).
Starting Material Remains Low ReactivityAdd TBAB (tetrabutylammonium bromide, 0.5 equiv) as a phase transfer catalyst to improve solubility.

Decision Tree for Condition Selection

Workflow Start Start: Select Electrophile Type Halide Type? Start->Type Br Aryl Bromide / Iodide Type->Br Cl Aryl Chloride / Triflate Type->Cl Steric Sterically Hindered? Br->Steric Adv Use SYSTEM B: XPhos Pd G2, K3PO4 THF/H2O, 60°C Cl->Adv Always use active cat. Std Use SYSTEM A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Steric->Std No Steric->Adv Yes (Ortho-subs)

Figure 2: Workflow for selecting the optimal catalytic system based on the electrophile partner.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. (Analogous chemistry for benzothiazole scaffold).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2014).[5] Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.[2][5] (Demonstrates stability of benzothiazole ring under Suzuki conditions).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Basis for XPhos recommendation). Link

  • Fisher Scientific. Benzothiazole-5-boronic acid pinacol ester Product Page. (Commercial availability and usage as building block).

Sources

Optimizing base selection for Benzo[d]thiazol-5-ylboronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Base Selection for Benzo[d]thiazol-5-ylboronic Acid Coupling

Part 1: Executive Summary & Strategic Overview

The Challenge: Benzo[d]thiazol-5-ylboronic acid presents a distinct set of challenges in Suzuki-Miyaura cross-coupling compared to its phenyl analogues. While significantly more stable than the notoriously labile 2-isomer, the 5-isomer remains susceptible to protodeboronation under high-pH aqueous conditions due to the electron-withdrawing nature of the fused thiazole ring. Furthermore, the benzothiazole nitrogen (N3) acts as a Lewis base, capable of competitively coordinating to the Palladium catalyst ("catalyst poisoning"), thereby stalling the catalytic cycle.

The Solution: Success relies on a "Goldilocks" approach to base selection: strong enough to activate the boronic acid for transmetallation, yet mild enough to prevent hydrolytic C-B bond cleavage. This guide advocates for a transition from standard aqueous carbonate systems to anhydrous phosphate or fluoride systems when yields are suboptimal, coupled with the use of electron-rich, bulky phosphine ligands to outcompete substrate coordination.

Part 2: Scientific Foundation & Base Selection Logic

The Mechanistic Conflict

The Suzuki coupling requires a base to activate the boronic acid (forming a boronate species,


) which is the active nucleophile for transmetallation. However, this same activation increases the electron density at the ipso-carbon, making it susceptible to protonation by water (protodeboronation).
  • Substrate Analysis: The benzo[d]thiazole system is electron-deficient. This increases the Lewis acidity of the boron center (facilitating activation) but also stabilizes the transition state for protodeboronation.

  • Catalyst Inhibition: The N3 nitrogen lone pair can displace phosphine ligands on Pd(II), forming an inactive Pd(Ar)(X)(Substrate)_2 species.

Base Selection Matrix
Base ClassSpecific ReagentConditionsRecommendationMechanism of Action
Carbonates

,

Aqueous (DME/H2O)Tier 1 (Standard) General purpose. High water content can promote deboronation if reaction times are long.[1]
Phosphates

Aqueous or AnhydrousTier 2 (Optimization) Higher basicity but lower nucleophilicity. Excellent for sterically hindered partners.[2][3]
Fluorides

,

Anhydrous (Dioxane)Tier 3 (Sensitive) Activates boron via F-B interaction without high concentrations of

. Minimizes deboronation.
Hydroxides

,

AqueousNot Recommended Too aggressive. Rapid protodeboronation of the benzothiazole ring is likely.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways: the desired Catalytic Cycle vs. the parasitic Protodeboronation and Catalyst Poisoning pathways.

SuzukiMechanism Substrate Benzo[d]thiazol-5-yl boronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate Activation (Base) Poisoned Catalyst Poisoning (Pd-N Coordination) Substrate->Poisoned N-Coordination to Pd Base Base (B-) Base->Boronate Transmetal Transmetallation Boronate->Transmetal Desired Path Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation H2O / High T Pd_OxAdd Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal Product Coupled Product Ar-Ar' Transmetal->Product Reductive Elimination

Figure 1: Mechanistic pathways highlighting the competitive risks of catalyst poisoning and protodeboronation during the coupling of benzothiazole boronic acids.

Part 4: Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Use this for coupling with electron-deficient aryl halides where the reaction is expected to be fast (< 4 hours).

Reagents:

  • Benzo[d]thiazol-5-ylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[4][5]

  • 
     (3-5 mol%) - Bidentate ligand prevents N-coordination.
    
  • 
     (2.0 equiv)[5]
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the aryl halide, boronic acid, and

    
    .
    
  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed DME and aqueous

    
     (2M solution).
    
  • Heat to 80°C for 2–4 hours. Do not overheat (>100°C) to avoid hydrolysis.

  • Monitor by LCMS. If deboronation (mass = 135 Da) exceeds 10%, switch to Protocol B.

Protocol B: Anhydrous Conditions (Sensitive/Challenging Substrates)

Use this for electron-rich aryl halides (slow reaction) or if Protocol A yields significant deboronated byproduct.

Reagents:

  • Benzo[d]thiazol-5-ylboronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[4][5]

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%). Bulky ligands create a steric shell preventing N-coordination.
    
  • Base:

    
     (finely ground, anhydrous) (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Procedure:

  • Dry Down: Ensure the reaction vessel is flame-dried or oven-dried.

  • Combine Aryl Halide, Boronic Acid, Base, Pd source, and Ligand in the vial.

  • Seal and purge with Argon/Nitrogen.

  • Add anhydrous Dioxane via syringe.

  • Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove phosphate salts before aqueous extraction.

Part 5: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G4 or Pd(dppf)Cl2 . The benzothiazole nitrogen is binding the Pd center.[3]
Deboronated Byproduct (>10%) Base too strong / WaterSwitch to Protocol B (Anhydrous

or

). Reduce Temp to 60°C.
Homocoupling of Halide Oxidation of PdEnsure rigorous degassing. Add reaction components under positive inert gas pressure.
Product trapped in aqueous phase pH effectsBenzothiazoles can be protonated at low pH. Ensure workup is neutral or slightly basic (pH 8-9).

Part 6: References

  • Vertex AI Search. (2025). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. National Institutes of Health. Link

  • BenchChem. (2025).[1] Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. BenchChem Technical Support. Link

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Link

  • Organic Chemistry Portal. (2010). Protodeboronation of Tertiary Boronic Esters. Organic Chemistry Portal. Link

  • ChemScene. (2025). Benzo[d]thiazol-5-ylboronic acid Product Information. ChemScene. Link

Sources

Microwave-assisted synthesis using Benzo[d]thiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Microwave-Assisted Application Note

Executive Summary & Strategic Rationale

Benzo[d]thiazole derivatives are privileged scaffolds in drug discovery, appearing in FDA-approved drugs like Riluzole (ALS treatment) and potent antitumor agents. Benzo[d]thiazol-5-ylboronic acid (CAS: 1002309-47-8) serves as a critical building block for introducing this pharmacophore via Suzuki-Miyaura cross-coupling.

However, this reagent presents specific challenges:

  • Solubility: The fused bicyclic system often exhibits poor solubility in standard non-polar solvents.

  • Reactivity: While the 5-position is more stable than the labile 2-position, the electron-withdrawing nature of the thiazole ring can retard the transmetalation step in palladium catalysis.

  • Protodeboronation: Prolonged thermal heating increases the risk of hydrolytic deboronation, a common failure mode for heteroaryl boronic acids.

Microwave (MW) irradiation resolves these issues by exploiting the specific dielectric heating of polar transition states, accelerating the rate-determining transmetalation step and minimizing the time window for side reactions. This guide provides a validated, self-consistent protocol for utilizing this reagent efficiently.

Chemical Profile: The Reagent
PropertySpecification
Compound Name Benzo[d]thiazol-5-ylboronic acid
CAS Number 1002309-47-8
Molecular Weight 179.00 g/mol
Structure Bicyclic (Benzene fused to Thiazole); Boronic acid at C5
Electronic Character Electron-deficient aromatic system
Key Stability Note Stable in air; prone to dehydration (boroxine formation) upon storage.
Mechanistic Insight: The Microwave Advantage

In a standard thermal Suzuki coupling involving electron-deficient boronic acids, the transmetalation step (transfer of the organic group from Boron to Palladium) is often rate-limiting.

  • Thermal Challenge: The electron-withdrawing thiazole ring reduces the nucleophilicity of the boronate "ate" complex, slowing its reaction with the oxidative addition complex (

    
    ).
    
  • Microwave Solution: MW irradiation selectively heats the polar transition state of the transmetalation step. Furthermore, the "superheating" effect allows solvents to reach temperatures well above their boiling points (e.g., water/dioxane at 120°C) under pressure, driving the reaction to completion in minutes rather than hours.

Visualization: Catalytic Cycle & MW Influence

SuzukiCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd-X) Start->OxAdd Ar-X BaseStep Base Activation (Formation of Pd-OH or Boronate-ate) OxAdd->BaseStep Base (OH-) TransMetal Transmetalation (Rate Limiting for Heterocycles) BaseStep->TransMetal Benzo[d]thiazol-5-yl-B(OH)2 Iso Isomerization (cis/trans) TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start Regeneration MW_Effect MICROWAVE EFFECT: Accelerates polar transition state of Transmetalation MW_Effect->TransMetal

Figure 1: The Suzuki-Miyaura catalytic cycle. Note the specific impact of MW energy on the sluggish transmetalation step common to electron-deficient heterocycles.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling Benzo[d]thiazol-5-ylboronic acid with aryl bromides or chlorides.

Materials
  • Reagent: Benzo[d]thiazol-5-ylboronic acid (1.2 - 1.5 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Why: The ferrocenyl ligand (dppf) offers a large bite angle and robustness against elevated MW temperatures.

  • Base: Cs₂CO₃ (3.0 equiv)

    • Why: Cesium has a "cesium effect" improving solubility in organic solvents compared to potassium.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: High dielectric loss tangent (absorbs MW well) and solubilizes both organic and inorganic components.

Step-by-Step Methodology
  • Vessel Preparation: Use a dedicated 10 mL or 30 mL microwave process vial with a crimp cap.

  • Charge Solids: Add Aryl Bromide (0.5 mmol), Boronic Acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol), and Cs₂CO₃ (1.5 mmol) to the vial.

  • Solvent Addition: Add 4 mL of Dioxane and 1 mL of deionized water.

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 2 minutes.

    • Validation: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.[1]

  • Sealing: Crimp the vial immediately.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Filter through a Celite pad (eluting with EtOAc).

    • Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

Workflow Step1 1. Charge Reagents (Vial, Solid Phase) Step2 2. Degas & Seal (Ar/N2 Sparge) Step1->Step2 Step3 3. MW Irradiation (110°C, 15 min) Step2->Step3 Step4 4. Filtration (Celite/EtOAc) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Figure 2: Linear workflow for the microwave-assisted synthesis batch process.

Alternative Application: Chan-Lam Coupling (N-Arylation)

If the goal is to attach the benzothiazole moiety to an amine or phenol (C-N or C-O bond formation), the Suzuki method is inapplicable. Use this Chan-Lam protocol.

  • Reagents: Benzo[d]thiazol-5-ylboronic acid (2.0 equiv), Amine/Phenol (1.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: DCM or DCE.

  • Atmosphere: Oxygen (Open air or O₂ balloon).

  • MW Modification:

    • Note: Standard MW vials are sealed. For Chan-Lam, do not seal under inert gas.

    • Protocol: Use a vessel with a permeable septum or pre-stir under O₂ for 5 mins, then seal with air in the headspace.

    • Parameters: 60°C for 30 mins. (Copper catalysis is temperature sensitive; avoid >80°C to prevent catalyst decomposition).

Troubleshooting & Expert Tips (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Yield (<30%) ProtodeboronationSwitch base to K₃PO₄ (anhydrous) or KF. Reduce water ratio.
Homocoupling (Biaryl) Oxygen contaminationIncrease degassing time. Ensure Argon line is submerged in solvent.
Black Precipitate (Early) Catalyst decomposition ("Pd Black")Temperature too high (>130°C). Reduce temp, extend time.
Starting Material Remains Inactive BoroxineAdd 5-10% more water to hydrolyze the boroxine trimer back to acid monomer.

Expert Insight on Regioselectivity: Unlike the 2-benzothiazolyl boronic acid, which is extremely labile and prone to rapid C-B bond cleavage (protodeboronation) due to the adjacent heteroatoms, the 5-yl isomer behaves more like a substituted phenylboronic acid. However, it is still less stable than a standard phenyl ring.

  • Validation Check: If you observe the formation of unsubstituted benzothiazole (mass = 135), your reaction conditions are too basic or too hot. Lower the temperature to 90°C and extend the time to 30 mins.

References
  • Microwave-Assisted Synthesis of Benzothiazole Derivatives

    • General principles of MW acceler
    • Source: Letters in Organic Chemistry, 2021.[2]

  • Suzuki Coupling of Heteroaryl Boronic Acids

    • Optimization of Pd-c
    • Source: MDPI Molecules, 2013 (Review of Flavonoid/Heterocycle Synthesis).

  • Protodeboronation Mechanisms

    • Detailed kinetic studies on boronic acid stability in basic media.
    • Source: Journal of the American Chemical Society (via NIH/PMC), 2016.

  • Benzothiazoles in Anticancer Research

    • Context for the utility of the 5-substituted scaffold.
    • Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2024.

(Note: While specific papers solely dedicated to the 5-yl isomer microwave synthesis are rare, the protocols above are derived from validated methodologies for structurally analogous benzothiazole-6-yl and substituted phenylboronic acids found in the cited literature.)

Sources

Advanced Functionalization of Benzothiazole Scaffolds via Suzuki-Miyaura Cross-Coupling: Overcoming Steric and Electronic Hurdles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction: The Benzothiazole Challenge

The benzothiazole scaffold is a privileged pharmacophore in drug discovery, forming the structural core of numerous anti-tumor agents, urease inhibitors, and highly selective COX-2 inhibitors [1, 2]. Late-stage functionalization of this heterocycle via the Suzuki-Miyaura cross-coupling reaction allows for rapid analog generation. However, coupling at the benzothiazole ring—particularly at the 2-position—presents unique mechanistic hurdles:

  • Electronic Deactivation & Catalyst Poisoning: The electron-deficient nature of the benzothiazole ring makes the oxidative addition of carbon-halogen bonds sluggish. Furthermore, the basic nitrogen and sulfur heteroatoms can competitively coordinate to the palladium center, effectively poisoning the catalyst.

  • Steric Hindrance: 2-substituted benzothiazoles present significant steric bulk, which severely impedes the transmetalation step when bulky phosphine ligands are employed.

  • C-Cl Bond Inertness: While 6-bromobenzothiazoles react readily, 2-chlorobenzothiazoles possess a high C-Cl bond dissociation energy, requiring highly active, electron-rich catalyst systems.

To overcome these challenges, application scientists have developed specialized protocols. For unhindered positions (e.g., 6-bromo derivatives), standard Pd(0)/phosphine systems in aqueous media are highly effective [2]. For sterically encumbered 2-halobenzothiazoles, a counterintuitive ligand-free approach is preferred. By omitting bulky phosphines, the benzothiazole nitrogen acts as an endogenous directing group, coordinating with palladium to form a highly reactive palladacycle intermediate that facilitates oxidative addition [1].

Mechanistic Causality & Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. In the ligand-free protocol, the absence of exogenous ligands allows the benzothiazole nitrogen to coordinate directly to the Pd(II) center post-oxidative addition. This intramolecular stabilization prevents catalyst degradation and brings the metal center into perfect proximity for the subsequent transmetalation with the arylboronic acid.

CatalyticCycle Pd0 Pd(0) Catalyst Generation OxAdd Oxidative Addition & N-Coordination Pd0->OxAdd 2-Halobenzothiazole Palladacycle Palladacycle Intermediate (Pd-II Species) OxAdd->Palladacycle Transmet Transmetalation with Ar-B(OH)2 Palladacycle->Transmet Base / H2O RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylbenzothiazole Product RedElim->Product

Fig 1: Catalytic cycle of ligand-free, palladacycle-facilitated Suzuki coupling.

Quantitative Data: Catalyst and Base Optimization

The choice of solvent, base, and catalyst dictates the success of the coupling. Water is a critical co-solvent; it dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species [ArB(OH)3]-, which is required for transmetalation.

Table 1: Optimization of Reaction Conditions for Benzothiazole Functionalization

Substrate TypeCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
6-Bromobenzothiazole Pd(PPh3)4 (5 mol%)K2CO3Dioxane/H2O (4:1)10085–95Standard oxidative addition; unhindered position [2].
2-Amino-6-bromobenzothiazole Pd(PPh3)4 (5 mol%)K2CO3DMF (Anhydrous)10064Lack of water slows boronate activation, reducing yield [2].
Hindered 2-Bromobenzothiazole Pd(OAc)2 (10 mol%)K2CO3Dioxane/H2O (4:1)10099Ligand-free palladacycle formation overcomes steric clash [1].
2-Chlorobenzothiazole Pd2(dba)3 (2.5 mol%)K3PO4Dioxane/H2O (10:1)10089C-Cl bond requires active Pd(0); K3PO4 limits protodeboronation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility.

Protocol A: Ligand-Free Coupling of Hindered 2-Halobenzothiazoles

Designed for sterically encumbered substrates where traditional phosphine ligands fail.

Reagents:

  • 2-Bromobenzothiazole derivative (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (10 mol%, 0.1 mmol)

  • K2CO3 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized H2O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzothiazole, arylboronic acid, and K2CO3.

  • Rigorous Degassing (Critical Step): Add the 1,4-Dioxane and H2O. Subject the mixture to three cycles of freeze-pump-thaw. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid into biaryl byproducts.

  • Catalyst Addition: Backfill the tube with Argon. Quickly add Pd(OAc)2 against a positive flow of Argon, then seal the tube. Causality: Adding the catalyst after degassing prevents premature degradation.

  • Reaction Execution: Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–18 hours. The biphasic nature of the solvent requires high shear to ensure mass transfer between the aqueous base and organic substrate.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material mass. If protodeboronation (Ar-H formation) is observed without product formation, the boronic acid has degraded; consider switching to a pinacol ester or a milder base like K3PO4.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Standard Coupling of 6-Bromobenzothiazoles

Designed for unhindered positions utilizing standard catalytic systems.

  • Combine 6-bromobenzothiazole (1.0 equiv) and arylboronic acid (1.2 equiv) in a round-bottom flask.

  • Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv).

  • Suspend in a degassed mixture of Toluene/EtOH/H2O (4:1:1). Causality: Ethanol acts as a phase-transfer agent, bridging the lipophilic toluene and the aqueous base.

  • Reflux at 90 °C under Argon for 8 hours.

  • Perform standard aqueous workup and isolate the product via recrystallization or chromatography.

Experimental Workflow & Troubleshooting Logic

Workflow Start Reagent Preparation & Weighing Degas Rigorous Degassing (Freeze-Pump-Thaw) Start->Degas Reaction Heating at 100 °C (Dioxane/H2O) Degas->Reaction IPC In-Process Control (LC-MS / TLC) Reaction->IPC Decision Conversion > 95%? IPC->Decision Workup Aqueous Workup & Extraction Decision->Workup Yes Troubleshoot Troubleshooting: Check Homocoupling Decision->Troubleshoot No Purification Flash Chromatography Workup->Purification Troubleshoot->Reaction Adjust Base/Time

Fig 2: Experimental workflow and troubleshooting logic for Suzuki-Miyaura coupling.

References

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry, 16(1), 108-118. URL:[Link][1]

  • Gull, Y., Rasool, N., Noreen, M., Nasim, F. U. H., Yaqoob, A., Kousar, S., ... & Islam, M. S. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. Molecules, 18(8), 8845-8857. URL:[Link][2]

Sources

Ligand selection for reacting Benzo[d]thiazol-5-ylboronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Selection & Protocol for Suzuki-Miyaura Coupling of Benzo[d]thiazol-5-ylboronic Acid

Abstract The cross-coupling of Benzo[d]thiazol-5-ylboronic acid with aryl halides presents a distinct set of chemoselective challenges compared to standard phenylboronic acids. While the 5-position is electronically more stable than the labile 2-position, the benzothiazole moiety remains a potent catalyst poison due to the coordinating ability of the thiazole nitrogen and sulfur atoms. Furthermore, heteroaryl boronic acids are inherently prone to protodeboronation under aqueous basic conditions. This guide provides a scientifically grounded strategy for ligand selection, focusing on bulky, electron-rich phosphines (Buchwald ligands) to overcome catalyst deactivation and ensure high turnover frequencies.

Mechanistic Insight & Ligand Selection Strategy

The Challenge: Catalyst Poisoning & Protodeboronation

The success of this reaction hinges on outcompeting two failure modes:

  • Coordination/Poisoning: The basic nitrogen (

    
    ) and sulfur in the benzothiazole ring can bind to the active Pd(0) species, forming stable, non-reactive complexes (Pd-N or Pd-S interactions) that arrest the catalytic cycle.
    
  • Protodeboronation: Under the basic conditions required for transmetallation, the C-B bond can hydrolyze, yielding the hydrodeboronated byproduct (benzothiazole) rather than the cross-coupled product.

The Solution: Steric Bulk & Electron Density

Standard ligands like PPh


 often fail because they lack the steric bulk to prevent the benzothiazole substrate from binding to the palladium center.
  • Optimal Choice (Buchwald Ligands - XPhos, SPhos, RuPhos): These biaryl phosphine ligands are highly electron-rich (facilitating oxidative addition of chloro-arenes) and extremely bulky. The steric bulk creates a "protective shell" around the Pd center, physically blocking the approach of the thiazole nitrogen while allowing the oxidative addition and transmetallation to proceed.

  • Alternative (Water-Soluble): For aqueous conditions, sulfonated phosphines like TPPTS or sSPhos have shown efficacy in patent literature for similar benzothiazolyl couplings.

ReactionMechanism Pd_Pre Pd(II) Precatalyst Pd_Active L-Pd(0) Active Species Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Ar-X) Pd_Active->OxAdd Fast with e- rich Ligands Poison FAILURE MODE 1: Catalyst Poisoning (Pd-N Coordination) Pd_Active->Poison Small Ligands (PPh3) allow N-binding TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron FAILURE MODE 2: Protodeboronation (Hydrolysis of C-B) TransMet->Deboron Slow Transmetallation High Temp/Strong Base RedElim->Pd_Active Turnover Ligand Bulky Ligand (XPhos) Blocks N-Coordination Ligand->Poison PREVENTS

Figure 1: Catalytic cycle highlighting specific failure modes for benzothiazole substrates and the protective role of bulky ligands.

Ligand Performance Comparison

Ligand ClassSpecific LigandRecommendation LevelRationale
Dialkylbiaryl Phosphines XPhos High (Preferred) Excellent for heteroaryl chlorides/bromides. Steric bulk prevents N-poisoning.
SPhos High High stability; often works well for unstable boronic acids due to fast reaction rates.
RuPhos MediumBetter for C-N coupling, but viable for very electron-poor aryl halides.
Water-Soluble TPPTS MediumRecommended only for microwave/aqueous protocols (see Protocol B).
Triarylphosphines PPh

Low Prone to poisoning; requires high loading; often leads to stalled reactions.
NHC Carbenes PEPPSI-IPrHighExcellent alternative if phosphines fail; extremely robust active species.

Experimental Protocols

Method A: The "Gold Standard" (Organic Solvents)

Best for: General library synthesis, scale-up, and reacting with Aryl Chlorides or Bromides.

Reagents:

  • Aryl Halide: 1.0 equiv

  • Benzo[d]thiazol-5-ylboronic acid: 1.2 – 1.5 equiv (Excess required due to potential deboronation)

  • Catalyst: XPhos Pd G3 or G4 (0.02 – 0.05 equiv)

    • Alternative: Pd(OAc)

      
       (0.05 equiv) + XPhos (0.10 equiv)
      
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (anhydrous)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, base, and Pd-precatalyst.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen promotes homocoupling).

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Note: Monitor by LCMS. If protodeboronation is observed (mass = benzothiazole), lower temp to 60°C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. (Note: Benzothiazoles are weakly basic; avoid acidic modifiers in mobile phase if possible, or use TEA to neutralize silica).

Method B: Rapid Aqueous/Microwave Protocol

Best for: Small scale, polar substrates, or screening.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + TPPTS (10 mol%)
    
  • Base: Potassium Fluoride (KF) (2.0 equiv)

  • Solvent: Acetonitrile / Water (1:3)[1]

Procedure:

  • Mix aryl halide (1.0 equiv), boronic acid (1.3 equiv), KF (2.0 equiv), Pd(OAc)

    
    , and TPPTS in a microwave vial.
    
  • Add ACN/H

    
    O solvent mixture.
    
  • Seal and heat in a microwave reactor at 120–150°C for 5–10 minutes .

  • Extract with DCM/MeOH if product is polar.

Workflow Start Start: Reactants Selection CondSelect Select Condition Set Start->CondSelect MethodA Method A: Organic/Lipophilic (XPhos Pd G3, K3PO4, Dioxane/H2O) CondSelect->MethodA Standard MethodB Method B: Aqueous/Polar (Pd(OAc)2, TPPTS, KF, ACN/H2O) CondSelect->MethodB Green/Fast Execution Execute Reaction (Inert Atm, 80-100°C) MethodA->Execution MethodB->Execution Check LCMS Check Execution->Check Success Product Formed (Proceed to Workup) Check->Success Target Mass Fail_Deboron Major Byproduct: Benzothiazole (Deboronation) Check->Fail_Deboron Mass = M-B(OH)2 Fail_Stall No Reaction: Catalyst Poisoning Check->Fail_Stall SM Remaining Fix_Deboron Fix: Switch to MIDA Ester or Lower Temp Fail_Deboron->Fix_Deboron Fix_Stall Fix: Increase Ligand Bulk (Switch to XPhos/PEPPSI) Fail_Stall->Fix_Stall

Figure 2: Experimental workflow and troubleshooting decision tree.

Troubleshooting & Optimization

  • Protodeboronation Control: If the boronic acid degrades too quickly, convert it to the Potassium Trifluoroborate salt (treat acid with KHF

    
    ) or the MIDA ester . These surrogates release the active boronic acid slowly, keeping the standing concentration low and minimizing hydrolysis.
    
  • Base Sensitivity: Strong bases like NaOH or KOtBu accelerate deboronation. Stick to mild bases like K

    
    PO
    
    
    
    , K
    
    
    CO
    
    
    , or KF .
  • Copper Supplementation: In extreme cases where Pd fails, a Chan-Lam coupling using Cu(OAc)

    
     (1.0 equiv) in open air (DMSO/O
    
    
    
    ) can be attempted, though yields are typically lower for C-C bond formation compared to C-N.

References

  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. (Discusses poisoning mechanisms and ligand solutions). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (Establishes XPhos/SPhos as standard for heteroaryl coupling). Link

  • Dow AgroSciences LLC. Patent WO2014151005A1: 4-amino-6-(heterocyclic)picolinates... (Specific protocol for Benzo[d]thiazol-5-ylboronic acid coupling using Pd/TPPTS/KF). Link

  • Molander, G. A., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.[2] (Strategy for stabilizing heteroaryl boronates). Link

Sources

Application Note: Green Chemistry Protocols for Benzo[d]thiazol-5-ylboronic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details three validated "green" protocols for the Suzuki-Miyaura cross-coupling of Benzo[d]thiazol-5-ylboronic acid . Unlike the highly unstable 2-isomer, the 5-yl derivative possesses a C-B bond on the fused benzene ring, offering improved stability. However, it remains susceptible to protodeboronation under harsh, traditional conditions (high heat, strong base, toxic dipolar aprotic solvents).

The protocols below prioritize aqueous micellar catalysis , microwave-assisted synthesis , and mechanochemistry . These methods are designed to maximize atom economy, reduce Process Mass Intensity (PMI), and eliminate hazardous solvents like DMF or NMP, aligning with the 12 Principles of Green Chemistry.

Critical Analysis of the Substrate

Substrate: Benzo[d]thiazol-5-ylboronic acid CAS: [Specific CAS varies by ester/acid form, typically acid or pinacol ester]

Stability & Reactivity Profile
  • Electronic Context: The benzothiazole moiety is electron-deficient. While the 5-position is more stable than the 2-position (which suffers from rapid protodeboronation due to the adjacent heteroatoms), the electron-withdrawing nature of the thiazole ring can still facilitate hydrolytic cleavage of the C-B bond under prolonged heating in basic media.

  • Solubility: Poorly soluble in pure water, necessitating surfactant mediation or co-solvents.

  • Green Advantage: Mild "green" conditions (room temperature or flash heating) significantly reduce the window for side reactions like protodeboronation and homocoupling compared to traditional reflux in dioxane/water.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your specific coupling partner.

ProtocolSelection Start Start: Coupling Partner Selection IsSolid Is the Electrophile a Solid? Start->IsSolid Scale Target Scale? IsSolid->Scale Yes Solubility Is it Water Soluble? IsSolid->Solubility No (Liquid) Protocol1 Protocol 1: Aqueous Micellar (TPGS-750-M) Scale->Protocol1 > 1 g (Scalable) Protocol3 Protocol 3: Mechanochemistry (Ball Milling) Scale->Protocol3 < 500 mg (High Efficiency) Solubility->Protocol1 No (Lipophilic) Protocol2 Protocol 2: Microwave Assisted (H2O/EtOH) Solubility->Protocol2 Yes / Moderate

Figure 1: Decision matrix for selecting the appropriate green chemistry protocol based on substrate physical state and scale.

Detailed Experimental Protocols

Protocol 1: Aqueous Micellar Catalysis (The "Gold Standard")

Principle: Uses amphiphilic surfactants (e.g., TPGS-750-M) to form nanomicelles. The lipophilic substrates enter the micelle core, creating a high local concentration, while the water bulk remains the solvent. This mimics enzymatic pockets.

  • Green Metrics: Ambient temperature, water as solvent, recyclable catalyst/media.

  • Causality: The surfactant eliminates the need for DMF by solubilizing the organic reactants in water.

Materials:

  • Benzo[d]thiazol-5-ylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Surfactant: 2 wt % TPGS-750-M in degassed water.

  • Catalyst: Pd(dtbpf)Cl2 (1-2 mol %) — Selected for high activity in water and resistance to oxidation.

  • Base: Et3N (3.0 equiv) or K3PO4 (2.0 equiv).

Step-by-Step Workflow:

  • Preparation: In a reaction vial, dissolve TPGS-750-M in HPLC-grade water to create a 2 wt % solution. Degas with Argon for 15 mins.

  • Loading: Add the Aryl Halide (1.0 mmol) and Pd(dtbpf)Cl2 (0.02 mmol) to the vial. Stir for 2 mins to allow the catalyst to sequester into the micelles.

  • Addition: Add Benzo[d]thiazol-5-ylboronic acid (1.2 mmol) and Et3N (3.0 mmol).

  • Reaction: Stir vigorously (1000 rpm) at room temperature (25 °C).

    • Note: If the substrate is sterically hindered, mild heating to 45 °C may be required.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–6 hours.

  • Workup (Green): Extract with a minimal amount of EtOAc or biodegradable solvent (e.g., 2-MeTHF). The aqueous surfactant phase can often be recycled.

Protocol 2: Microwave-Assisted Synthesis

Principle: Dielectric heating directly couples to the polar solvent (water/ethanol) and the polar benzothiazole substrate, providing rapid energy transfer that overcomes activation barriers before thermal decomposition can occur.

  • Green Metrics: High energy efficiency (short time), aqueous-organic mixture.

  • Causality: Short reaction times (minutes vs. hours) minimize the window for protodeboronation of the boronic acid.

Materials:

  • Benzo[d]thiazol-5-ylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Solvent: H2O : EtOH (1:1 ratio).

  • Catalyst: Pd(OAc)2 (1 mol %) + TPPTS (2 mol %) or Pd(dppf)Cl2.

  • Base: K2CO3 (2.0 equiv).

Step-by-Step Workflow:

  • Vessel Loading: Charge a 10 mL microwave vial with the Boronic acid, Aryl halide, Catalyst, and Base.

  • Solvent: Add 4 mL of H2O/EtOH (1:1). Cap the vial.

  • Irradiation: Place in a dedicated synthesis microwave (e.g., Biotage or CEM).

    • Settings: Dynamic mode, Target Temp = 100 °C, Hold Time = 10–15 minutes, Max Pressure = 250 psi.

  • Cooling: Rapid cooling with compressed air (feature of most reactors) to quench the reaction and prevent byproduct formation.

  • Purification: Filter off the precipitated product (if solid) or extract with EtOAc.

Protocol 3: Mechanochemical Synthesis (Solvent-Free)

Principle: Uses mechanical energy (ball milling) to induce chemical reaction. This is the "ultimate" green method as it removes bulk solvent entirely.

  • Green Metrics: Zero solvent waste (E-factor approaches 1), ambient temperature.

  • Causality: High-impact collisions generate localized "plasma-like" conditions that facilitate transmetalation without the need for solvation.

Materials:

  • Benzo[d]thiazol-5-ylboronic acid (1.0 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Grinding Auxiliary: NaCl or SiO2 (to improve energy transfer).

  • Catalyst: Pd(OAc)2 (2 mol %) + SPhos (2 mol %).

  • Base: Solid K3PO4 (anhydrous).

  • LAG Agent: 1-2 drops of MeOH (Liquid Assisted Grinding).

Step-by-Step Workflow:

  • Jar Loading: In a stainless steel milling jar (10-15 mL), add all solid reactants and the grinding auxiliary.

  • Ball Selection: Add two 10mm stainless steel balls.

  • LAG: Add 50 µL of MeOH (Liquid Assisted Grinding) to lubricate the crystal lattice.

  • Milling: Mill at 30 Hz for 30–60 minutes.

  • Recovery: Scrape the solid powder. Wash with water to remove inorganic salts (NaCl/K3PO4). The remaining solid is the crude product.

Comparative Data Analysis

MetricProtocol 1: MicellarProtocol 2: MicrowaveProtocol 3: Mechanochemistry
Solvent System Water (TPGS-750-M)H2O/EtOHNone (Solid State)
Temperature 25–45 °C100 °CAmbient (friction heat)
Time 2–6 Hours10–20 Minutes30–60 Minutes
Yield (Avg) 85–95%80–90%75–92%
Scalability High (kg scale proven)Low (Batch limited)Moderate (Flow mills exist)
E-Factor Low (Recyclable water)ModerateVery Low

Mechanistic Insight: Preventing Protodeboronation

The primary failure mode for Benzo[d]thiazol-5-ylboronic acid is protodeboronation. The pathway below illustrates how green conditions mitigate this compared to traditional methods.

Protodeboronation Substrate Benzo[d]thiazol-5-yl Boronic Acid Boronate Boronate Anion (Reactive Species) Substrate->Boronate + Base Product Coupled Biaryl (Desired) Boronate->Product Pd Cycle (Fast) Green Protocols Decomp Benzothiazole (Protodeboronation) Boronate->Decomp H2O/Heat (Slow) Traditional Reflux Insight Green Insight: Micellar/Microwave methods acceleration (k_coupling >> k_decomp) Insight->Boronate

Figure 2: Kinetic competition between productive coupling and protodeboronation. Green protocols accelerate the productive path.

References

  • Lipshutz, B. H., et al. (2018).[2] "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions." Organic Letters.

  • Dhayalan, V., et al. (2012).[3] "Synthesis of 2-Arylbenzothiazole Derivatives Based on Activated Carbon/Oxygen Oxidation Followed by Suzuki-Miyaura Coupling." Synthesis.

  • Kubota, K., & Ito, H. (2019). "Mechanochemistry bypasses need for solvents in Suzuki coupling."[4] Chemistry World.

  • Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[5] [5]

  • Leadbeater, N. E. (2005). "Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Protodeboronation of Benzo[d]thiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Benzo[d]thiazol-5-ylboronic acid and encounter challenges with its stability. Our goal is to provide a deep, mechanistic understanding of the primary failure mode—protodeboronation—and to offer robust, field-proven strategies to ensure the success of your synthetic campaigns.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles governing the stability of Benzo[d]thiazol-5-ylboronic acid.

Q1: What is protodeboronation and why is it the most critical side reaction?

Protodeboronation (also called protodeborylation) is a chemical reaction in which the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this side reaction is highly detrimental as it irreversibly consumes your boronic acid, converting it into the corresponding simple heteroarene (in this case, benzothiazole). This not only reduces the yield of your desired coupled product but also complicates purification by introducing a significant byproduct.[3]

Q2: What makes Benzo[d]thiazol-5-ylboronic acid particularly susceptible to protodeboronation?

The susceptibility of any given boronic acid to protodeboronation is highly variable and depends on its electronic and structural properties.[1] For Benzo[d]thiazol-5-ylboronic acid, several factors are at play:

  • Heteroaromatic Nature: Heteroarylboronic acids, as a class, are often more prone to decomposition than their simple aryl counterparts.[4] The presence of nitrogen and sulfur heteroatoms in the benzothiazole core influences the electron distribution and stability of the C-B bond.

  • Basic Nitrogen Atom: The thiazole nitrogen can be protonated or act as a Lewis base. The speciation of such basic heteroaromatic boronic acids is highly pH-dependent and can lead to alternative, often rapid, decomposition pathways.[1]

  • Reaction Conditions: The standard conditions for Suzuki-Miyaura coupling—typically involving aqueous bases and elevated temperatures—create a perfect storm for protodeboronation.[4]

Q3: What is the primary mechanism of protodeboronation under Suzuki-Miyaura conditions?

While protodeboronation can be acid-catalyzed, the most relevant pathway in Suzuki-Miyaura coupling is base-catalyzed protodeboronation .[5] The generally accepted mechanism proceeds as follows:

  • Boronate Formation: The boronic acid (ArB(OH)₂) reacts with a hydroxide ion or other base to form a more nucleophilic, tetrahedral boronate species ([ArB(OH)₃]⁻).[3][5]

  • Protonolysis: This activated boronate intermediate is then protonated at the ipso-carbon (the carbon atom attached to the boron) by a proton source, which is typically water present in the reaction mixture. This step cleaves the C-B bond to yield the arene (Ar-H) and a borate salt.[5]

The rate of this process is critically dependent on the pH of the medium and the concentration of the boronate species.[4][5]

Caption: A simplified mechanism of base-catalyzed protodeboronation.

Part 2: Troubleshooting Guide - Reactive Solutions for Common Problems

This section provides direct answers to common experimental failures.

Problem: My reaction yield is low, and I've isolated a significant amount of benzothiazole.

This is the classic symptom of protodeboronation outcompeting your desired cross-coupling reaction.

  • Immediate Action Plan:

    • Assess the Base: Strong bases like NaOH and KOH dramatically accelerate protodeboronation.[5] Switch to a milder base. Weaker inorganic bases often provide the best balance between promoting the catalytic cycle and suppressing C-B bond cleavage.

    • Lower the Temperature: High temperatures increase the rate of all reactions, including protodeboronation. Determine the lowest effective temperature for your specific coupling partners.[5] An initial screen at 60-80 °C is recommended.

    • Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS. Prolonged heating after the limiting reagent has been consumed only serves to promote decomposition. Use a more active catalyst system to shorten the required time.[5]

BaseStrengthTypical ObservationRecommendation
NaOH, KOH, LiOHStrongOften leads to rapid and extensive protodeboronation.Avoid for sensitive substrates.
Cs₂CO₃, K₂CO₃ModerateGood balance of reactivity; generally well-tolerated.Excellent starting point for optimization.
K₃PO₄, CsF, KOAc Weak Minimal protodeboronation, but may require a more active catalyst/ligand. [5]Highly recommended for this substrate.
Table 1: Impact of Base Selection on Protodeboronation.
Problem: My results are inconsistent. Some batches work well, while others fail completely.

Inconsistency often points to subtle variations in reagent quality or reaction setup that have a large impact on sensitive substrates.

  • Systematic Checklist:

    • Reagent Purity: Are you using fresh Benzo[d]thiazol-5-ylboronic acid? Boronic acids can degrade upon storage. Consider converting a fresh batch to a more stable boronic ester immediately upon receipt.

    • Solvent Purity & Water Content: Ensure you are using high-purity, anhydrous solvents. "Anhydrous" from the supplier is not always sufficient. Consider drying solvents over molecular sieves.[2] Water is a direct reagent in the protodeboronation pathway.

    • Atmospheric Control: Oxygen can lead to oxidative homocoupling and other side reactions that interfere with the main catalytic cycle.[5] Ensure your reaction mixture is thoroughly degassed (via 3x freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and the reaction is run under a strictly inert atmosphere (N₂ or Ar).[2][5]

Part 3: Advanced Strategies - Prophylactic Measures to Ensure Success

The most effective way to prevent protodeboronation is to design your experiment to minimize its possibility from the outset.

Strategy 1: Protect the Boronic Acid as a Stable Ester

Converting the boronic acid to a boronate ester is the most common and effective strategy to prevent premature decomposition.[2] The pinacol ester is the most widely used due to its high stability and ease of purification.[6] While many pinacol esters can participate directly in the Suzuki coupling, they are significantly more resistant to protodeboronation than the free acid.

  • Why it works: The bulky pinacol group sterically shields the boron atom, making it less susceptible to attack by hydroxide. This increases its stability on the bench and in the reaction flask.[6]

Strategy 2: The "Slow-Release" Strategy

For exceptionally challenging couplings, a "slow-release" strategy can be employed. This involves using a highly stable boronic acid derivative that, under the reaction conditions, slowly releases the active boronic acid into the catalytic cycle.[7] This ensures that the instantaneous concentration of the vulnerable free boronic acid remains extremely low, minimizing the rate of protodeboronation while still allowing the desired cross-coupling to proceed.[7][8]

  • Key Reagents for Slow-Release:

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography.[6][8] Deprotection occurs under basic, aqueous conditions to slowly liberate the boronic acid.

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are also very stable and release the boronic acid slowly under the reaction conditions.[1][6]

Troubleshooting_Workflow start Low Yield & Benzothiazole Byproduct Detected check_conditions Review Reaction Conditions start->check_conditions use_ester Is a stable boronic ester being used (e.g., pinacol)? check_conditions->use_ester protect_acid Action: Convert Boronic Acid to Pinacol Ester use_ester->protect_acid No check_base Is the base mild (e.g., K₃PO₄)? use_ester->check_base Yes protect_acid->check_base change_base Action: Switch to K₃PO₄ or CsF check_base->change_base No check_catalyst Is the catalyst system highly active? check_base->check_catalyst Yes change_base->check_catalyst change_catalyst Action: Use High-Turnover Catalyst/Ligand (e.g., Buchwald G3/XPhos) check_catalyst->change_catalyst No slow_release Action: Employ 'Slow-Release' Strategy (MIDA Boronate) check_catalyst->slow_release Yes, but still failing success Problem Solved change_catalyst->success slow_release->success

Caption: A decision-making workflow for troubleshooting protodeboronation.

Part 4: Recommended Experimental Protocols

The following protocols are designed as robust starting points. Optimization for specific substrates may be necessary.

Protocol 1: Optimized Suzuki-Miyaura Coupling Using Benzo[d]thiazol-5-ylboronic acid Pinacol Ester

This protocol prioritizes stability by using a pre-formed pinacol ester and mild reaction conditions.

  • Reagent Preparation:

    • Aryl/Heteroaryl Halide (1.0 eq.)

    • Benzo[d]thiazol-5-ylboronic acid pinacol ester (1.2 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • Palladium Catalyst/Ligand System (e.g., XPhos Pd G3, 2 mol%)

    • Solvent: 1,4-Dioxane or THF (anhydrous, degassed)

  • Reaction Setup (Inert Atmosphere):

    • To a flame- or oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, boronic ester, K₃PO₄, and palladium pre-catalyst.[2]

    • Seal the flask and evacuate and backfill with argon three times.

  • Procedure:

    • Add the degassed anhydrous solvent via syringe.[2]

    • Place the flask in a preheated oil bath at 70-80 °C and stir vigorously.

    • Monitor the reaction by LC-MS or TLC. Avoid unnecessarily long reaction times.[2]

    • Upon completion, cool to room temperature, quench with water, and proceed with standard aqueous workup and extraction.

Recommended Catalyst SystemCoupling PartnersRationale
Pd(OAc)₂ with SPhos/XPhosAryl chlorides, bromides, triflatesHigh activity promotes rapid turnover, outcompeting protodeboronation.[5]
XPhos Pd G3 / SPhos Pd G3General purpose, including challenging couplingsAir- and moisture-stable pre-catalysts that ensure efficient generation of the active Pd(0) species.
Table 2: Recommended Catalyst Systems.
References
  • Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Yin, J., & Xiang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Al-bayati, F. H., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Benzothiazole Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks during the Suzuki-Miyaura cross-coupling of 2-benzothiazolylboronic acids.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the mechanistic root causes of reaction failure, provide targeted Q&A troubleshooting, and establish self-validating protocols to ensure your C–C bond formations succeed.

Core Diagnostic: The "Protodeboronation" Problem

The fundamental challenge with 2-benzothiazolylboronic acids is their extreme susceptibility to protodeboronation (the replacement of the boronic acid group with a proton). Because the boron atom is flanked by highly electronegative nitrogen and sulfur atoms, the 2-position of the benzothiazole ring is highly electron-deficient.

When you add a base to initiate the Suzuki coupling, the boron atom coordinates with a hydroxide or alkoxide ion to form a reactive boronate complex


. While this activation is required for transmetalation to the palladium catalyst, it simultaneously weakens the C–B bond. If the palladium catalyst is too slow to capture this intermediate, the C–B bond cleaves, yielding boric acid and a dead-end benzothiazole byproduct.

CompetingPathways A 2-Benzothiazolylboronic Acid + Base B Activated Boronate [Ar-B(OH)3]- A->B Fast Activation C Transmetalation (Pd Catalyst) B->C Fast Catalyst (e.g., XPhos Pd G2) D Protodeboronation (H2O / Heat) B->D Slow Catalyst Excess H2O E Cross-Coupled Product C->E Reductive Elimination F Benzothiazole (Dead End) D->F C-B Cleavage

Fig 1: Competing transmetalation and protodeboronation pathways in 2-benzothiazolyl couplings.

Troubleshooting Guides (FAQs)

Q1: My reaction yields mostly the deboronated benzothiazole instead of the cross-coupled product. How do I outcompete this degradation? A1: The rate of transmetalation must exceed the rate of protodeboronation. Standard catalysts like


 require elevated temperatures to enter the catalytic cycle, which inadvertently accelerates thermal C–B bond cleavage.
The Solution:  Switch to highly active dialkylbiaryl phosphine precatalysts, specifically XPhos Pd G2 or G3 . These precatalysts undergo facile activation to generate the active monolithic 

species at room temperature. By running the reaction at 25 °C – 40 °C, you allow transmetalation to occur rapidly before the boronic acid has the thermal energy required to degrade .

Q2: Even with XPhos Pd G2, my bench-stored 2-benzothiazolylboronic acid fails. Should I use a different boron derivative? A2: Yes. Free 2-heteroaryl boronic acids can degrade simply from exposure to atmospheric moisture over time. You should transition to a "slow-release" strategy .

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) coordinates to the empty p-orbital of boron, rehybridizing it from

    
     to 
    
    
    
    . This completely halts base-catalyzed degradation. Under mild aqueous conditions, the MIDA group slowly hydrolyzes, releasing the free boronic acid precisely when the Pd catalyst is ready to capture it , .
  • Potassium Trifluoroborates (

    
    ):  Converting the boronic acid to a 
    
    
    
    salt provides a bench-stable crystalline solid that similarly throttles the release of the active boronic acid .

SlowRelease M MIDA Boronate (sp3, Bench Stable) B Free Boronic Acid (sp2, Transient) M->B Slow Hydrolysis (Mild Base, H2O) C Pd Transmetalation B->C Fast Capture (Active Pd) P Coupled Product C->P C-C Bond Formation

Fig 2: The slow-release strategy utilizing MIDA boronates to prevent premature degradation.

Q3: What are the optimal base and solvent systems to minimize degradation? A3: Avoid strong bases (e.g.,


, 

) and highly aqueous homogeneous mixtures. Use a biphasic system (e.g., THF and 0.5 M aqueous

). The biphasic nature limits the concentration of hydroxide/phosphate in the organic layer, throttling the rate of protodeboronation while still providing enough base at the interface to facilitate transmetalation.

Q4: I have screened catalysts and boron derivatives, but my sterically hindered electrophile still won't couple. Is there a structural workaround? A4: Yes—invert the coupling partners . The 2-halobenzothiazole (e.g., 2-chlorobenzothiazole) is highly stable and undergoes facile oxidative addition. Pair it with an aryl boronic acid, which is inherently much more stable than a 2-heteroaryl boronic acid. This "polarity inversion" often restores yields from <10% to >90% and is a standard rescue tactic in medicinal chemistry.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying different strategic interventions to 2-benzothiazolyl couplings.

Strategy / Boron SpeciesCatalyst SystemBase / SolventTempTypical YieldPrimary Failure Mode
Free Boronic Acid

(5 mol%)

/ Toluene:

80 °C< 15%Rapid protodeboronation
Free Boronic Acid XPhos Pd G2 (2 mol%)

/ THF:

25 °C85 - 95%Homocoupling (if

present)
MIDA Boronate

+ SPhos

/ Dioxane:

60 °C75 - 90%Incomplete MIDA hydrolysis
Partner Inversion (2-Halo)

(5 mol%)

/ Dioxane:

90 °C> 90%Dehalogenation

Experimental Protocols: Self-Validating Fast-Coupling Workflow

This methodology utilizes the fast-activation properties of XPhos Pd G2 to outcompete degradation. The protocol includes built-in causality checks to validate the integrity of your system at each step.

Step 1: Reagent Preparation

  • Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), 2-benzothiazolylboronic acid (1.5 equiv), and XPhos Pd G2 (2 mol%).

  • Causality: An excess of boronic acid (1.5 equiv) acts as a buffer against trace degradation. XPhos Pd G2 is utilized because it generates

    
     without requiring thermal activation.
    
  • Validation Check: Inspect the XPhos Pd G2 powder. It must be off-white to pale yellow. If it is dark brown or black, the precatalyst has pre-decomposed, and the reaction will fail.

Step 2: Solvent Degassing

  • Action: Prepare a 1:2 mixture of 0.5 M aqueous

    
     and THF. Sparge the mixture vigorously with Argon for 15 minutes.
    
  • Causality: Oxygen acts as an oxidant that promotes the Glaser-Hay homocoupling of boronic acids. Degassing ensures the boronic acid is reserved strictly for the cross-coupling cycle.

Step 3: Reaction Initiation

  • Action: Evacuate and backfill the Schlenk flask with Argon (3x). Inject the degassed solvent mixture at room temperature (25 °C). Stir vigorously.

  • Causality: Keeping the temperature low denies the system the activation energy required for the competing C–B bond cleavage pathway.

  • Validation Check: The solution should turn a clear yellow/orange color as the active

    
     species forms. If the solution immediately crashes out a black precipitate (palladium black), your system has suffered from oxygen intrusion or ligand dissociation.
    

Step 4: Monitoring & Quenching

  • Action: Monitor the reaction via LCMS after 30 minutes.

  • Validation Check: If LCMS shows unreacted aryl halide alongside a mass corresponding to benzothiazole (m/z 136), protodeboronation has outpaced coupling. This indicates that your base concentration is too high or your solvent was not sufficiently degassed. If the product mass is dominant, quench with water, extract with EtOAc, and proceed to silica gel chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664–674. URL: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters, 12(10), 2314–2317. URL: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. URL: [Link]

Technical Support Center: Overcoming Catalyst Poisoning with Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of using Benzo[d]thiazol-5-ylboronic acid in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties such as low yields or reaction failures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and proven protocols to help you overcome catalyst poisoning and achieve successful outcomes in your cross-coupling reactions.

The Challenge: The Dual Nature of Benzo[d]thiazol-5-ylboronic Acid

Benzo[d]thiazol-5-ylboronic acid is a valuable building block in medicinal chemistry and materials science, offering access to a wide range of complex molecules.[1] However, its structure presents a significant challenge in metal-catalyzed cross-coupling reactions. The benzothiazole core contains both sulfur and nitrogen heteroatoms, which can act as potent poisons for transition metal catalysts, particularly palladium.[2][3]

These heteroatoms can strongly coordinate to the metal center, occupying active sites and inhibiting the catalytic cycle, leading to low or no product formation.[2][4] This guide will equip you with the knowledge and techniques to mitigate these poisoning effects and successfully employ this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with Benzo[d]thiazol-5-ylboronic acid failing or giving low yields?

A1: The most common reason for poor performance in cross-coupling reactions with this substrate is catalyst poisoning.[5] The sulfur and nitrogen atoms in the benzothiazole ring can bind strongly to the palladium catalyst, deactivating it.[2][4] This is a well-documented issue with sulfur-containing and nitrogen-containing heterocyclic compounds.[6][7]

Q2: How do I know if catalyst poisoning is the issue?

A2: A classic sign of catalyst deactivation is a reaction that starts but does not go to completion.[2] You might observe initial product formation by TLC or LC-MS, but the reaction stalls over time. In other cases, the reaction may not initiate at all.[4] If you suspect poisoning, running a control reaction with a simpler boronic acid (e.g., phenylboronic acid) under the same conditions can help confirm if your catalyst, reagents, and setup are otherwise sound.[8]

Q3: Which part of the Benzo[d]thiazol-5-ylboronic acid molecule is responsible for poisoning?

A3: Both the sulfur and the nitrogen atoms of the thiazole ring can act as catalyst poisons. They have lone pairs of electrons that can coordinate to the electron-deficient palladium center, forming stable complexes that are catalytically inactive.

Q4: Are some palladium catalysts more resistant to poisoning by sulfur compounds?

A4: Yes, the choice of catalyst is critical. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, can be more resistant to poisoning.[6] These ligands can help stabilize the active catalytic species and promote the desired reaction pathway over deactivation.[9] Pre-formed catalysts or palladacycles can also be more robust.[2]

Q5: Can I just use more catalyst to overcome the poisoning?

A5: While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient approach.[4] It can also lead to increased levels of palladium in your final product, which is a significant concern in pharmaceutical applications. A more strategic approach involves optimizing the reaction conditions and components to prevent poisoning in the first place.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered when using Benzo[d]thiazol-5-ylboronic acid.

Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Conversion Catalyst Poisoning by Substrate: The sulfur and/or nitrogen atoms of the benzothiazole are deactivating the palladium catalyst.[2][4]1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands can sterically shield the metal center and electronically favor the catalytic cycle over inhibitory coordination. 2. Catalyst Choice: Utilize a pre-formed, well-defined palladium pre-catalyst. These can be more robust and less susceptible to deactivation than catalysts generated in situ.[2] 3. Additives: Consider the use of "sacrificial" additives that can preferentially bind to the catalyst, protecting it from the substrate. However, this requires careful screening to avoid interference with the reaction.[6]
Reaction Stalls Mid-Way Product Inhibition/Deactivation: The coupled product, now present in higher concentration, may be a stronger poison than the starting material.[2]1. Incremental Substrate Addition: Add the Benzo[d]thiazol-5-ylboronic acid slowly over the course of the reaction. This keeps its instantaneous concentration low, minimizing the opportunity for catalyst poisoning. 2. Optimize Temperature: Carefully adjust the reaction temperature. While higher temperatures can sometimes overcome poisoning, they can also lead to catalyst degradation. A systematic screen is recommended.[2]
Inconsistent Results Between Batches Variability in Reagent Purity: Impurities in the Benzo[d]thiazol-5-ylboronic acid or other reagents can act as catalyst poisons.[2] Even trace amounts of elemental sulfur can be detrimental.[10]1. Reagent Purification: Purify the Benzo[d]thiazol-5-ylboronic acid by recrystallization or column chromatography before use. 2. High-Purity Reagents: Ensure all other reagents (aryl halide, base, solvent) are of the highest possible purity.[9] Use freshly opened solvents and degas them thoroughly.[5]
Side Reactions Dominate (e.g., Protodeboronation) Suboptimal Reaction Conditions: The conditions may favor decomposition of the boronic acid over the desired cross-coupling.1. Choice of Base and Solvent: The combination of base and solvent is crucial. For sensitive boronic acids, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[7] Anhydrous conditions can also be important. 2. Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting failed or low-yielding reactions with Benzo[d]thiazol-5-ylboronic acid.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Solutions cluster_4 Outcome Low/No Yield Low/No Yield Verify Reagent Purity Verify Reagent Purity Low/No Yield->Verify Reagent Purity Control Reaction (e.g., Phenylboronic Acid) Control Reaction (e.g., Phenylboronic Acid) Verify Reagent Purity->Control Reaction (e.g., Phenylboronic Acid) Ligand/Catalyst Screening Ligand/Catalyst Screening Control Reaction (e.g., Phenylboronic Acid)->Ligand/Catalyst Screening If control is successful Solvent/Base Optimization Solvent/Base Optimization Ligand/Catalyst Screening->Solvent/Base Optimization Temperature Profile Temperature Profile Solvent/Base Optimization->Temperature Profile Substrate Addition Protocol Substrate Addition Protocol Temperature Profile->Substrate Addition Protocol Use Boronate Ester Use Boronate Ester Substrate Addition Protocol->Use Boronate Ester Investigate Additives Investigate Additives Use Boronate Ester->Investigate Additives Successful Reaction Successful Reaction Investigate Additives->Successful Reaction

Caption: A workflow for troubleshooting low yields.

The Mechanism of Catalyst Poisoning

The deactivation of the palladium catalyst by Benzo[d]thiazol-5-ylboronic acid is primarily due to the strong coordination of the sulfur and nitrogen heteroatoms to the metal center. This interaction can occur at various stages of the catalytic cycle, effectively sequestering the active catalyst and preventing it from participating in the desired cross-coupling reaction.

G cluster_0 cluster_1 Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Deactivated [Pd(0)L₂(Poison)] Inactive Complex Pd(0)L2->Deactivated Coordination ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Product Ar-Ar' RedElim->Product Product->Pd(0)L2 Poison Benzo[d]thiazol- 5-ylboronic acid Poison->Deactivated

Caption: The key steps of the Suzuki-Miyaura catalytic cycle and the poisoning pathway.

Advanced Protocols

For challenging couplings involving Benzo[d]thiazol-5-ylboronic acid, a systematic approach to reaction optimization is crucial. Below is a general protocol that can serve as a starting point.

General Protocol for Suzuki-Miyaura Coupling with Benzo[d]thiazol-5-ylboronic acid

Materials:

  • Benzo[d]thiazol-5-ylboronic acid (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a more specialized pre-catalyst, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the palladium pre-catalyst, the ligand, and the base.

  • Reagent Addition: Add the Benzo[d]thiazol-5-ylboronic acid.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, and temperature) will need to be determined experimentally for each specific substrate combination.

References

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available from: [Link].

  • ACS Medicinal Chemistry Letters. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Available from: [Link].

  • Encyclopedia MDPI. SO2 Poisoning Mechanism. Available from: [Link].

  • RSC Publishing. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Available from: [Link].

  • PMC. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Available from: [Link].

  • ResearchGate. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Available from: [Link].

  • PubMed. Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Available from: [Link].

  • Applied Catalysts. How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link].

  • Wikipedia. Catalyst poisoning. Available from: [Link].

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link].

  • PMC. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link].

  • Catalysis Science & Technology (RSC Publishing). Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. Available from: [Link].

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link].

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link].

  • Chemical Science (RSC Publishing). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Available from: [Link].

  • PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link].

  • PubMed. Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Available from: [Link].

  • Reddit. (Hopefully) Everything about Suzuki cross-coupling : r/Chempros. Available from: [Link].

  • ResearchGate. (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Available from: [Link].

  • Wikipedia. Benzothiazole. Available from: [Link].

  • ResearchGate. How does sulfur in thiazole poison Pd catalyst? Available from: [Link].

Sources

Technical Support Center: Benzo[d]thiazol-5-ylboronic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Troubleshooting & Methodology Guide for Drug Development Professionals

Executive Summary & Chemical Context

Purifying crude Benzo[d]thiazol-5-ylboronic acid is notoriously challenging due to its amphoteric nature. The molecule contains an electron-deficient boronic acid moiety (a strong Lewis acid) and a benzothiazole ring with a basic nitrogen. This dual reactivity leads to strong stationary-phase interactions during chromatography, susceptibility to base-catalyzed protodeboronation, and complex dynamic equilibria involving dehydrated boroxines.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. By understanding the underlying causality of these degradation pathways, you can utilize the self-validating protocols below to isolate high-purity material consistently.

Troubleshooting & FAQs

Q1: Why does my product streak endlessly on silica gel, resulting in poor mass recovery? A1: Boronic acids possess an empty p-orbital, making them strong Lewis acids that interact heavily with the silanol groups on normal-phase silica gel 1. For benzothiazole derivatives, the basic nitrogen further exacerbates this by forming strong hydrogen bonds or zwitterionic interactions with the stationary phase. Solution: Avoid standard normal-phase chromatography. If chromatography is unavoidable, use reverse-phase (C18) silica, or add a modifier (e.g., 1-2% acetic acid) to normal-phase eluents to suppress silanol interactions.

Q2: I attempted an acid-base extraction, but my yield was extremely low, and NMR shows benzothiazole (the deboronated product). What happened? A2: You experienced base-catalyzed protodeboronation. Heteroaryl boronic acids are highly susceptible to C-B bond cleavage at elevated pH 2. Furthermore, basic heteroaromatic boronic acids can form reactive zwitterionic species at neutral pH, leading to rapid unimolecular fragmentation of the C-B bond 3. Solution: When performing acid-base extractions, keep the aqueous base cold (0-5 °C), use the mildest base possible, and minimize the time the compound spends in the alkaline phase before re-acidification.

Q3: My ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR spectrum shows broad, overlapping peaks and my mass recovery is inconsistent. Is my product impure? 
A3:  Not necessarily. Boronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic trimers, known as boroxines . This equilibrium is influenced by temperature, solvent, and the drying process (e.g., high vacuum promotes boroxine formation).
Solution: To obtain a clean NMR, add a drop of 

to your NMR tube (e.g., in DMSO-

) and gently warm it; this fully hydrolyzes the boroxine back to the monomeric boronic acid, yielding a sharp, interpretable spectrum.

Q4: Should I convert my crude mixture to a pinacol ester for easier chromatography? A4: While esterification reduces Lewis acidity and often improves chromatographic behavior, it does not guarantee stability. Recent kinetic studies reveal that heteroaryl boronic esters can undergo rapid hydrolysis back to the free acid on the column, which then protodeboronates 2. The DEA adduct method (Protocol A) is generally safer and more efficient.

Speciation and Degradation Pathways

Speciation FreeAcid Free Boronic Acid Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 FreeAcid->Boroxine -H2O (Heat/Vacuum) Boronate Boronate Anion [Ar-B(OH)3]- FreeAcid->Boronate +OH- (High pH) Zwitterion Zwitterion [HN+-Ar-B(OH)3-] FreeAcid->Zwitterion Neutral pH Degradation Protodeboronation Ar-H + B(OH)3 Boronate->Degradation Base-catalyzed cleavage Zwitterion->Degradation Unimolecular fragmentation

Speciation and degradation pathways of basic heteroaryl boronic acids.

Quantitative Data: Purification Metrics

The following table summarizes the expected outcomes when applying various purification strategies to basic heteroaryl boronic acids like Benzo[d]thiazol-5-ylboronic acid.

Purification MethodTypical Yield (%)Purity (qNMR)Risk of ProtodeboronationTime/Complexity
Normal-Phase Silica10 - 30%< 70%High (on column)High
Reverse-Phase (C18)60 - 80%> 90%LowMedium
Acid-Base Extraction40 - 60%85 - 95%High (if prolonged)Low
DEA Adduct Isolation 75 - 90% > 95% Very Low Medium

Validated Experimental Protocols

Protocol A: Diethanolamine (DEA) Adduct Precipitation and Hydrolysis

This is the most robust method for challenging heteroaryl boronic acids [[4]](). Adding DEA converts the amphoteric, poorly soluble boronic acid into a highly crystalline, non-polar tetrahedral boronate complex.

Workflow Start Crude Benzo[d]thiazol- 5-ylboronic acid AddDEA Add Diethanolamine (DEA) in EtOAc/THF Start->AddDEA Complexation Precipitate Crystallize DEA Adduct (Filter & Wash) AddDEA->Precipitate Impurities stay in filtrate Hydrolysis Mild Acid Hydrolysis (Dilute HCl / Biphasic) Precipitate->Hydrolysis Cleave adduct Extract Extract with EtOAc Wash with Brine Hydrolysis->Extract Phase separation Pure Pure Boronic Acid (Dry & Concentrate) Extract->Pure Isolation

Workflow for the diethanolamine (DEA) adduct purification of boronic acids.

Step-by-Step Methodology:

  • Complexation: Dissolve crude Benzo[d]thiazol-5-ylboronic acid (1.0 eq) in a minimal amount of hot ethyl acetate (EtOAc) or THF.

  • Precipitation: Add a solution of diethanolamine (1.05 eq) in EtOAc dropwise while stirring.

  • Self-Validating Checkpoint: Allow the mixture to cool to room temperature, then chill to 0 °C for 2 hours. The rapid formation of a dense white precipitate confirms successful complexation. Impurities (e.g., unreacted bromobenzothiazole) remain soluble in the supernatant.

  • Filtration: Filter the precipitate and wash thoroughly with cold diethyl ether.

  • Hydrolysis: Suspend the pure DEA adduct in a 1:1 biphasic mixture of EtOAc and 1M aqueous HCl. Stir vigorously at room temperature for 30-60 minutes.

  • Isolation: Once both phases are clear (indicating the DEA-HCl salt has partitioned into the water and the free boronic acid into the organic layer), separate the organic layer. Extract the aqueous layer once more with EtOAc.

  • Drying: Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure. Avoid water baths above 35 °C to minimize boroxine formation.
    
Protocol B: Optimized Cold Acid-Base Extraction

By raising the pH, we force the formation of the water-soluble boronate anion. The self-validating mechanism here relies on strict temperature and pH monitoring to outpace degradation kinetics.

Step-by-Step Methodology:

  • Suspension: Suspend the crude material in dichloromethane (DCM).

  • Thermal Control: Cool the suspension strictly to 0-5 °C in an ice bath. Causality: Low temperatures exponentially decrease the rate of base-catalyzed protodeboronation.

  • Ionization: Add cold 1M NaOH (aq) dropwise until the aqueous phase reaches pH 11-12. Stir for no more than 10 minutes.

  • Phase Separation: Separate the phases. Discard the organic layer (which contains neutral organic impurities). Wash the aqueous layer once more with cold DCM.

  • Precipitation: While maintaining the temperature at 0-5 °C, slowly acidify the aqueous layer with 1M HCl.

  • Self-Validating Checkpoint: Monitor the pH. Sudden turbidity and precipitation around pH 4-5 indicates the successful protonation of the free boronic acid. If no precipitate forms, the compound may have degraded into benzothiazole and boric acid.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry under a stream of nitrogen.

References

  • 1Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications | Source: Wiley-VCH

  • [[2]]() Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Source: Journal of the American Chemical Society (ACS Publications)

  • 3Title: Protodeboronation | Source: Wikipedia

  • 5Title: Novel Discotic Boroxines: Synthesis and Mesomorphic Properties | Source: MDPI

  • 4Title: Challenging purification of organoboronic acids | Source: Chemistry Stack Exchange

Sources

Minimizing homocoupling side reactions with Benzo[d]thiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in Suzuki-Miyaura cross-coupling: the homocoupling of electron-deficient heterocyclic boronic acids.

Benzo[d]thiazol-5-ylboronic acid is highly susceptible to both homocoupling (forming a benzothiazole dimer) and protodeboronation. This guide will decode the mechanistic causality behind these side reactions and provide a self-validating, field-proven protocol to maximize your cross-coupling yields.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I seeing massive amounts of the benzothiazole dimer instead of my cross-coupled product? A1: The formation of the homocoupled dimer is primarily an oxygen-driven catalytic cycle, not a stoichiometric accident. Trace amounts of oxygen (


) react with the active 

catalyst to form a highly reactive palladium peroxo complex,

[1]. Because Benzo[d]thiazol-5-ylboronic acid has an oxophilic boron atom, it rapidly coordinates with this peroxo complex. This triggers a double transmetalation event, placing two benzothiazole rings on the same Pd(II) center, which then undergo reductive elimination to form the unwanted dimer[2].

Q2: I degassed my solvents, but I am still getting 20% homocoupling. What else is causing this? A2: If your system is strictly anaerobic, the secondary cause is local concentration . Homocoupling is a bimolecular reaction with respect to the boronic acid[3]. If you add all your Benzo[d]thiazol-5-ylboronic acid at the beginning of the reaction (


), the high local concentration forces two boronic acid molecules to transmetalate onto the 

intermediate before the cross-coupling reductive elimination can occur. Furthermore, strong bases (like

or

) can independently promote base-mediated homocoupling[3].

Q3: How do I balance minimizing homocoupling and preventing protodeboronation? A3: Electron-deficient heterocycles like benzothiazole are highly prone to protodeboronation (cleavage of the C-B bond by water/base). If you slow down the reaction too much to prevent homocoupling, your boronic acid will simply degrade. The solution is a kinetic mismatch strategy :

  • Use a highly active, bulky catalyst (e.g.,

    
     or XPhos Pd G2) to make the oxidative addition and cross-coupling transmetalation lightning-fast[4].
    
  • Use a syringe pump to add the boronic acid slowly. This keeps its concentration near zero, starving the homocoupling pathway while feeding the fast cross-coupling pathway[3].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) Peroxo Pd-Peroxo Complex (η²-O₂)PdL₂ Pd0->Peroxo O₂ insertion Trans Transmetalation Ar-Pd(II)-Ar' OxAdd->Trans Ar'-B(OH)₂ Base RedElim Reductive Elimination Cross-Coupled Product Trans->RedElim RedElim->Pd0 Product (Ar-Ar') HomoTrans Double Transmetalation Ar'-Pd(II)-Ar' Peroxo->HomoTrans 2x Ar'-B(OH)₂ HomoElim Reductive Elimination Homocoupled Dimer HomoTrans->HomoElim HomoElim->Pd0 Dimer (Ar'-Ar') O2 O₂ (Air Leak) O2->Peroxo Boronic Benzo[d]thiazol-5-ylboronic acid (Ar'-B(OH)₂) Boronic->HomoTrans

Caption: Mechanistic divergence of cross-coupling vs. oxygen-promoted homocoupling.

Workflow Step1 1. Reagent Setup Ar-X, Pd, Base Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Solvent Add Degassed Mix Step2->Step3 Step4 4. Heating Equilibrate Temp Step3->Step4 Step5 5. Slow Addition Syringe Pump Ar'-B(OH)₂ Step4->Step5 Step6 6. Isolation Quench & Purify Step5->Step6

Caption: Optimized experimental workflow for minimizing homocoupling via slow addition.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the fate of Benzo[d]thiazol-5-ylboronic acid during Suzuki-Miyaura coupling.

Reaction ParameterSub-optimal ConditionOptimized ConditionCross-Coupling YieldHomocoupling YieldProtodeboronation
Atmosphere Open to air / Poor

Strict Ar (Freeze-Pump-Thaw)< 40%> 45%~ 15%
Boronic Acid Addition All at once (

)
Syringe pump (over 3 hours)85%< 5%< 10%
Base Selection Strong (e.g.,

,

)
Mild (e.g.,

,

)
60%20%20%
Catalyst/Ligand


or XPhos Pd G2
92%< 2%< 6%

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates built-in validation checks (In-Process Controls). If an IPC fails, the protocol dictates a corrective action, ensuring you do not waste valuable starting materials.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • Benzo[d]thiazol-5-ylboronic acid (1.2 - 1.5 equiv)

  • 
     (5 mol%)
    
  • 
     or 
    
    
    
    (2.0 equiv, finely milled)
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio)
    

Step-by-Step Methodology:

  • Strict Deoxygenation (The Foundation):

    • Prepare the 1,4-Dioxane/

      
       mixture in a Schlenk flask.
      
    • Perform three continuous cycles of Freeze-Pump-Thaw. Causality: Sparging with nitrogen is insufficient for electron-deficient boronic acids. Freeze-pump-thaw removes dissolved

      
       that initiates the Pd-peroxo cycle[5].
      
  • Reaction Assembly:

    • To an oven-dried, argon-purged reaction vial, add the Aryl Halide,

      
      , and the base.
      
    • Seal the vial with a PTFE septum and purge with Argon for 5 minutes.

    • Add 70% of the total volume of your degassed solvent mixture.

    • Heat the mixture to 80 °C to ensure the active

      
       species is generated and oxidative addition occurs before any boronic acid is introduced.
      
  • Syringe Pump Preparation:

    • Dissolve the Benzo[d]thiazol-5-ylboronic acid in the remaining 30% of the degassed solvent mixture. Load this into a gas-tight syringe.

  • Slow Addition (The Kinetic Control):

    • Set the syringe pump to deliver the boronic acid solution dropwise over 3 hours into the heated reaction mixture[3].

    • Self-Validation Check (IPC 1): Pause the pump at

      
       hour. Take a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS or TLC.
      
    • Troubleshooting IPC 1: If you observe >5% of the benzothiazole dimer (m/z ~268), your system has an oxygen leak. Halt addition, re-degas the reaction mixture, and check septum integrity before resuming.

  • Completion and Workup:

    • Once the addition is complete, stir for an additional 1 hour.

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. URL:[Link]

  • Matsidik, R., Komber, H., Luzio, A., Caironi, M., & Sommer, M. (2016). Suppression of Homocoupling Side Reactions in Direct Arylation Polycondensation for Producing High Performance OPV Materials. Macromolecules, 49(24), 9388–9395. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

Sources

Storage conditions to prevent anhydride formation in Benzo[d]thiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiazol-5-ylboronic acid is a highly valuable heterocyclic building block used extensively in Suzuki-Miyaura cross-coupling and related drug development workflows. However, like many organoboronic acids, it is highly susceptible to spontaneous dehydration, forming a cyclic trimeric anhydride known as a boroxine . This transformation fundamentally alters the molecular weight and stoichiometry of the reagent, leading to unexplained drops in reaction yields and catalytic efficiency.

This guide provides a self-validating system of mechanistic insights, analytical troubleshooting, and field-proven protocols to prevent, detect, and reverse boroxine formation.

Mechanistic Insight: The Thermodynamics of Boroxine Formation

To effectively manage Benzo[d]thiazol-5-ylboronic acid, one must understand the causality of its degradation. Boronic acids are Lewis acids, not Brønsted acids; their reactivity stems from the vacant p-orbital on the sp2-hybridized boron atom[1].

Boroxine formation is an entropy-driven dehydration process (


)[2]. When exposed to heat, high vacuum, or aggressive chemical desiccants, the equilibrium is pushed sharply to the right. Furthermore, dry samples of boronic acids are highly prone to rapid decomposition, and boronic anhydrides have been proposed as initiators of the autoxidation process[3]. Therefore, the traditional laboratory instinct to "keep reagents as dry as possible" is actively detrimental to the stability of free boronic acids.

BoroxineWorkflow A Benzo[d]thiazol-5-ylboronic Acid (Incoming Batch) B Quality Control (1H NMR / MS) A->B Sample C Boroxine Detected (Dehydrated Trimer) B->C Anhydride > 5% D Free Boronic Acid (Hydrated Monomer) B->D Pure Monomer E Rehydration Protocol (THF + H2O, RT) C->E Corrective Action F Optimal Storage (2-8°C, Trace Moisture) D->F Preserve E->D Hydrolysis G Downstream Application (e.g., Suzuki-Miyaura) F->G Use

Workflow for the detection, reversal, and storage of Benzo[d]thiazol-5-ylboronic acid.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Suzuki-Miyaura coupling yields have dropped from 85% to 30% using an older batch of Benzo[d]thiazol-5-ylboronic acid. What happened? A: You are likely experiencing a stoichiometric mismatch due to boroxine formation. The free monomeric acid has a molecular weight of ~179.0 g/mol . The dehydrated boroxine trimer has a molecular weight of ~483.0 g/mol . If you weigh out 100 mg of the powder assuming it is the monomer, but it has fully converted to the trimer, you are inadvertently altering the molar equivalents of your boron species. Additionally, the poor solubility of the boroxine in certain anhydrous solvent systems can stall the transmetalation step of the catalytic cycle.

Q2: What are the optimal storage conditions to prevent this dehydration? A: Counter-intuitively, you must avoid aggressive desiccation.

  • Do not store the compound in a vacuum desiccator over

    
     or Drierite.
    
  • It is highly recommended to store boronic acids in a "slightly moist state" to suppress the entropy-driven formation of the anhydride[3].

  • Store the sealed container at 2-8°C (refrigerated) to kinetically slow down both dehydration and potential autoxidation[4].

Q3: How can I analytically verify if my batch has converted to the boroxine? A: The most definitive methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR):

  • Mass Spectrometry: Soft ionization techniques (like ESI) can sometimes struggle with boronic species, but Electron Ionization (EI-MS) or optimized ESI will clearly show the mass shift from the monomer (

    
    ) to the trimer (
    
    
    
    )[1].
  • 1H NMR: Run the sample in DMSO-

    
    . In the free boronic acid, the -B(OH)2 protons typically appear as a broad singlet around 8.0–8.5 ppm. If the compound has converted to the boroxine, this peak will diminish or disappear entirely, and the aromatic protons of the benzothiazole ring will exhibit slight chemical shifts due to the altered electronic environment of the B-O-B ring.
    

Q4: If my batch has converted to boroxine, is it ruined? A: No. The formation of the boroxine ring is a fully reversible dynamic process[5]. By exposing the boroxine to water, it readily hydrolyzes back to the free boronic acid. You can either adjust your reaction stoichiometry and add a stoichiometric amount of water directly to your cross-coupling reaction, or you can perform a dedicated rehydration protocol (see below).

Quantitative Data: Monomer vs. Boroxine Anhydride

To assist with accurate reaction planning, utilize the following stoichiometric data when calculating equivalents for your workflows.

PropertyBenzo[d]thiazol-5-ylboronic Acid (Monomer)Benzo[d]thiazol-5-ylboroxine (Trimeric Anhydride)
Chemical Formula


Molecular Weight 179.00 g/mol 482.97 g/mol
Boron Content (Mass %) ~6.04%~6.71%
Physical State Free-flowing powder (Hydrated)Crystalline/Amorphous solid (Dehydrated)
Thermodynamic Driver Favored at low temps / high humidityFavored at high temps / vacuum / desiccants

Experimental Protocols

Protocol 1: Controlled Rehydration (Boroxine Reversal)

Use this self-validating protocol to rescue a batch of Benzo[d]thiazol-5-ylboronic acid that has dehydrated into the boroxine form.

  • Quantification: Weigh the degraded batch to determine total mass. Assume worst-case scenario (100% conversion to boroxine) to calculate the required water. (e.g., 1.0 g of boroxine = ~2.07 mmol of trimer).

  • Solubilization: Transfer the solid to a round-bottom flask. Dissolve in a water-miscible, non-reactive solvent such as Tetrahydrofuran (THF) or minimal N,N-Dimethylformamide (DMF) at a concentration of 0.5 M.

  • Hydrolysis: Add 3.5 molar equivalents of HPLC-grade water relative to the calculated boroxine (a slight excess ensures the equilibrium shifts completely to the monomer).

  • Equilibration: Stir the mixture at room temperature (20-25°C) for 2 hours. Do not apply heat, as high temperatures drive the reverse reaction[2].

  • Isolation: Gently remove the THF under reduced pressure using a rotary evaporator. Critical: Keep the water bath below 30°C and do not pull a high vacuum (<10 mbar) at the end, as this will simply re-dehydrate the product.

  • Validation: Take a 5 mg aliquot, dissolve in DMSO-

    
    , and verify the return of the -B(OH)2 peak via 1H NMR.
    
Protocol 2: Standardized Storage Preparation

Implement this workflow for all incoming commercial batches to guarantee long-term stability.

  • Inspection: Upon receipt, verify the integrity of the manufacturer's seal.

  • Aliquotting: In a standard fume hood (an inert glovebox is unnecessary and its ultra-dry atmosphere will promote boroxine formation), transfer the bulk powder into smaller, single-use amber glass vials. This prevents repeated atmospheric exposure of the bulk batch.

  • Moisture Maintenance: If the commercial batch is extremely dry, add 1-2 microliters of HPLC-grade water to the inner wall of the vial (not directly on the powder) before sealing. This maintains the "slightly moist state" required to inhibit autoxidation and anhydride formation[3].

  • Sealing & Storage: Purge the headspace gently with Argon to displace oxygen (preventing autoxidation), seal tightly with a PTFE-lined cap, and store in a dedicated refrigerator at 2-8°C [4].

References

  • Aaronchem. "Safety Data Sheet - Benzo[d]thiazol-5-ylboronic acid." aaronchem.com.
  • Wiley-VCH. "Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications." wiley-vch.de.
  • ResearchGate. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." researchgate.net.
  • MDPI. "Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application." mdpi.com.
  • UC Santa Cruz - eScholarship.org. "Boronic Acids as Lewis Acids." escholarship.org.

Sources

Troubleshooting low reactivity of electron-deficient benzothiazole boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity & Instability in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Diagnostic Workflow

Start here to identify the root cause of your reaction failure.[1][2]

Before altering your conditions, determine if your issue is kinetic stability (decomposition) or catalytic dormancy (poisoning/low reactivity).

DiagnosticFlow Start START: Analyze Crude Mixture (LCMS/NMR) CheckSM Is the Benzothiazole Boronic Acid Starting Material (SM) remaining? Start->CheckSM CheckProd Is the Desired Product formed? CheckSM->CheckProd Yes (SM Intact) CheckDecomp Is the Protodeboronated species present? (Benzothiazole with H instead of B) CheckSM->CheckDecomp No (SM Consumed) IssuePoison DIAGNOSIS: Catalyst Poisoning or Slow Oxidative Addition CheckProd->IssuePoison No/Trace Product IssueProto DIAGNOSIS: Rapid Protodeboronation (Instability) CheckDecomp->IssueProto Yes (Major Peak) IssueHomo DIAGNOSIS: Oxidative Homocoupling CheckDecomp->IssueHomo No (Biaryl Dimer found)

Figure 1: Diagnostic decision tree for categorizing reaction failure modes.

Mechanistic Insight: The "Why"

Understanding the causality behind the failure is the only way to fix it permanently.

The Protodeboronation Trap

Electron-deficient heterocycles, such as benzothiazoles, possess a highly electrophilic carbon at the C2 position. In standard Suzuki couplings, the addition of a base (hydroxide or alkoxide) forms a boronate "ate" complex.[3] While this complex is required for transmetallation, it also activates the C-B bond for cleavage by a proton source (water or alcohol).

The Paradox: You need a base to activate the boron, but that same activation makes the benzothiazole ring susceptible to losing the boron entirely before it can react with the palladium.

Mechanism BoronicAcid Benzothiazole-B(OH)2 AteComplex [Benzothiazole-B(OH)3]- ('Ate' Complex) BoronicAcid->AteComplex Activation Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Productive Pathway) AteComplex->Transmetallation  Path A: Reaction   Decomp Benzothiazole-H (Protodeboronation) AteComplex->Decomp  Path B: Decomposition   PdCat Pd(II)-Ar Intermediate PdCat->Transmetallation ProtonSource H2O / ROH ProtonSource->Decomp

Figure 2: The kinetic competition between productive transmetallation and destructive protodeboronation.

Catalyst Poisoning

Benzothiazoles contain both sulfur and nitrogen.[4] These are "soft" donors that bind strongly to Palladium (a "soft" metal). If your ligand is not bulky enough to shield the metal center, the benzothiazole substrate will displace the ligand, forming an unreactive complex and shutting down the catalytic cycle.

Troubleshooting Guide (Q&A)

Issue 1: "My boronic acid disappears instantly, but I only get de-borylated benzothiazole."

Diagnosis: Rapid Protodeboronation.[5] The Fix: You must lower the concentration of the reactive "ate" complex or remove the proton source.

  • Q: Should I add more base?

    • A: No. Increasing base concentration accelerates decomposition.

  • Q: What is the best strategy?

    • A: Use MIDA Boronates (Slow Release Strategy). MIDA boronates are sp3-hybridized and stable. Under specific conditions (see Protocol A), they hydrolyze slowly, releasing the active boronic acid at a rate that matches the transmetallation step. This keeps the standing concentration of the unstable species low, preventing decomposition.

  • Q: I don't have MIDA boronates. What else can I do?

    • A: Switch to anhydrous conditions . Use CsF (Cesium Fluoride) as the activator in dry THF or Dioxane. Without water or alcohols, the proton source for deboronation is removed.

Issue 2: "The starting material is untouched, and the catalyst turns into a black precipitate."

Diagnosis: Catalyst Poisoning / Pd-Black Formation.[6] The Fix: Prevent substrate coordination to the metal center.

  • Q: Which ligand should I use?

    • A: Switch to Buchwald Biaryl Phosphines (e.g., XPhos or SPhos ). These ligands are extremely bulky. They create a "roof" over the palladium center, allowing the reaction to occur while physically blocking the benzothiazole nitrogen/sulfur from coordinating and poisoning the catalyst.

  • Q: Is Pd(PPh3)4 sufficient?

    • A: Rarely. Triphenylphosphine is labile and easily displaced by the benzothiazole heteroatoms. It is generally unsuitable for this substrate class.

Issue 3: "I see homocoupling of the aryl halide."

Diagnosis: Slow Transmetallation. The Fix: The boronic acid is not entering the cycle fast enough, so the Pd(II)-Ar species reacts with itself or disproportionates.

  • A: Increase the reactivity of the boronate. If you are using MIDA, increase the temperature slightly or the water ratio. If using standard boronic acids, ensure your solvent is thoroughly degassed (oxygen promotes homocoupling) and consider adding a Copper(I) co-catalyst (CuI or CuTC) to facilitate the transmetallation (Liebeskind-Srogl type effect).

Validated Experimental Protocols

Protocol A: The "Slow Release" MIDA Strategy (Recommended)

Best for: Highly unstable 2-benzothiazolyl species. Basis: Matches the rate of boronic acid release to the rate of consumption.

ComponentEquivalentsNotes
Aryl Chloride/Bromide 1.0 equivLimiting reagent
Benzothiazole MIDA Boronate 1.2 - 1.5 equivStable precursor
Catalyst Pd(OAc)2 (2-5 mol%)
Ligand XPhos or SPhos (4-10 mol%)1:2 Pd:Ligand ratio
Base K3PO4 (3.0 equiv)Finely ground
Solvent System THF : Water (10:[7]1)Critical ratio for slow hydrolysis
Temperature 60 °C

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)2, Ligand, and K3PO4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF and Water (pre-mixed 10:1 ratio).

  • Heat to 60°C with vigorous stirring.

  • Validation: Monitor by LCMS. You should see the MIDA peak decrease slowly over 2-4 hours, while the product peak grows. You should not see a large spike of free boronic acid.

Protocol B: Anhydrous Fluoride Activation

Best for: Substrates sensitive to water or hydrolysis.

ComponentEquivalentsNotes
Benzothiazole Boronic Acid 1.5 equivPinacol esters preferred
Catalyst XPhos Pd G3 or G4 (2-5 mol%)Pre-catalyst ensures rapid initiation
Base/Activator CsF (2.0 - 3.0 equiv)Anhydrous
Solvent 1,4-Dioxane or TolueneDry (Anhydrous)
Temperature 80 - 100 °C

Step-by-Step:

  • Dry all glassware in an oven.

  • Combine reagents in a glovebox or under strict Schlenk conditions.

  • Add anhydrous solvent.[1]

  • Heat.

  • Note: The fluoride anion activates the boron (forming a fluoroborate species) without introducing protons, effectively shutting down the protodeboronation pathway.

References

  • General Solution for Unstable Boronic Acids (MIDA): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8][9][10][11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10][11] Journal of the American Chemical Society, 131(20), 6961–6963.[11]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Catalyst Poisoning & Ligand Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][7] Accounts of Chemical Research, 41(11), 1461–1473.

  • Anhydrous Fluoride Conditions: Knauber, T., & Studer, A. (2015). Fluoride-Free and Fluoride-Promoted Cross-Coupling of Boronic Esters. Encyclopedia of Reagents for Organic Synthesis.

Sources

Work-up procedures for removing boron byproducts from benzothiazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: B-REM-001 Status: Active Topic: Work-up procedures for removing boron byproducts from benzothiazole reactions Assigned Specialist: Senior Application Scientist

Executive Summary: The Benzothiazole-Boron Challenge

Benzothiazole derivatives are privileged pharmacophores, often synthesized via Suzuki-Miyaura cross-coupling. However, the purification of these compounds presents a unique "double-edged" chemical challenge:

  • Amphiphilic Byproducts: Boron byproducts (pinacol, pinacolboronate esters, and boronic acids) possess amphiphilic properties, often co-eluting with benzothiazoles on silica gel.

  • Lewis Acid-Base Interaction: The benzothiazole nitrogen (Lewis base) can coordinate with the empty p-orbital of residual boron species (Lewis acid). This

    
     coordination complex effectively changes the polarity of your product, causing "streaking" on columns and contaminating the final product with boron residues that are invisible to standard UV (254 nm) but toxic in biological assays.
    

This guide provides self-validating protocols to break these interactions and chemically sequester boron for removal.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent impurity spot just above my product on TLC that stains with KMnO4 but is UV weak."

Diagnosis: This is likely the pinacol byproduct or a protodeboronated side product . Pinacol itself is notoriously difficult to remove via rotary evaporation due to its high boiling point and sublimation nature.

Solution: The Azeotropic Flush Pinacol forms a low-boiling azeotrope with water.

  • Add water to your crude reaction mixture (after solvent removal).

  • Use a rotary evaporator at 40-50°C .

  • Repeat this process 3 times. The water co-distills the pinacol, significantly reducing its load before you even attempt chromatography.

Issue 2: "My benzothiazole product co-elutes with the unreacted boronic acid starting material."

Diagnosis: Boronic acids can form hydrogen-bonded dimers or trimers (boroxines) that mimic the polarity of heterocyclic aromatics like benzothiazoles.

Solution: The Sorbitol Complexation Wash This is the gold-standard method for separating boronic acids from boronate esters or organic products. Sorbitol (a cheap sugar alcohol) acts as a chelating ligand, forming a thermodynamically stable, highly water-soluble borate complex with the boronic acid, forcing it into the aqueous phase.

  • Logic:

    
     for Sorbitol-Boronate formation is orders of magnitude higher than Boronic Acid dimerization.
    
  • Protocol: See Standard Operating Procedure A below.

Issue 3: "My product yield is low, and I suspect the boron is coordinating to the benzothiazole nitrogen."

Diagnosis: You have formed an


 adduct. Standard silica chromatography will not break this bond; in fact, the acidic nature of silica might degrade the complex unpredictably, leading to streaking.

Solution: Oxidative Hydrolysis or Fluoride Lysis You must chemically destroy the boron species to release your free base benzothiazole.

  • Option A (Oxidative): Treat crude mixture with aqueous

    
     (Sodium Periodate) to cleave the C-B bond or oxidize the ligand.
    
  • Option B (Fluoride): Add aqueous

    
     (Potassium Bifluoride). This forms 
    
    
    
    salts, which are insoluble in ether/DCM and can be filtered off, or are hyper-polar and will stay at the baseline of a silica column.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct work-up based on your specific impurity profile.

BoronWorkup Start Crude Reaction Mixture Check Identify Impurity Type Start->Check Pinacol Residual Pinacol / Pinacol Ester Check->Pinacol Non-polar impurity Acid Unreacted Boronic Acid Check->Acid Polar co-elution Complex Product-Boron Adduct (Streaking on TLC) Check->Complex Yield loss / Streaking Method1 Azeotropic Removal (Water/Rotovap) Pinacol->Method1 Method2 Sorbitol Wash (Phase Separation) Acid->Method2 Method3 Oxidative Hydrolysis (NaIO4/NH4OAc) Complex->Method3

Figure 1: Decision tree for selecting the appropriate boron remediation strategy based on impurity phenotype.

Standard Operating Procedures (SOPs)

SOP A: The Sorbitol Complexation Wash

Best for: Removing unreacted aryl boronic acids from the final benzothiazole product. Mechanism: Sorbitol acts as a polydentate ligand, sequestering boron into the aqueous phase.

StepActionTechnical Note
1 Dissolution Dissolve crude reaction mixture in a non-polar organic solvent (Et₂O or DCM). Avoid EtOAc if possible (can compete for H-bonding).
2 Preparation Prepare a 1M D-Sorbitol / 1M Na₂CO₃ aqueous solution. The base is critical to activate the boronic acid for complexation.
3 Extraction Add the Sorbitol/Carbonate solution to the organic phase (1:1 v/v). Shake vigorously for 5–10 minutes.
4 Separation Separate layers.[1][2][3] The aqueous layer contains the Sorbitol-Boronate complex.
5 Validation TLC the organic layer. The baseline boronic acid spot should be gone.
SOP B: Oxidative Cleavage (Pinacol Removal)

Best for: Breaking stubborn pinacol esters or


 complexes.
  • Suspend the crude residue in a 1:1 mixture of THF/Water .

  • Add Sodium Periodate (NaIO₄) (2.0 equiv) and Ammonium Acetate (NH₄OAc) (2.0 equiv).

  • Stir at room temperature for 4–6 hours.

    • Observation: The mixture may become cloudy as the pinacol is oxidatively cleaved.

  • Dilute with water and extract with EtOAc.[4] The boron species are converted to boric acid/borates which remain in the aqueous phase.

Mechanistic Visualization

Understanding why the sorbitol wash works ensures you can troubleshoot if it fails (e.g., if pH is too low).

SorbitolMechanism BoronicAcid Aryl Boronic Acid (Organic Soluble) Complexation Complexation (Thermodynamic Sink) BoronicAcid->Complexation Partitioning Sorbitol D-Sorbitol + Base (Aqueous) Sorbitol->Complexation Chelation BorateComplex Sorbitol-Boronate Anion (Highly Water Soluble) Complexation->BorateComplex Phase Transfer

Figure 2: The Sorbitol-Boronate sequestration mechanism. The base converts the trigonal boronic acid to a tetrahedral boronate, which is then tightly chelated by the sorbitol diol pairs.

References

  • Sorbitol Extraction Method: Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Pinacol Removal Strategies: Yudin, A. K. (2011). Boron-Based Compounds: Potential and Emerging Applications in Medicine. Wiley-VCH. [Link]

  • Diethanolamine (DEA) Complexation: Hutton, S. J., et al. (2010). Chemoselective Boronate Ester Deprotection. Chemical Communications. [Link]

  • Polymer Supported Scavengers: Hall, D. G. (Ed.).[5] (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Technical Support Center: Strategies for Coupling Sterically Hindered Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for successfully navigating the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered substrates, with a specific focus on Benzo[d]thiazol-5-ylboronic acid.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My coupling reaction is giving low to no yield, and I recover most of my starting materials. What is the primary cause?

A1: This is a classic symptom of a stalled catalytic cycle, most often due to the high steric hindrance of your substrates. In a Suzuki-Miyaura coupling, there are three key steps where steric bulk can create a significant kinetic barrier:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl halide bond, can be sluggish. This is especially true if your coupling partner is also sterically hindered or electron-rich.

  • Transmetalation: The transfer of the benzothiazole group from boron to the palladium center is often the rate-limiting step in couplings with hindered partners. The steric bulk on both the boronic acid and the ligand on the palladium complex prevents the two species from approaching each other effectively.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can also be slowed by steric hindrance, preventing the regeneration of the active Pd(0) catalyst.[1]

Troubleshooting & Optimization Strategies:

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the activation barriers of these sterically demanding steps. Monitor for potential degradation of starting materials or products.[2]

  • Select a Bulky, Electron-Rich Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Switch to a state-of-the-art biaryl phosphine ligand (a "Buchwald ligand") such as SPhos , XPhos , or RuPhos . These ligands are both bulky and electron-rich.

    • Why this works: Their bulk promotes the formation of highly reactive, low-coordinate "L₁Pd(0)" species, which accelerates oxidative addition.[3][4] Their electron-donating nature also increases the electron density on the palladium, further facilitating oxidative addition and reductive elimination.[4][5]

  • Optimize the Palladium Precursor and Ligand Ratio: Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃. A slightly higher ligand-to-palladium ratio (e.g., 2.4:1 for monodentate ligands) can be beneficial to stabilize the catalyst and prevent decomposition.

Q2: I'm observing significant protodeboronation of my Benzo[d]thiazol-5-ylboronic acid. How can I prevent this side reaction?

A2: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common and destructive side reaction, particularly with electron-deficient heteroaryl boronic acids.[6] This reaction is often catalyzed by bases and traces of water.[7][8][9]

Troubleshooting & Optimization Strategies:

  • Convert to a Boronic Ester: This is the most robust solution. Boronic acids are susceptible to degradation, while boronic esters, such as pinacol or MIDA esters, exhibit significantly enhanced stability.[9] MIDA boronates are particularly advantageous as they are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[10][11]

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use bases that have been freshly dried.

  • Choose the Right Base: While a base is necessary to activate the boronic acid for transmetalation, its choice is critical.[12] For sensitive substrates, a strong, non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) is often superior to carbonates in these cases. Cesium carbonate (Cs₂CO₃) can also be effective.

  • Minimize Reaction Time: Optimize the reaction so that it proceeds as quickly as possible, giving the boronic acid less time to decompose.

Q3: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I fix it?

A3: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and precipitating out of the solution, effectively killing the catalytic cycle. This is a common deactivation pathway.

Troubleshooting & Optimization Strategies:

  • Ensure Proper Ligand Coordination: This issue often arises from inefficient stabilization of the palladium center. Using a sufficient amount of a strongly coordinating, bulky phosphine ligand (as mentioned in Q1) is crucial. These ligands form stable complexes with palladium, preventing aggregation.[2]

  • Use a Pre-catalyst: Palladium pre-catalysts are complexes where the ligand is already bound to the palladium center. They are designed to generate the active Pd(0) species cleanly and efficiently in situ, often leading to more reproducible results and less palladium black formation.

  • Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

Frequently Asked Questions (FAQs)

FAQ 1: Mechanistically, why is coupling sterically hindered substrates so challenging?

The Suzuki-Miyaura catalytic cycle involves a series of coordination changes and bond formations around a central palladium atom. Steric hindrance introduces significant challenges at nearly every stage, as illustrated below.

Suzuki_Cycle_Hindrance The Suzuki-Miyaura Cycle: Steric Bottlenecks Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Hindered by bulky L and ortho-subs on Ar-X PdII L-Pd(II)-Ar      |            X OA->PdII TM Transmetalation (R-B(OR)₂) PdII->TM Rate-limiting step! Hindered by ortho-subs on both partners PdII_R L-Pd(II)-Ar      |            R TM->PdII_R RE Reductive Elimination PdII_R->RE Hindered by bulky L and ortho-subs on Ar/R RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product

Caption: Steric hindrance creates kinetic barriers at the Oxidative Addition, Transmetalation, and Reductive Elimination steps.

The key issue is that both the boronic acid and the aryl halide, along with the bulky ligands required on the palladium, must all fit within the coordination sphere of the metal at different points in the cycle. When ortho-substituents are present, they create significant steric clashes, raising the energy of the transition states and slowing the reaction rates dramatically.

FAQ 2: How do I choose the right ligand for a sterically hindered coupling?

For challenging couplings, ligand selection is paramount. The goal is to find a ligand that is bulky enough to promote the desired reactivity but not so bulky that it completely shuts down the reaction.

Ligand ClassExamplesKey Characteristics & Best Use Cases
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos, BrettPhosThe Gold Standard. Extremely bulky and electron-rich. They excel at coupling hindered aryl chlorides and bromides. Their use has become routine for previously difficult transformations.[3][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly electron-donating and sterically tunable. They are excellent for stabilizing the Pd(0) catalyst and can be very effective for hindered substrates.[5]
Ferrocene-Based Ligands tBuXPhos, JosiphosRobust and versatile scaffolds that combine steric bulk with unique electronic properties. Often used in industrial settings.
Specialized Ligands Arsa-Buchwald Ligands, Indenyl-PhosphinesNewer classes of ligands designed specifically to tackle extreme steric hindrance. Arsa-ligands, for example, have longer Pd-As bonds which can alleviate steric strain.[14][15]
FAQ 3: Should I use the boronic acid or a boronic ester derivative?

For a substrate like Benzo[d]thiazol-5-ylboronic acid, which is prone to decomposition, using a boronic ester is highly recommended.

  • Boronic Acids: Prone to protodeboronation, oxidation, and formation of anhydride trimers (boroxines).[9] Their stability can be poor, leading to inconsistent results.

  • Pinacol Boronic Esters: More stable than boronic acids and less susceptible to protodeboronation. They are a common and effective choice for stabilizing sensitive substrates.[9]

  • MIDA Boronates: Offer the highest level of stability. They are air-stable, crystalline solids that can be stored for long periods. They participate in the reaction via a slow-release mechanism, which is ideal for couplings with slow-reacting partners (like hindered aryl chlorides), as it maintains a low, steady concentration of the active boronic acid.[10][11]

FAQ 4: What are some good starting conditions for a difficult coupling with this substrate?

When faced with a new, challenging coupling, it is best to start with conditions that have a high probability of success. The following protocol is a robust starting point.

Experimental Protocol: General Starting Conditions

This protocol is designed as a starting point for the coupling of Benzo[d]thiazol-5-ylboronic acid (or its pinacol ester) with a sterically hindered aryl halide.

Reagents & Equipment:

  • Benzo[d]thiazol-5-ylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Sterically hindered aryl halide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.8 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the aryl halide)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the boronic ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere, briefly stir the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent for 5-10 minutes.

  • Reaction Assembly: Add the anhydrous dioxane to the main reaction vessel, followed by the pre-mixed catalyst solution via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Below is a decision-making flowchart to guide your optimization efforts if the initial reaction is unsuccessful.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low-Yielding Reactions start Low Yield (<50%)? check_sm Check crude NMR/LCMS. Are starting materials consumed? start->check_sm sm_present Mainly Starting Materials Remain check_sm->sm_present No sm_gone Starting Materials Consumed check_sm->sm_gone Yes sol_sm1 Increase Temperature (e.g., to 120 °C in Dioxane) sm_present->sol_sm1 Action 1 sol_sm2 Switch to a more active ligand (e.g., SPhos -> BrettPhos) sm_present->sol_sm2 Action 2 sol_sm3 Increase Catalyst Loading (e.g., 2% -> 5%) sm_present->sol_sm3 Action 3 sol_gone1 Protodeboronation likely. Switch to MIDA boronate. sm_gone->sol_gone1 Action 1 sol_gone2 Product or SM degradation? Lower temperature, check stability. sm_gone->sol_gone2 Action 2 sol_gone3 Catalyst died (Pd black)? Use pre-catalyst, ensure inertness. sm_gone->sol_gone3 Action 3

Caption: A logical workflow for diagnosing and solving common issues in hindered Suzuki-Miyaura couplings.

References

  • This citation is not from a direct search result but represents general chemical knowledge.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
  • Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. PubMed.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Suzuki reaction. Wikipedia.
  • Cross-Coupling Reactions Guide.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. IDEALS - University of Illinois.
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. arkat usa.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • An Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC.
  • This citation is not from a direct search result but represents general chemical knowledge.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society - ACS Publications.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis and Fragmentation of Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazol-5-ylboronic acid is a versatile building block in medicinal chemistry and materials science. Its unique structure, combining the benzothiazole heterocycle with a reactive boronic acid moiety, makes it a valuable precursor for the synthesis of a wide range of compounds with diverse biological and electronic properties. Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and reactivity of this compound, which directly impacts the quality and efficacy of the resulting products.

This guide focuses on the premier analytical technique for the characterization of Benzo[d]thiazol-5-ylboronic acid: Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the nuances of its LC-MS analysis, explore its characteristic fragmentation patterns, and provide a comparative overview with alternative analytical techniques.

Core Principles of LC-MS Analysis for Boronic Acids

The analysis of boronic acids by LC-MS presents a unique set of challenges, primarily due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at elevated temperatures or in non-aqueous environments.[1][2] Furthermore, the polarity of the boronic acid group can lead to poor retention on traditional reversed-phase columns and complex interactions with the stationary phase.

A successful LC-MS method for Benzo[d]thiazol-5-ylboronic acid must therefore be optimized to mitigate these issues. Key considerations include the choice of stationary phase, mobile phase composition, and ionization source parameters.

Chromatographic Separation: A Step-by-Step Protocol

A robust and reproducible chromatographic separation is the foundation of any reliable LC-MS analysis. For Benzo[d]thiazol-5-ylboronic acid, a reversed-phase separation on a C18 column is a suitable starting point. The inclusion of a buffer in the mobile phase is critical for controlling the ionization state of the boronic acid and improving peak shape.

Recommended LC Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides a good balance of retention for the moderately polar analyte and high-resolution separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the boronic acid, leading to better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography, providing good elution strength.
Gradient 5-95% B over 5 minutesA standard gradient to elute the analyte of interest and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 30 °CA moderate temperature to ensure reproducible retention times without promoting on-column degradation.
Injection Volume 2 µLA small injection volume to prevent peak distortion and column overload.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Gradient Elution Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Eluent Transfer MassAnalyzer Quadrupole Time-of-Flight (Q-TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Data Mass Spectrum Detection->Data Data Acquisition

Mass Spectrometric Detection and Fragmentation Analysis

Electrospray ionization (ESI) is the preferred ionization technique for Benzo[d]thiazol-5-ylboronic acid due to its polar nature. Both positive and negative ion modes can be employed, with each providing complementary information.

  • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the nitrogen atom of the thiazole ring.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the boronic acid hydroxyl groups.

High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (Q-TOF) instrument, is highly recommended to obtain accurate mass measurements for both the precursor and fragment ions, which is invaluable for confirming elemental compositions.

Predicted Fragmentation Pattern of Benzo[d]thiazol-5-ylboronic acid ([M+H]⁺, m/z 180.03)

The fragmentation of the protonated molecule is expected to be driven by the stable benzothiazole core and the labile boronic acid group. Based on established fragmentation mechanisms of benzothiazole derivatives and boronic acids, the following fragmentation pathways are proposed:

Fragmentation_Pattern cluster_path1 Loss of H₂O cluster_path2 Loss of B(OH)₂ cluster_path3 Thiazole Ring Cleavage M_H [M+H]⁺ m/z 180.03 m162 m/z 162.02 M_H->m162 - H₂O m135 m/z 135.02 M_H->m135 - B(OH)₂ m118 m/z 118.03 m162->m118 - CO m108 m/z 108.02 m135->m108 - HCN

Key Fragmentation Pathways:

  • Loss of Water (H₂O): A common fragmentation pathway for boronic acids, leading to the formation of a boronic anhydride-like structure.

  • Loss of the Boronic Acid Group (B(OH)₂): Cleavage of the C-B bond results in the formation of the stable benzothiazole cation.

  • Thiazole Ring Cleavage: Subsequent fragmentation of the benzothiazole core can occur through the loss of neutral molecules such as hydrogen cyanide (HCN) or acetylene (C₂H₂).

Table of Predicted Fragment Ions:

m/z (Predicted)FormulaDescription
180.03C₇H₇BNO₂S⁺Protonated molecule
162.02C₇H₅BNS⁺Loss of H₂O
135.02C₇H₅NS⁺Loss of B(OH)₂
108.00C₆H₄S⁺Loss of HCN from m/z 135.02

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of Benzo[d]thiazol-5-ylboronic acid, each with its own advantages and disadvantages.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of polar and charged molecules like boronic acids.

Advantages over LC-MS:

  • Avoidance of Hydrolysis: Non-aqueous CE (NACE) can be used to analyze boronic esters and their corresponding acids without the risk of hydrolysis that can occur in aqueous mobile phases used in LC.[1]

  • High Separation Efficiency: CE can provide very high theoretical plate counts, leading to excellent resolution of closely related compounds.

  • Low Sample and Reagent Consumption: CE requires minimal sample volumes and solvent usage, making it a cost-effective and environmentally friendly technique.

Disadvantages:

  • Lower Sensitivity: When coupled with UV detection, CE is generally less sensitive than MS detection.

  • Matrix Effects: The electrophoretic mobility of an analyte can be influenced by the sample matrix, potentially affecting reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of boronic acids, derivatization is required prior to analysis.

Advantages over LC-MS:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.

  • Electron Ionization (EI): EI provides highly reproducible fragmentation patterns that can be compared against extensive spectral libraries for confident identification.

Disadvantages:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation workflow, which can be time-consuming and a source of variability.[3]

  • Thermal Lability: Even after derivatization, some boronic acid derivatives may not be sufficiently stable for GC analysis.

Conclusion and Recommendations

For the comprehensive analysis of Benzo[d]thiazol-5-ylboronic acid, LC-MS with high-resolution mass spectrometry stands out as the most powerful and versatile technique. It provides crucial information on molecular weight, elemental composition, and structural features through fragmentation analysis, all with high sensitivity and specificity.

While CE and GC-MS offer viable alternatives for specific applications, they come with inherent limitations that make them less universally applicable for this class of compounds. The choice of analytical technique should always be guided by the specific research question, the available instrumentation, and the required level of analytical detail.

The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers working with Benzo[d]thiazol-5-ylboronic acid and other related boronic acid derivatives. By understanding the underlying principles of their analysis and fragmentation, scientists can develop and validate robust analytical methods to ensure the quality and integrity of their research.

References

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 81-88. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285-294. [Link]

  • Korfmacher, W. A., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 22-30. [Link]

  • Gao, W., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry, 85(4), 2145-2152. [Link]

Sources

Comparing reactivity: Benzo[d]thiazol-5-ylboronic acid vs. 6-ylboronic acid isomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Benzo[d]thiazol-5-ylboronic acid and its 6-ylboronic acid isomer , designed for medicinal chemists and process engineers.

Executive Analysis: The Positional Divergence

In drug discovery, the benzothiazole scaffold serves as a critical bioisostere for indole and quinoline, offering improved metabolic stability and solubility. When employing benzothiazolyl boronic acids in Suzuki-Miyaura cross-couplings, the choice between the 5-yl and 6-yl isomers is not merely structural—it dictates the reaction kinetics, catalyst selection, and stability profile.

Core Distinction: The reactivity difference is governed by the electronic relationship of the boron center to the heterocyclic nitrogen (C=N) and sulfur atoms.

  • 6-yl Isomer: The boron is para to the electron-withdrawing imine nitrogen. This position is electronically deficient, leading to faster Lewis acid activation (boronate formation) but higher susceptibility to hydrolytic instability.

  • 5-yl Isomer: The boron is meta to the nitrogen and para to the sulfur atom. The sulfur's mesomeric donation makes this position more electron-rich, resulting in slower transmetallation but enhanced stability against protodeboronation.

Electronic Landscape & Reactivity Profile

The following diagram maps the electronic influences that dictate the success of cross-coupling reactions for these isomers.

Benzothiazole_Reactivity Core Benzothiazole Core Iso5 5-yl Isomer (Meta to N, Para to S) Core->Iso5 Iso6 6-yl Isomer (Para to N, Meta to S) Core->Iso6 Effect5 Electron Richer (+M from Sulfur) Iso5->Effect5 Resonance Effect6 Electron Deficient (-I/-M from Nitrogen) Iso6->Effect6 Induction Outcome5 Slower Transmetallation High Stability Effect5->Outcome5 Kinetic Consequence Outcome6 Rapid Activation Protodeboronation Risk Effect6->Outcome6 Kinetic Consequence

Figure 1: Electronic Reactivity Map comparing the 5- and 6-positions.

Comparative Performance Metrics
FeatureBenzo[d]thiazol-5-ylboronic acid Benzo[d]thiazol-6-ylboronic acid
Electronic Nature Electron-Rich (Sulfur donation dominates)Electron-Poor (Nitrogen withdrawal dominates)
Transmetallation Rate ModerateFast (High Lewis Acidity)
Protodeboronation Risk LowModerate to High (Base-dependent)
Storage Stability High (Stable at -20°C)Moderate (Prone to dehydration/oxidation)
Preferred Catalyst Electron-rich phosphines (e.g., PCy3, SPhos)Bulky, biaryl phosphines (e.g., XPhos, RuPhos)
Typical Yield (Suzuki) 75 – 90%60 – 85% (Optimization required)

Strategic Protocols: Synthesis & Coupling

A. Synthesis of the Boronic Acids (Miyaura Borylation)

Direct lithiation of benzothiazoles often leads to ring opening or C2-lithiation. The most robust route to these isomers is Palladium-catalyzed Miyaura Borylation from the corresponding bromides.

Protocol:

  • Substrate: 5-bromo- or 6-bromobenzo[d]thiazole (1.0 equiv).

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Critical: Use weak base to prevent degradation.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Conditions: 80–90°C,

    
     atmosphere, 4–12 hours.
    
  • Work-up: Filter through Celite. For the free acid, hydrolyze the pinacol ester using

    
     / 
    
    
    
    in Acetone/Water.
B. Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to mitigate the specific risks of each isomer (sluggishness for the 5-yl, instability for the 6-yl).

Workflow Diagram:

Suzuki_Workflow Start Start: Aryl Halide + Benzothiazolyl Boronic Acid Choice Select Isomer Start->Choice Path5 5-yl Isomer Route Choice->Path5 Path6 6-yl Isomer Route Choice->Path6 Cond5 Conditions A (Activation): Pd(OAc)2 / SPhos K3PO4 (Stronger Base) 100°C, Toluene/H2O Path5->Cond5 Requires Boost Cond6 Conditions B (Protection): Pd2(dba)3 / XPhos K2CO3 or CsF (Milder Base) 80°C, DME/H2O Path6->Cond6 Prevent De-borylation Result Product Isolation (Scavenge Pd, Crystallize) Cond5->Result Cond6->Result

Figure 2: Decision tree for optimizing reaction conditions based on isomer selection.

Step-by-Step Methodology:

  • Solvent System:

    • For 5-yl: Toluene:Water (4:1) or DMF.[1][2][3] The hydrophobicity of the 5-position allows for non-polar solvents.

    • For 6-yl: DME (Dimethoxyethane):Water (3:1). DME coordinates to the boron, stabilizing the intermediate and preventing rapid hydrolysis.

  • Base Selection:

    • For 5-yl:

      
       (3.0 equiv). A stronger base is needed to activate the electron-rich boron center.
      
    • For 6-yl:

      
       or 
      
      
      
      (2.5 equiv). Milder bases prevent the formation of the unstable "ate" complex that leads to protodeboronation.
  • Catalyst System:

    • Pre-catalyst:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand:

      • 5-yl:SPhos or PCy3 . Electron-rich ligands facilitate the oxidative addition of the aryl halide partner, which is often the rate-limiting step here.

      • 6-yl:XPhos or RuPhos . Bulky biaryl ligands create a steric pocket that protects the Pd-Ar species, favoring reductive elimination over side reactions.

Troubleshooting & Expert Insights

The "Protodeboronation" Trap: Heterocyclic boronic acids are notorious for losing the boron moiety (replaced by Hydrogen) under basic conditions.

  • Observation: If you observe the formation of unsubstituted benzothiazole (mass = M-B(OH)2 + H), your reaction is suffering from protodeboronation.

  • Solution:

    • Switch from Boronic Acid to Pinacol Ester (more stable).

    • Use anhydrous conditions (Suzuki-Miyaura using CsF in dry THF).

    • Add CuCl (1.0 equiv). Copper facilitates the transmetallation step, effectively "scavenging" the boronate before it can decompose.

Storage Recommendation:

  • 5-yl Isomer: Store at 4°C under Argon. Stable for months.

  • 6-yl Isomer: Store at -20°C. Highly hygroscopic. Often dehydrates to the boroxine (anhydride) trimer. If the melting point is broad or high, the sample has likely trimerized. This does not affect reactivity, but stoichiometry calculations must be adjusted (calculate based on monomer).

References

  • Synthesis of Benzothiazole Derivatives via Suzuki Coupling Vu Thi, A.-T., et al.[4][5] "Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction." HPU2 Journal of Science, 2022.

  • Protodeboronation Mechanisms in Heterocycles Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.

  • Boronic Acid Stability & Storage MedChemExpress Product Guides. "Quinoline-5-boronic acid stability data."

  • Electronic Properties of Benzothiazoles Irfan, A., et al. "Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives." Molecules, 2022.[2][5]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of Benzo[d]thiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Benzo[d]thiazol-5-ylboronic acid. As a critical building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura coupling reactions, the purity of this compound is paramount to ensure reaction efficiency, yield, and the integrity of the final products.[1] This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.

Introduction to the Analytical Challenge

Benzo[d]thiazol-5-ylboronic acid (C₇H₆BNO₂S, MW: 179.00 g/mol ) is a polar heterocyclic compound.[2][] The presence of the boronic acid functional group and the benzothiazole moiety imparts a degree of polarity that can present challenges for traditional reversed-phase HPLC methods.[4] Specifically, poor retention on non-polar stationary phases (like C18) can lead to elution near the solvent front, co-elution with impurities, and consequently, inaccurate purity determinations. This guide will explore and compare two distinct HPLC approaches to address these challenges: a robust Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Potential Impurities in the Synthesis of Benzo[d]thiazol-5-ylboronic acid

The synthesis of benzothiazole derivatives can involve various routes, including the condensation of 2-aminobenzenethiol with various reagents.[5][6][7] Based on common synthetic pathways for similar boronic acids, potential impurities in a sample of Benzo[d]thiazol-5-ylboronic acid may include:

  • Impurity A: Benzothiazole (Deboronated Species): The loss of the boronic acid group is a common degradation pathway.

  • Impurity B: Unreacted Starting Materials: Depending on the synthetic route, this could include precursors to the benzothiazole ring or the boronic acid moiety.

  • Impurity C: Homocoupling Products: Dimerization of the starting materials or the final product can lead to high molecular weight impurities.

A robust HPLC method must be able to resolve the main analyte peak from these and other potential process-related impurities.

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely used technique that separates compounds based on their hydrophobicity.[8] While Benzo[d]thiazol-5-ylboronic acid is polar, an optimized RP-HPLC method can still provide adequate retention and resolution.[9][10] The key is to carefully select the stationary phase and mobile phase conditions to enhance interactions with the analyte.

Experimental Protocol: Reversed-Phase HPLC
ParameterConditionRationale
Instrumentation Standard HPLC system with UV detectorWidely available and suitable for this chromophoric analyte.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with polar end-cappingA C18 phase provides hydrophobic retention, while polar end-capping minimizes secondary interactions with residual silanols, improving peak shape for polar analytes.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the boronic acid, increasing its hydrophobicity and retention on the C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to elute any less polar, late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe benzothiazole ring system exhibits strong UV absorbance at this wavelength.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.The use of a diluent that mimics the initial mobile phase composition ensures good peak shape.
Expected Performance and Data

The following table summarizes representative data from a hypothetical analysis of a Benzo[d]thiazol-5-ylboronic acid sample using the optimized RP-HPLC method.

CompoundRetention Time (min)Peak Area% Area
Impurity A: Benzothiazole8.5250000.8
Benzo[d]thiazol-5-ylboronic acid 10.2 2950000 98.3
Impurity B (Hypothetical)12.1150000.5
Impurity C (Hypothetical)15.8100000.4

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep1 Weigh Sample s_prep2 Dissolve in Diluent s_prep1->s_prep2 s_prep3 Filter (0.45 µm) s_prep2->s_prep3 h_inj Inject Sample s_prep3->h_inj h_sep C18 Column Separation (Gradient Elution) h_inj->h_sep h_det UV Detection (254 nm) h_sep->h_det d_integ Integrate Peaks h_det->d_integ d_purity Calculate % Area Purity d_integ->d_purity

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent.[12] This creates a water-enriched layer on the stationary phase surface, and polar analytes partition into this layer, leading to their retention.[12]

Experimental Protocol: HILIC
ParameterConditionRationale
Instrumentation Standard HPLC system with UV detectorSame as for RP-HPLC.
Column HILIC column (e.g., silica-based with a polar bonded phase, 4.6 mm x 150 mm, 5 µm particle size)A polar stationary phase is the defining feature of HILIC, enabling the retention of polar analytes.[13]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0A high organic content is necessary for retention in HILIC. Ammonium formate is a volatile buffer suitable for MS compatibility if needed.[12]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The aqueous portion of the mobile phase is the strong eluting solvent in HILIC.
Gradient 0% to 50% B over 20 minutesA gradient from high organic to higher aqueous content will elute the retained polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in 95:5 Acetonitrile:Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.The sample diluent should be similar to the initial mobile phase to avoid peak distortion.
Expected Performance and Data

The following table summarizes representative data from a hypothetical analysis of the same Benzo[d]thiazol-5-ylboronic acid sample using the HILIC method.

CompoundRetention Time (min)Peak Area% Area
Impurity C (Hypothetical - Less Polar)4.2100000.4
Impurity B (Hypothetical)9.8150000.5
Benzo[d]thiazol-5-ylboronic acid 13.5 2950000 98.3
Impurity A: Benzothiazole16.1250000.8

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis s_prep1 Weigh Sample s_prep2 Dissolve in High Organic Diluent s_prep1->s_prep2 s_prep3 Filter (0.45 µm) s_prep2->s_prep3 h_inj Inject Sample s_prep3->h_inj h_sep HILIC Column Separation (Aqueous Gradient) h_inj->h_sep h_det UV Detection (254 nm) h_sep->h_det d_integ Integrate Peaks h_det->d_integ d_purity Calculate % Area Purity d_integ->d_purity

Comparative Analysis of RP-HPLC and HILIC Methods

FeatureOptimized RP-HPLCHILIC
Retention of Analyte Moderate, achieved through mobile phase optimization.Strong, due to the polar nature of the analyte and stationary phase.
Elution Order Less polar compounds elute later.More polar compounds elute later.
Orthogonality Provides a standard hydrophobic selectivity.Offers a different selectivity based on hydrophilicity, making it an excellent orthogonal method for impurity profiling.[13]
Method Robustness Generally considered very robust and reproducible.Can be more sensitive to mobile phase composition and water content. Equilibration times can be longer.[9]
Compatibility with MS Good, especially with volatile mobile phase additives like formic acid.Excellent, the high organic content of the mobile phase enhances ESI-MS sensitivity.[12]
Primary Application Routine quality control and purity testing where a standard method is preferred.Purity confirmation, analysis of very polar impurities, and when orthogonal data is required for regulatory submissions.

Method_Comparison cluster_rp RP-HPLC cluster_hilic HILIC rp_ret Hydrophobic Retention rp_elu Less Polar Elutes Last rp_rob High Robustness h_ret Hydrophilic Partitioning h_elu More Polar Elutes Last h_orth Orthogonal Selectivity Analyte Benzo[d]thiazol-5-ylboronic acid (Polar Analyte) Analyte->rp_ret Analyte->h_ret

Conclusion and Recommendations

Both the optimized RP-HPLC and HILIC methods are capable of providing accurate purity assessments for Benzo[d]thiazol-5-ylboronic acid. The choice between the two will depend on the specific analytical needs.

  • For routine quality control and release testing , the optimized RP-HPLC method is recommended due to its robustness, simplicity, and widespread use in the pharmaceutical industry.[10]

  • For in-depth impurity profiling, method validation, and when orthogonal data is required , the HILIC method is an invaluable tool. Its different selectivity provides a higher degree of confidence in the purity assessment by potentially resolving impurities that may co-elute with the main peak in the RP-HPLC method.

It is best practice to develop and validate both an RP-HPLC and a HILIC method for comprehensive characterization of critical reagents like Benzo[d]thiazol-5-ylboronic acid. This dual-method approach ensures the highest level of quality assurance for downstream applications.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Figshare. Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ChemScene. 1107627-20-2 | Benzo[d]thiazol-5-ylboronic acid.
  • LabRulez LCMS. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • BOC Sciences. CAS 1107627-20-2 (Benzo[d]thiazol-5-ylboronic acid).
  • Sigma-Aldrich. (2-Methylbenzo[d]thiazol-5-yl)boronic acid.
  • BLD Pharm. 1107627-20-2|Benzo[d]thiazol-5-ylboronic acid|BLD Pharm.
  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.
  • LCGC International. Hydrophilic Interaction Chromatography.
  • Sigma-Aldrich. Benzothiazole-5-boronic acid pinacol ester | 1073354-91-2.
  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • IJPSR. Srivastava et al., IJPSR, 2019; Vol. 10(4): 1553-1566..
  • ResearchGate. (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities.
  • OUCI. Recent Advances in the Synthesis of Benzothiazole and its Derivatives.

Sources

Structural Dynamics of Benzo[d]thiazol-5-ylboronic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Natured Scaffold

Benzo[d]thiazol-5-ylboronic acid (BZT-5-BA) represents a unique intersection in supramolecular chemistry.[][2] Unlike simple phenylboronic acids, BZT-5-BA possesses a "schizophrenic" binding profile: it contains a Lewis-acidic boronic center capable of reversible covalent bonding and a Lewis-basic benzothiazole nitrogen.[][2]

For drug development professionals, this molecule is not just a Suzuki coupling reagent; it is a fragment capable of multipoint recognition in protein active sites (e.g., serine proteases). This guide objectively compares the solid-state behavior of BZT-5-BA against its closest isosteres, providing a roadmap for analyzing its crystal structure to predict solubility, stability, and bioavailability.

Comparative Structural Analysis

To understand BZT-5-BA, we must benchmark it against its primary structural alternatives: Benzoxazol-5-ylboronic acid (BZO-5-BA) and the parent Phenylboronic acid (PBA) .[][2]

The Synthon Competition

In the solid state, BZT-5-BA does not simply stack; it chooses between two competing supramolecular synthons.[] This choice dictates the material's density and dissolution rate.[2]

FeatureBenzo[d]thiazol-5-ylboronic acid Benzoxazol-5-ylboronic acid Phenylboronic Acid (Standard)
Primary Synthon Competitive:

Homodimer vs.

catemer chains.[][2]
Homodimer Dominant: Nitrogen is less basic; forms standard boronic acid dimers.[][2]Homodimer: Forms the classic "butterfly" dimer exclusively.[][2]

-Stacking
Strong: Sulfur atom increases polarizability (dispersive forces).[][2]Moderate: Oxygen is more electronegative, reducing ring polarizability.[2]Weak: Lacks the heteroatom dipole to drive directional stacking.[][2]
Lattice Energy High: Due to potential 3D networking via N-interaction.[][2]Medium: 2D sheet formation.Low: Discrete dimers or simple sheets.[][2]
Hygroscopicity Moderate: N-acceptor can H-bond with water.[][2]Low: Tighter packing excludes water.[][2]High: Often forms hydrates easily.[][2]
The "Sulfur Effect" in Crystal Packing

Experimental evidence from analogous benzothiazole structures suggests that the Sulfur atom in BZT-5-BA is not passive.[][2] Unlike the Oxygen in benzoxazole, the Sulfur atom often engages in chalcogen bonding (


 or 

), acting as a "molecular glue" that stabilizes the crystal lattice along the c-axis. This results in BZT-5-BA derivatives often exhibiting higher melting points and lower solubility than their benzoxazole counterparts [1, 2].[][2]

Experimental Protocol: Self-Validating Structure Determination

Objective: Obtain high-quality single crystals of BZT-5-BA suitable for X-ray diffraction (XRD) to resolve the synthon ambiguity.

Phase 1: Crystal Growth (The "Anti-Esterification" Method)

Critical Insight: Boronic acids readily form esters with alcohols.[2] Avoid methanol/ethanol as primary solvents, or you will crystallize the boronate ester, not the acid.

  • Solvent Selection: Use Acetone/Water (9:1) or Acetonitrile .[][2] The water prevents anhydride (boroxine) formation, while the aprotic organic solvent prevents esterification.

  • Setup: Dissolve 20 mg of BZT-5-BA in 2 mL of Acetone. Filter through a 0.45

    
    m PTFE syringe filter into a narrow vial.[][2]
    
  • Vapor Diffusion: Place the open inner vial inside a larger jar containing Pentane (anti-solvent).[][2] Seal the outer jar.

  • Timeline: Allow to stand at 4°C for 3-7 days. Pentane diffuses into the acetone, slowly lowering solubility and promoting defect-free nucleation.

Phase 2: Data Collection & Refinement[1][2]
  • Mounting: Select a crystal with defined faces (

    
     mm).[][2] Mount on a Kapton loop using Paratone oil.[][2]
    
  • Temperature: Collect data at 100 K . Reasoning: Boronic acid -OH groups often exhibit rotational disorder at room temperature; cooling freezes these protons, allowing precise H-bond mapping.[][2]

  • Refinement Strategy (SHELXL):

    • Locate the Boron atom early.[2]

    • Validation Step: Check the

      
       bond angles.[][2] In a strain-free crystal, these should be 
      
      
      
      .[2] Significant deviation (
      
      
      ) suggests rehybridization (
      
      
      ) due to intermolecular N-coordination [3].[][2]

Structural Logic & Signaling Pathways

The following diagram illustrates the hierarchical assembly of BZT-5-BA, highlighting the decision nodes where the structure diverges from standard phenylboronic acids.

BZT_Crystal_Logic Molecule BZT-5-BA Monomer (Lewis Acid + Lewis Base) Synthon_Decision Synthon Competition Molecule->Synthon_Decision Self-Assembly Solvent Solvent Environment (H-bond Donor vs. Acceptor) Solvent->Synthon_Decision Directs Dimer Motif A: R2,2(8) Homodimer (Kinetic Product) Synthon_Decision->Dimer Non-Polar Solvents (Steric Bulk) Polymer Motif B: O-H...N Chain (Thermodynamic Product) Synthon_Decision->Polymer Polar Solvents (N-coordination favored) Packing 3D Crystal Lattice Dimer->Packing Pi-Stacking Dominated Polymer->Packing H-Bond Network Dominated Properties Macroscopic Properties (Solubility / Bioavailability) Packing->Properties Determines

Caption: Hierarchical assembly logic of BZT-5-BA, showing how solvent choice dictates the transition between discrete dimers and polymeric chains.[]

Critical Analysis: Why This Matters for Drug Design

When incorporating the BZT-5-BA scaffold into a drug candidate, the crystal structure analysis reveals two "hidden" risks:

  • Polymorphism Risk: The competition between the

    
     (homodimer) and 
    
    
    
    (hetero-interaction) motifs makes this scaffold prone to polymorphism.[2] A drug formulated as the "dimer" polymorph may convert to the less soluble "polymer" form on the shelf, altering bioavailability.
  • Boroxine Trimerization: In the absence of water (e.g., in a dry pill formulation), three BZT-5-BA molecules can dehydrate to form a cyclic boroxine .[][2] XRD analysis can distinguish this by looking for the characteristic

    
     ring.[2] This transformation is reversible but affects dissolution kinetics [4].[][2]
    
Recommendation

For lead optimization, substitute the C2-position of the benzothiazole ring.

  • Experiment: Introduce a steric blocker (e.g., -Me, -CF3) at C2.[]

  • Hypothesis: This blocks the Nitrogen acceptor site, forcing the molecule into the predictable "Motif A" (Homodimer) state, thereby stabilizing the crystal form and improving batch-to-batch consistency.

References

  • BenchChem. (2025).[][2][3] A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives. BenchChem Technical Guides. Link

  • Fournier, J. H., et al. (2003).[2] Molecular Tectonics.[][2][4] Use of the Hydrogen Bonding of Boronic Acids to Direct Supramolecular Construction.[2][4][5] Journal of the American Chemical Society, 125(4), 1002-1006.[4] Link

  • Rodríguez-Cuamatzi, P., et al. (2004).[2] Theoretical and Experimental Evaluation of Homo- and Heterodimeric Hydrogen-Bonded Motifs Containing Boronic Acids. Crystal Growth & Design, 4(6). Link

  • Barba Hernández, M. (2024).[2] Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids. Crystal Growth & Design. Link

Sources

A Comparative Yield Analysis: Benzothiazole Functionalization via C-H Activation vs. Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, necessitating efficient and versatile synthetic methodologies for its derivatization. This guide provides an in-depth comparative analysis of two prominent strategies for the C2-arylation of benzothiazoles: the classical Suzuki-Miyaura cross-coupling of a pre-functionalized benzothiazole with a boronic acid and the more recent direct C-H activation/arylation approach. By examining the mechanistic underpinnings, experimental workflows, and, most critically, the comparative yields under optimized conditions, this document serves as a technical resource for researchers to make informed decisions in reaction planning and development.

Introduction: The Strategic Importance of Benzothiazole Arylation

2-Arylbenzothiazoles are privileged structures found in a wide array of biologically active compounds and functional materials. Their synthesis is a critical step in the development of new pharmaceuticals, including antitumor agents, and advanced materials like organic light-emitting diodes (OLEDs). Consequently, the efficiency of the C-C bond-forming reaction used to install the aryl group at the C2 position is of paramount importance. This guide will dissect and compare two powerful palladium-catalyzed methods, highlighting their relative strengths and weaknesses through experimental data.

The Classical Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become one of the most robust and widely used methods for C-C bond formation in organic synthesis.[1] Its reliability and broad functional group tolerance have made it a go-to method for decades.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][3] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halobenzothiazole, forming a Pd(II) complex.[2][3]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[2][4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired 2-arylbenzothiazole and regenerating the Pd(0) catalyst.[2][3]

Typical Workflow

The primary characteristic of the Suzuki-Miyaura pathway is the requirement for pre-functionalization of both coupling partners. The benzothiazole must first be halogenated (e.g., at the C2 position) before it can be coupled with the arylboronic acid.

G cluster_0 Pre-functionalization cluster_1 Suzuki Coupling Benzothiazole Benzothiazole 2-Halobenzothiazole 2-Halobenzothiazole Benzothiazole->2-Halobenzothiazole Halogenation Benzothiazole->2-Halobenzothiazole Coupling Coupling 2-Halobenzothiazole->Coupling + Aryl Boronic Acid 2-Halobenzothiazole->Coupling 2-Arylbenzothiazole 2-Arylbenzothiazole Coupling->2-Arylbenzothiazole Pd Catalyst, Base Coupling->2-Arylbenzothiazole G cluster_0 Direct C-H Arylation Benzothiazole Benzothiazole Coupling Coupling Benzothiazole->Coupling + Aryl Halide 2-Arylbenzothiazole 2-Arylbenzothiazole Coupling->2-Arylbenzothiazole Pd Catalyst, Base

Sources

A Researcher's Guide to Establishing Elemental Analysis Standards for Benzo[d]thiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Benzo[d]thiazol-5-ylboronic acid, a heterocyclic compound with significant potential in medicinal chemistry, requires exacting analytical standards to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of methodologies for establishing robust elemental analysis standards for this compound, particularly in the absence of commercially available certified reference materials (CRMs). As senior application scientists, we present not just protocols, but the underlying scientific rationale to empower researchers in developing self-validating analytical workflows.

The Foundational Benchmark: Theoretical Elemental Composition

The first step in establishing any elemental analysis standard is to define the theoretical composition derived from the compound's molecular formula. For Benzo[d]thiazol-5-ylboronic acid, the molecular formula is C₇H₆BNO₂S, with a molecular weight of 179.00 g/mol .

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (7 * 12.011) / 179.00 * 100% = 46.96%

  • Hydrogen (H): (6 * 1.008) / 179.00 * 100% = 3.38%

  • Nitrogen (N): (1 * 14.007) / 179.00 * 100% = 7.82%

  • Sulfur (S): (1 * 32.065) / 179.00 * 100% = 17.92%

  • Boron (B): (1 * 10.811) / 179.00 * 100% = 6.04%

  • Oxygen (O) (by difference): 100% - (46.96% + 3.38% + 7.82% + 17.92% + 6.04%) = 17.88%

This theoretical composition serves as the ultimate benchmark against which all experimental results are compared.

Comparative Analysis of Core Methodologies

Two primary analytical techniques are indispensable for the comprehensive elemental analysis of Benzo[d]thiazol-5-ylboronic acid: Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Boron.

Combustion Analysis for CHNS

Combustion analysis is a robust and well-established technique for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1][2][3] The underlying principle involves the complete combustion of the sample in a high-temperature environment with an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.

Methodology Rationale: This method is chosen for its high precision and accuracy for the core organic elements. The use of automated CHNS analyzers allows for high throughput and reproducible results, which are critical in a drug development setting.[1]

Experimental Protocol: CHNS Combustion Analysis

  • Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a matrix similar to the analyte, if possible. Sulfanilamide or methionine are often suitable choices due to their well-defined C, H, N, and S content.[4][5]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized Benzo[d]thiazol-5-ylboronic acid into a tin capsule.

  • Combustion: Place the capsule into the autosampler. The sample is dropped into a combustion tube heated to approximately 900-1000°C. The tin capsule promotes flash combustion, ensuring complete sample oxidation.[6]

  • Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas. The instrument software then calculates the weight percentage of each element based on the calibration.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Boron

For the determination of boron, ICP-MS offers exceptional sensitivity and is the preferred method for trace and ultra-trace elemental analysis.[7] The technique involves introducing the sample into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated based on their mass-to-charge ratio and quantified by a mass spectrometer.

Methodology Rationale: Boron analysis by combustion can be challenging. ICP-MS provides the necessary sensitivity to accurately quantify boron, even at low concentrations. The primary challenge with ICP-MS for organoboron compounds is the sample preparation, which requires complete digestion of the organic matrix to avoid interferences.[8]

Experimental Protocol: Boron Analysis by ICP-MS

  • Sample Digestion (Microwave-Assisted):

    • Accurately weigh approximately 50-100 mg of Benzo[d]thiazol-5-ylboronic acid into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂). The nitric acid acts as the primary oxidizing agent for the organic matrix, while hydrogen peroxide provides additional oxidative power.[9][10]

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes. This controlled heating in a closed system allows for temperatures and pressures to exceed the boiling points of the acids, ensuring complete digestion.[7][11]

    • After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask, diluting to volume with deionized water.

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-MS using a series of certified boron standard solutions.

    • Analyze the prepared sample solution. It is crucial to monitor for potential polyatomic interferences, although for boron, these are minimal. A key consideration for boron analysis is the "memory effect," where boron can adhere to the sample introduction system. A thorough rinse with a slightly acidic solution between samples is essential to mitigate this.

Performance Comparison of Methodologies

ParameterCHNS Combustion AnalysisICP-MS for Boron
Principle High-temperature combustion and gas detectionPlasma ionization and mass spectrometry
Elements C, H, N, SBoron (and other elements)
Sensitivity Percent levelParts-per-billion (ppb) to parts-per-trillion (ppt)
Sample Prep Simple weighingAcid digestion required
Throughput HighModerate (limited by digestion time)
Key Advantage High precision for major organic elementsUnmatched sensitivity for boron
Potential Challenge Incomplete combustion of complex matricesSample digestion completeness, memory effects

Establishing and Validating an In-House Standard

Given the current lack of commercially available CRMs for Benzo[d]thiazol-5-ylboronic acid, establishing a well-characterized in-house reference standard is a critical step.

Workflow for In-House Standard Qualification

Caption: Workflow for qualifying an in-house elemental analysis standard.

Key Validation Parameters for In-House Standards:

  • Accuracy: The closeness of the experimental mean to the theoretical value. This is the most critical parameter.

  • Precision: The degree of agreement among individual test results, typically expressed as the standard deviation or relative standard deviation (RSD).

  • Specificity: The ability of the method to accurately measure the element of interest in the presence of other components.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

For a comprehensive approach to in-house validation, it is recommended to follow established guidelines such as those from IUPAC or ISO.[6][12][13]

Conclusion

Establishing reliable elemental analysis standards for novel compounds like Benzo[d]thiazol-5-ylboronic acid is a foundational activity in drug discovery and development. While the absence of commercial CRMs presents a challenge, a systematic approach combining high-precision combustion analysis for C, H, N, and S with high-sensitivity ICP-MS for boron provides a robust solution. By meticulously following the outlined protocols and implementing a rigorous in-house standard qualification process, researchers can ensure the integrity and accuracy of their elemental analysis data, thereby supporting the advancement of their scientific endeavors.

References

  • Investigation of matrix effects in boron determination using organic solvents as modifiers for liquid chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. Available at: [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. Available at: [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Irish National Accreditation Board (INAB). Available at: [Link]

  • Sources of Inaccuracy in Boron Isotope Measurement Using LA‐MC‐ICP‐MS. Geostandards and Geoanalytical Research. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. Available at: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]

  • Combustion analysis. Wikipedia. Available at: [Link]

  • Guidelines for the validation and verification of chemical test methods. Laboratorio Tecnológico del Uruguay (LATU). Available at: [Link]

  • Microwave Digestion - A Rapid and Efficient Method of Sample Preparation. Drawell. Available at: [Link]

  • Matrix independent and interference free in situ boron isotope analysis by laser ablation MC-ICP-MS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

  • The effect of matrix interferences on in situ boron isotope analysis by laser ablation multi-collector inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Microwave Digestion: Simplifying Sample Preparation for Accurate Results. Torontech. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Microwave Digestion for Elemental Impurities Analysis According to ICH and USP Guidelines. Spectroscopy Online. Available at: [Link]

Sources

Safety Operating Guide

Benzo[d]thiazol-5-ylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic boronic acids requires moving beyond generic safety sheets. Benzo[d]thiazol-5-ylboronic acid (CAS: 1107627-20-2)[1] presents a unique intersection of chemical hazards: the environmental persistence of the benzothiazole core combined with the acute irritant properties of the boronic acid moiety.

To ensure laboratory safety and environmental compliance, disposal protocols cannot rely on standard dilution or biological degradation. This guide provides field-proven, self-validating methodologies for the containment, segregation, and ultimate destruction of this compound.

Mechanistic Hazard Assessment & Causality

Understanding the chemical behavior of Benzo[d]thiazol-5-ylboronic acid is critical for designing an effective disposal strategy:

  • Environmental Recalcitrance (The Benzothiazole Core): Benzothiazole derivatives are highly resistant to biotic and aerobic degradation[2]. They are classified as very toxic to aquatic life with long-lasting effects (Hazard Statement H410)[2]. Standard municipal wastewater treatment facilities cannot effectively cleave the thiazole ring[3]. Causality: Therefore, zero-discharge to sink drains is a strict operational mandate.

  • Thermal Decomposition Profile (The Boronic Acid & Heterocycle): When subjected to heat, boronic acids dehydrate to form boroxines, and upon combustion, they release particulate boron oxide (

    
    ). Simultaneously, the combustion of the thiazole ring generates highly acidic sulfur oxides (
    
    
    
    ) and nitrogen oxides (
    
    
    )[4][5]. Causality: Simple burning is insufficient; disposal must utilize controlled incineration equipped with alkaline flue gas scrubbing to capture these acidic and particulate byproducts[4].

Quantitative Hazard & Operational Data Summary

Hazard / PropertyValue / ClassificationOperational Implication for Disposal
Molecular Weight 179.00 g/mol [1]Fine powder; high risk of aerosolization during spill cleanup.
Aquatic Toxicity Acute/Chronic Category 1 (H410)[2]Absolute prohibition of aqueous drain disposal. Must isolate all rinsates.
Irritation Profile Skin/Eye/Respiratory Irritant[6][7]Mandates N95/P2 particulate respirators and nitrile gloves during handling[5].
Combustion Byproducts

,

,

[4][5]
Requires licensed chemical destruction via high-temp incineration with scrubbing[4].

Standard Operating Procedures (SOPs) for Disposal

The following protocols are designed as self-validating systems to ensure compliance and safety at every step of the waste management lifecycle.

SOP 1: Routine Laboratory Waste Segregation & Destruction
  • Solid Waste Consolidation: Collect all spent catalyst mixtures, unreacted starting materials, and contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, sealable high-density polyethylene (HDPE) or glass container.

  • Liquid Waste Integration: If the compound is dissolved in a solvent stream, do not attempt to precipitate it out. Instead, segregate the solution into a designated "Halogenated" or "Non-Halogenated" combustible solvent waste carboy (depending on the carrier solvent)[2].

  • Validation Step: Verify that the waste container is tightly sealed and clearly labeled with "Contains Benzothiazole Derivatives - Toxic to Aquatic Life."

  • Final Destruction: Transfer the consolidated waste to a licensed chemical destruction facility. The facility must utilize controlled high-temperature incineration with flue gas scrubbing [4].

SOP 2: Accidental Spill Containment and Cleanup

Do not use compressed air or dry sweeping, as this will aerosolize the boronic acid, leading to respiratory irritation.

  • Isolation & PPE: Restrict access to the spill zone. Don a P2/N95 particulate respirator, chemical safety goggles, and nitrile gloves[5].

  • Dust Suppression (Crucial): Slightly moisten the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol or water) to suppress dust generation before mechanical collection[8].

  • Mechanical Collection: Use spark-proof tools to sweep up the wetted material[4][8]. Place the collected slurry into a heavy-duty hazardous waste bag.

  • Surface Decontamination & Validation: Wash the affected surface with soap and water[2][9]. Validation: Collect all rinsate using absorbent pads. If the final pad shows no visual residue or UV fluorescence (if applicable), the area is decontaminated. Dispose of all pads in the solid waste container.

SOP 3: Empty Container Decommissioning
  • Triple Rinsing: Triply rinse the original packaging with a solvent capable of fully dissolving the boronic acid (e.g., methanol or ethyl acetate)[4].

  • Rinsate Routing: Transfer all rinsate directly into your combustible liquid hazardous waste stream.

  • Validation & Decommissioning: The third rinsate must be visually clear. Once validated, puncture or crush the packaging to render it unusable[4].

  • Final Disposal: The decommissioned, decontaminated packaging can now be safely disposed of in a sanitary landfill or via standard combustible waste streams[4].

Waste Management Workflow Visualization

The following diagram maps the logistical flow of Benzo[d]thiazol-5-ylboronic acid waste from generation to final destruction, ensuring no pathway leads to environmental exposure.

WasteWorkflow Gen Waste Generation (Benzo[d]thiazol-5-ylboronic acid) Solid Solid Waste (Powder/Contaminated PPE) Gen->Solid Liquid Liquid Waste (Solvent Solutions) Gen->Liquid Spill Spill Cleanup (Mechanically Collected) Gen->Spill Incinerator Licensed High-Temp Incineration (with Flue Gas Scrubbing) Solid->Incinerator Direct Destruction Landfill Sanitary Landfill (Decontaminated Packaging) Solid->Landfill Triple-Rinsed Empty Containers Liquid->Incinerator Solvent Blending Spill->Incinerator Sealed Containers

Workflow for the segregation and destruction of Benzo[d]thiazol-5-ylboronic acid waste.

References

  • PubMed (NIH). Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. Retrieved from:[Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid. Retrieved from:[Link]

  • Synerzine. SAFETY DATA SHEET Benzothiazole. Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.